molecular formula C6H15ClN2O2S B1435433 N-methylpiperidine-4-sulfonamide hydrochloride CAS No. 956034-30-3

N-methylpiperidine-4-sulfonamide hydrochloride

Katalognummer: B1435433
CAS-Nummer: 956034-30-3
Molekulargewicht: 214.71 g/mol
InChI-Schlüssel: YEJMTGMQINFDQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylpiperidine-4-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O2S and its molecular weight is 214.71 g/mol. The purity is usually 95%.
The exact mass of the compound N-methylpiperidine-4-sulfonamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methylpiperidine-4-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylpiperidine-4-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methylpiperidine-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJMTGMQINFDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956034-30-3
Record name N-methylpiperidine-4-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An Investigative Guide to the Potential Mechanisms of Action of N-methylpiperidine-4-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpiperidine-4-sulfonamide hydrochloride is a chemical entity belonging to the sulfonamide class, a group of compounds renowned for their diverse pharmacological activities.[1][2][3] The core structure, featuring a piperidine ring and a sulfonamide group, is a versatile scaffold found in a wide array of therapeutic agents.[2][3] While extensive research exists for various derivatives, the specific mechanism of action for N-methylpiperidine-4-sulfonamide hydrochloride is not definitively established in publicly available literature. This guide, therefore, adopts an investigative approach. It synthesizes information on the mechanisms of structurally related compounds to propose and explore potential biological targets and pathways for N-methylpiperidine-4-sulfonamide hydrochloride. This document is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this compound.

I. Potential as a Modulator of GABAergic Neurotransmission

A significant body of research points to the interaction of piperidine-containing compounds with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

A. The GABAA Receptor Target

Structurally similar compounds, such as piperidine-4-sulfonic acid (P4S), are known to be potent and selective partial agonists of the GABAA receptor.[4] P4S exhibits functional selectivity, with high efficacy at α2, α3, and α5-containing GABAA receptors and low efficacy at α1, α4, and α6-containing receptors.[4] This differential activity suggests that N-methylpiperidine-4-sulfonamide hydrochloride could potentially modulate GABAA receptor function, leading to inhibitory effects on neuronal excitability.

B. Hypothetical Mechanism of Action at the GABAA Receptor

N-methylpiperidine-4-sulfonamide hydrochloride may act as an agonist, antagonist, or allosteric modulator at specific GABAA receptor subtypes. Its interaction could stabilize the open or closed state of the ion channel, thereby influencing chloride ion influx and neuronal hyperpolarization.

Experimental Workflow: Investigating GABAA Receptor Activity

GABAA_Workflow cluster_binding Radioligand Binding Assays cluster_electro Electrophysiology (Patch-Clamp) b1 Prepare synaptic membranes b2 Incubate with [3H]muscimol or [3H]flunitrazepam b1->b2 b3 Add increasing concentrations of N-methylpiperidine-4-sulfonamide HCl b2->b3 b4 Measure displacement of radioligand b3->b4 e2 Apply GABA in the presence/absence of test compound b4->e2 If binding is observed e1 Culture primary neurons or transfected cell lines e1->e2 e3 Record chloride currents e2->e3

Caption: Workflow to assess N-methylpiperidine-4-sulfonamide hydrochloride's GABAA receptor activity.

II. Potential as an Antimicrobial Agent via Dihydropteroate Synthase (DHPS) Inhibition

The sulfonamide moiety is the cornerstone of sulfa drugs, a class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3]

A. The Folic Acid Synthesis Pathway

Bacteria synthesize folic acid de novo, a process vital for the production of nucleotides and ultimately DNA replication.[2][3] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[1] By competitively inhibiting DHPS, sulfonamides halt folic acid production, leading to bacteriostasis.[1]

B. Hypothetical Antibacterial Mechanism

Given its sulfonamide group, N-methylpiperidine-4-sulfonamide hydrochloride could function as a competitive inhibitor of DHPS in susceptible bacterial species. The piperidine ring may influence the compound's solubility, cell wall penetration, and binding affinity within the active site of the enzyme.

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

DHPS_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF DNA DNA Synthesis DHF->DNA ... Compound N-methylpiperidine- 4-sulfonamide HCl Compound->DHPS Competitive Inhibition

Caption: Proposed inhibition of the bacterial folic acid pathway by N-methylpiperidine-4-sulfonamide HCl.

III. Potential as a Matrix Metalloproteinase (MMP) Inhibitor

Certain piperidine sulfonamide derivatives have been developed as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Upregulation of MMPs is implicated in diseases such as cancer and osteoarthritis.[5]

A. Target and Therapeutic Rationale

MMP inhibitors have been explored as anticancer agents due to the role of MMPs in tumor growth and metastasis.[5] The development of N-alkylpiperidine sulfone hydroxamic acid derivatives has shown oral antitumor efficacy.[5]

B. Hypothetical Mechanism as an MMP Inhibitor

The sulfonamide group of N-methylpiperidine-4-sulfonamide hydrochloride could potentially chelate the active site zinc ion of MMPs, thereby inhibiting their enzymatic activity. The N-methylpiperidine moiety would influence the compound's pharmacokinetic properties and selectivity for different MMP subtypes.

Experimental Protocol: MMP Inhibition Assay

  • Enzyme Source : Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-13).

  • Substrate : A fluorescently quenched peptide substrate specific for the MMP being tested.

  • Assay Procedure :

    • Activate the pro-MMP enzyme with a suitable activator (e.g., APMA).

    • In a 96-well plate, add the activated MMP enzyme, the fluorescent substrate, and varying concentrations of N-methylpiperidine-4-sulfonamide hydrochloride.

    • Incubate the plate at 37°C.

    • Measure the increase in fluorescence over time, which corresponds to substrate cleavage.

  • Data Analysis : Calculate the IC50 value for the inhibition of each MMP.

IV. Other Potential Mechanisms of Action

The versatility of the sulfonamide and piperidine scaffolds suggests other potential mechanisms that warrant investigation.

A. Glycine Transporter-1 (GlyT-1) Inhibition

Derivatives of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide have been identified as potent inhibitors of GlyT-1.[6] Inhibition of GlyT-1 elevates extracellular glycine levels, which can modulate neurotransmission.[6] The structural similarity suggests that N-methylpiperidine-4-sulfonamide hydrochloride could be investigated for GlyT-1 inhibitory activity.

B. Targeting the KEAP1-NRF2-GPX4 Axis

Some sulfonamide derivatives have been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis.[7] This pathway is a key regulator of cellular antioxidant responses, and its inhibition can lead to lipid peroxidation and a specific form of cell death.

Summary of Potential Mechanisms and Key Data

Potential TargetProposed MechanismKey Structural FeatureRelevant Biological Outcome
GABAA Receptor Partial Agonist / ModulatorPiperidine RingNeuronal Inhibition
DHPS Competitive InhibitionSulfonamide MoietyAntibacterial Activity
MMPs Zinc ChelationSulfonamide MoietyAnti-inflammatory / Anticancer
GlyT-1 InhibitionPiperidine Sulfonamide ScaffoldNeuromodulation
KEAP1-NRF2-GPX4 Inhibition of NRF2Sulfonamide MoietyInduction of Ferroptosis

Conclusion

While the precise mechanism of action of N-methylpiperidine-4-sulfonamide hydrochloride remains to be definitively elucidated, the rich pharmacology of structurally related compounds provides a solid foundation for targeted investigation. The potential for this compound to act as a modulator of GABAergic neurotransmission, an antibacterial agent, an MMP inhibitor, or a modulator of other key cellular pathways highlights its potential as a lead compound for drug discovery. The experimental workflows and protocols outlined in this guide offer a rational approach for researchers to systematically explore and characterize the biological activity of N-methylpiperidine-4-sulfonamide hydrochloride.

References

  • Wikipedia. Piperidine-4-sulfonic acid. Available at: [Link]

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available at: [Link]

  • ACS Publications. Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Available at: [Link]

  • NextSDS. N-methylpiperidine-4-sulfonamide hydrochloride — Chemical Substance Information. Available at: [Link]

  • Impactfactor. Synthesis and Biological Activity of New Sulfonamide Derivatives. Available at: [Link]

  • PMC. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Available at: [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • MDPI. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available at: [Link]

  • View of Synthesis and Biological Activity Evaluation of New Sulfonamid Derivatives. Available at: [Link]

  • PMC. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available at: [Link]

  • NextSDS. N-methylpiperidine-4-sulfonamide — Chemical Substance Information. Available at: [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link]

  • PubMed. Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design. Available at: [Link]

  • PubChem. 4-(aminomethyl)piperidine-1-sulfonamide hydrochloride (C6H15N3O2S). Available at: [Link]

  • MDPI. Protein-Targeting Drug Discovery. Available at: [Link]

Sources

N-methylpiperidine-4-sulfonamide hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-methylpiperidine-4-sulfonamide hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction and Overview

N-methylpiperidine-4-sulfonamide hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. It belongs to the sulfonamide class of compounds, which are renowned for their broad therapeutic applications, most notably as the first class of effective antibacterial agents.[1] The molecule's structure is characterized by a central piperidine ring, a ubiquitous and privileged scaffold in modern pharmaceuticals, N-methylated at the ring nitrogen and functionalized with a primary sulfonamide group at the 4-position.[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of N-methylpiperidine-4-sulfonamide hydrochloride. We will delve into its fundamental chemical and physical properties, present a plausible and detailed protocol for its synthesis, and explore its potential applications as a versatile building block for the development of novel therapeutic agents. The integration of the sulfonamide pharmacophore with the N-methylpiperidine moiety presents a compelling scaffold for targeting a range of biological systems, from bacterial enzymes to human carbonic anhydrases and beyond.[2][4]

Physicochemical and Structural Properties

The fundamental identity and properties of N-methylpiperidine-4-sulfonamide hydrochloride are summarized below. As a hydrochloride salt, it is expected to be a crystalline solid with appreciable solubility in aqueous media, a key property for many biological and synthetic applications.

PropertyValueSource(s)
IUPAC Name N-methylpiperidine-4-sulfonamide hydrochloride[5]
CAS Number 956034-30-3[5][6]
Molecular Formula C₆H₁₅ClN₂O₂S[6][7]
Molecular Weight 214.72 g/mol
Appearance Solid (Inferred)
Solubility Expected to be soluble in water and polar organic solvents.Inferred from structure
Melting Point Data not publicly available.
pKa Data not publicly available.

Chemical Structure:

Caption: Chemical structure of N-methylpiperidine-4-sulfonamide hydrochloride.

Synthesis and Characterization

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic pathway can be designed based on well-established principles of organic chemistry, particularly the formation of sulfonamides.[8][9]

Proposed Synthetic Pathway

The most direct and industrially scalable approach involves a two-step process starting from commercially available 1-methyl-4-piperidone. The strategy is to first introduce the amine functionality via reductive amination, followed by sulfonylation and subsequent salt formation. This method is chosen for its high efficiency and the common availability of the starting materials.

G start 1-Methyl-4-piperidone intermediate 1-Methylpiperidin-4-amine start->intermediate Reductive Amination (NH3, H2/Catalyst or NaBH3CN) product N-methylpiperidine-4- sulfonamide intermediate->product Sulfonylation (SO2Cl2, then NH3) final_product N-methylpiperidine-4- sulfonamide hydrochloride product->final_product Salt Formation (HCl in Ether/Dioxane)

Caption: Proposed synthetic workflow for N-methylpiperidine-4-sulfonamide hydrochloride.

Experimental Protocol

Step 1: Synthesis of 1-Methylpiperidin-4-amine

This procedure is adapted from standard reductive amination protocols. The choice of sodium triacetoxyborohydride is due to its mild nature and high selectivity for iminium ions, minimizing side reactions.

  • To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5.0 eq) and powdered 3Å molecular sieves.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition is crucial to control the exothermic reaction and gas evolution.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Filter the mixture to remove the molecular sieves and separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methylpiperidin-4-amine, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of N-methylpiperidine-4-sulfonamide hydrochloride

This step utilizes sulfuryl chloride to form an intermediate sulfonyl chloride, which is then reacted in situ with ammonia. This is a common and effective method for preparing primary sulfonamides.

  • Dissolve 1-methylpiperidin-4-amine (1.0 eq) in a suitable aprotic solvent such as DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath. This is critical to manage the reactivity of sulfuryl chloride.

  • Add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq) in DCM dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • In a separate flask, prepare a solution of excess ammonia in methanol or use concentrated aqueous ammonium hydroxide.

  • Cool the ammonia solution to 0 °C and add the freshly prepared sulfonyl chloride intermediate solution dropwise. A precipitate will likely form.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Concentrate the mixture under reduced pressure. Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and wash it with brine, dry over Na₂SO₄, and concentrate to yield the crude N-methylpiperidine-4-sulfonamide free base.

  • Purify the crude product by flash column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford the final product, N-methylpiperidine-4-sulfonamide hydrochloride.

Spectroscopic Characterization (Expected)
TechniqueExpected Features
¹H NMR ~8.0-7.5 ppm (br s, 2H): -SO₂NH₂ protons. ~3.5-2.5 ppm (m): Protons on carbons adjacent to the piperidine nitrogen (C2, C6). ~2.8 ppm (s, 3H): N-CH₃ protons. ~2.5-1.5 ppm (m): Remaining piperidine ring protons (C3, C4, C5). The hydrochloride salt will likely show a broad peak for the piperidinium NH ⁺ proton.
¹³C NMR ~55-50 ppm: Carbons adjacent to the piperidine nitrogen (C2, C6). ~50-45 ppm: Carbon bearing the sulfonamide group (C4). ~45-40 ppm: N-C H₃ carbon. ~30-25 ppm: Remaining piperidine carbons (C3, C5).
FT-IR (cm⁻¹) ~3400-3200: N-H stretching vibrations of the primary sulfonamide (typically two bands, asymmetric and symmetric).[10] ~3000-2800: C-H stretching of the alkyl groups. ~1350-1310 (asymmetric) & ~1170-1140 (symmetric): Strong S=O stretching vibrations, characteristic of sulfonamides.[10]

Applications in Medicinal Chemistry and Drug Development

N-methylpiperidine-4-sulfonamide hydrochloride is not an end-product therapeutic but rather a valuable starting material or fragment for creating more complex, biologically active molecules. Its utility stems from the proven pharmacological relevance of its constituent parts.

The Sulfonamide-Piperidine Scaffold: A Privileged Motif

The combination of a sulfonamide and a piperidine ring is a powerful strategy in drug design. Sulfonamides are classic bioisosteres of carboxylic acids and can act as key hydrogen bond donors and acceptors, interacting with a multitude of enzyme active sites.[1] The N-methylpiperidine moiety imparts improved pharmacokinetic properties, such as increased solubility and the ability to cross biological membranes, while providing a vector for further chemical modification.[2]

Recent research has highlighted the potential of this scaffold in developing novel antibacterial agents . Some piperidine-containing sulfonamides have demonstrated a potent dual-action mechanism, not only inhibiting dihydropteroate synthase (DHPS)—the classical target of sulfa drugs—but also causing irreversible damage to the bacterial cell membrane.[2][11]

cluster_0 Bacterial Cell DHPS Dihydropteroate Synthase (DHPS) Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Membrane Cell Membrane Cell_Death Bacterial Cell Death Membrane->Cell_Death Lysis DNA_Synth DNA/RNA Synthesis Folic_Acid->DNA_Synth Folic_Acid->Cell_Death Synthesis Block Molecule Piperidine Sulfonamide Molecule->DHPS Inhibition Molecule->Membrane Disruption

Caption: Dual-action antibacterial mechanism of certain piperidine sulfonamides.

Furthermore, sulfonamides are classic inhibitors of carbonic anhydrases (CAs) , a family of zinc-containing metalloenzymes.[4][12] By modifying the piperidine ring of the title compound, researchers can develop selective inhibitors for various CA isoforms implicated in diseases like glaucoma and cancer.

Use as a Research Intermediate

The primary application of N-methylpiperidine-4-sulfonamide hydrochloride is as a chemical building block. The primary sulfonamide group can be further functionalized, or the piperidine ring can be incorporated into larger molecular frameworks to generate libraries of novel compounds for high-throughput screening. Its well-defined structure and reactive handles make it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a given biological target.

Safety and Handling

According to the European Chemicals Agency (ECHA), N-methylpiperidine-4-sulfonamide hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[5]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.[5]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-methylpiperidine-4-sulfonamide hydrochloride represents more than just a chemical entry in a catalog; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. By combining the proven pharmacophore of the sulfonamide group with the versatile and favorable pharmacokinetic properties of the N-methylpiperidine scaffold, it offers a robust starting point for the discovery of new therapeutics. Its potential applications, particularly in the development of novel antibacterial agents and enzyme inhibitors, underscore its value to the research and drug development community. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for scientists to utilize this compound in their quest for the next generation of medicines.

References

  • N-methylpiperidine-4-sulfonamide hydrochloride — Chemical Substance Information. ECHA. [Link]

  • N-methylpiperidine-4-sulfonamide — Chemical Substance Information. NextSDS. [Link]

  • N-methylpiperidine-4-sulfonamide hydrochloride - CAS 956034-30-3. Moshang Chemical. [Link]

  • N-methylpiperidine-4-sulfonamide hydrochloride. Thoreauchem. [Link]

  • N-Methylpiperidine. Jubilant Ingrevia. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]

  • N-Methylpiperidine. PubChem, NIH. [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. [Link]

  • N-METHYLPIPERIDINE-4-SULFONAMIDE. ChemUniverse. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. The Royal Society of Chemistry. [Link]

  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. [Link]

  • Piperidine. Wikipedia. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. ResearchGate. [Link]

  • Piperidine-4-sulfonic acid. Wikipedia. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. [Link]

Sources

Solubility profile of N-methylpiperidine-4-sulfonamide hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of N-methylpiperidine-4-sulfonamide Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of N-methylpiperidine-4-sulfonamide hydrochloride, a compound of interest in pharmaceutical research and development. In the absence of extensive publicly available quantitative solubility data, this guide focuses on the theoretical principles governing its solubility, its relevant physicochemical properties, and a detailed, field-proven methodology for the experimental determination of its solubility in various organic solvents. This document is intended to serve as a foundational resource for scientists, enabling them to predict, measure, and understand the solubility behavior of this and similar molecules, which is a critical parameter in drug discovery and process development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone. It dictates the bioavailability of a drug, influences its formulation strategies, and impacts the feasibility of its synthesis and purification processes. N-methylpiperidine-4-sulfonamide hydrochloride, as a hydrochloride salt of a sulfonamide derivative, presents a unique solubility profile that is essential to characterize for its successful development.

This guide provides an in-depth exploration of the factors influencing the solubility of N-methylpiperidine-4-sulfonamide hydrochloride in organic solvents. By understanding these principles and employing robust experimental techniques, researchers can make informed decisions regarding solvent selection for synthesis, crystallization, and formulation, ultimately accelerating the development timeline.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For N-methylpiperidine-4-sulfonamide hydrochloride, the key features are the presence of a polar sulfonamide group, a basic piperidine ring, and its formulation as a hydrochloride salt.

Table 1: Physicochemical Properties of N-methylpiperidine-4-sulfonamide Hydrochloride

PropertyValue/InformationSource
CAS Number 956034-30-3[1]
Molecular Formula C₆H₁₅ClN₂O₂S
Molecular Weight 214.71 g/mol
Calculated logP -0.29[2]
Physical Form Powder[3]

The calculated octanol-water partition coefficient (logP) of -0.29 suggests that N-methylpiperidine-4-sulfonamide hydrochloride is a relatively polar molecule[2]. This polarity is a key determinant of its solubility. The presence of the hydrochloride salt form significantly enhances its aqueous solubility but generally reduces its solubility in non-polar organic solvents.

Based on these properties, the following solubility trends can be anticipated:

  • High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol are expected to be effective at solvating the ionic hydrochloride and the polar sulfonamide group through hydrogen bonding and dipole-dipole interactions. Studies on similar sulfonamides have shown that solubility is highest in methanol and decreases with the increasing chain length of the alcohol[4].

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may also be suitable due to their high polarity, although the absence of acidic protons for hydrogen bonding with the chloride ion might result in lower solubility compared to protic solvents.

  • Low Solubility in Non-Polar Solvents: Non-polar solvents like hexanes and toluene are unlikely to be effective solvents due to their inability to overcome the lattice energy of the salt and solvate the polar functional groups.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method[5]. This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • N-methylpiperidine-4-sulfonamide hydrochloride (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-methylpiperidine-4-sulfonamide hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker. A typical temperature for initial screening is ambient temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but the exact time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • For further clarification, filter the aliquot through a syringe filter compatible with the organic solvent. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of N-methylpiperidine-4-sulfonamide hydrochloride of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered saturated samples by a validated analytical method, typically HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated samples.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess solid to vial B Add known volume of solvent A->B C Seal and place in shaker B->C D Agitate at constant temperature C->D E Centrifuge sample D->E F Filter supernatant E->F G Analyze by HPLC F->G H Calculate concentration G->H

Sources

N-methylpiperidine-4-sulfonamide hydrochloride receptor binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Receptor Binding Affinity of N-Aryl-Piperidine-Sulfonamide Antagonists for the 5-HT6 Receptor

Abstract

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target for the development of therapeutics aimed at improving cognitive function.[1][2] Antagonists of this receptor, particularly those from the piperidine-sulfonamide chemical class, have shown considerable promise in preclinical studies. This guide provides a comprehensive technical overview of the methodologies used to characterize the binding affinity of these compounds, using a representative N-Aryl-Piperidine-Sulfonamide antagonist, hereafter referred to as PipS-Antag , as a model. We will delve into the theoretical underpinnings of receptor binding assays, provide a detailed experimental protocol for determining binding affinity, and explore the downstream signaling consequences of receptor antagonism.

Introduction: The 5-HT6 Receptor as a Therapeutic Target

The 5-HT6 receptor is a member of the serotonin receptor family that is positively coupled to adenylyl cyclase via a stimulatory G-protein (Gs).[3][4] This coupling leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) upon activation.[5] The receptor is primarily located in brain regions critical for learning and memory, such as the hippocampus and cortex.[4] The therapeutic potential of 5-HT6 receptor antagonists is supported by evidence suggesting that their administration can enhance cholinergic and glutamatergic neurotransmission, pathways known to be crucial for cognitive processes.[4][6]

The N-Aryl-Piperidine-Sulfonamide scaffold has proven to be a robust pharmacophore for developing potent and selective 5-HT6 receptor antagonists.[1] The structural features of this class of compounds allow for high-affinity interactions with the receptor's binding pocket. Characterizing this binding affinity is a critical first step in the drug discovery process, providing a quantitative measure of a compound's potency at its molecular target.

Principles of Receptor Binding Affinity

Receptor binding affinity is a measure of the strength of the interaction between a ligand (e.g., PipS-Antag) and its receptor (5-HT6). It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).

  • Kd (Equilibrium Dissociation Constant): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Ki (Inhibition Constant): In competitive binding assays, the Ki is the concentration of a competing ligand (the "cold" test compound) that will occupy 50% of the receptors in the absence of the radioligand. It is a measure of the affinity of the unlabeled compound for the receptor. The Ki is calculated from the IC50 (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

A crucial aspect of characterizing a novel ligand is determining its selectivity. This is achieved by assessing its binding affinity for a panel of other receptors. High selectivity for the target receptor (5-HT6) over other receptors is a desirable property to minimize off-target effects.

Data Presentation: Binding Affinity Profile of PipS-Antag

The following table presents a representative binding affinity profile for our model compound, PipS-Antag. This data is hypothetical but reflects typical values for a selective 5-HT6 receptor antagonist from the piperidine-sulfonamide class.

Receptor SubtypeKi (nM)RadioligandSource of Receptor
Human 5-HT6 2.5 [3H]-LSD HEK293 cells
Human 5-HT1A350[3H]-8-OH-DPATCHO-K1 cells
Human 5-HT2A> 1000[3H]-KetanserinHEK293 cells
Human 5-HT2C850[3H]-MesulergineCHO-K1 cells
Human 5-HT7475[3H]-5-CTHEK293 cells
Human Dopamine D2> 1000[3H]-SpiperoneCHO-K1 cells

Experimental Workflow: Determining Binding Affinity

The most common method for determining the binding affinity of a novel compound is the competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound (PipS-Antag) to compete with a radiolabeled ligand (a "hot" ligand with known high affinity for the receptor) for binding to the 5-HT6 receptor.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing h5-HT6R) Incubation Incubation (Membranes + [3H]-LSD + PipS-Antag) 60 min at 37°C Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution ([3H]-LSD) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (PipS-Antag) Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Non-linear Regression (Determine IC50) Scintillation->Analysis Ki_Calc Cheng-Prusoff Equation (Calculate Ki) Analysis->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: Competitive Radioligand Binding Assay for the Human 5-HT6 Receptor

This protocol outlines the determination of the Ki value for PipS-Antag at the human 5-HT6 receptor expressed in HEK293 cells.

Materials:

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-Lysergic acid diethylamide ([3H]-LSD) with a specific activity of ~80 Ci/mmol.

  • Test Compound: PipS-Antag dissolved in 100% DMSO to create a stock solution.

  • Non-specific Binding Control: Methiothepin (10 µM final concentration).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well microplates, vacuum filtration manifold, liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Thaw the frozen cell membrane pellet on ice.

    • Homogenize the membranes in ice-cold binding buffer using a tissue homogenizer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membrane homogenate in binding buffer to a final concentration that provides adequate signal (typically 25-50 µg of protein per well).[7][8]

  • Compound and Radioligand Plating:

    • Prepare serial dilutions of PipS-Antag in binding buffer, starting from the stock solution. A typical concentration range would be from 0.1 nM to 10 µM.

    • In a 96-well assay plate, add the following to the appropriate wells in a final volume of 200 µL:[7]

      • Total Binding (TB) wells: 50 µL of binding buffer, 50 µL of [3H]-LSD, and 100 µL of diluted membranes.

      • Non-specific Binding (NSB) wells: 50 µL of 10 µM methiothepin, 50 µL of [3H]-LSD, and 100 µL of diluted membranes.

      • Competition wells: 50 µL of each PipS-Antag dilution, 50 µL of [3H]-LSD, and 100 µL of diluted membranes.

    • The final concentration of [3H]-LSD should be approximately equal to its Kd for the 5-HT6 receptor (typically 2-3 nM).

  • Incubation:

    • Seal the plate and incubate at 37°C for 60 minutes with gentle agitation.[7] This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[7][8]

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: For each concentration of PipS-Antag, subtract the average CPM from the NSB wells from the CPM of the competition wells.

    • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the PipS-Antag concentration.

    • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([3H]-LSD).

      • Kd is the dissociation constant of the radioligand for the 5-HT6 receptor.

5-HT6 Receptor Signaling Pathways

Understanding the signaling pathways modulated by the 5-HT6 receptor provides a functional context for the binding affinity data. As PipS-Antag is an antagonist, it will block the downstream signaling initiated by the endogenous ligand, serotonin.

Visualization of 5-HT6 Receptor Signaling

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor 5-HT6 Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates mTOR mTOR Pathway Receptor->mTOR Interacts with* Cdk5 Cdk5 Pathway Receptor->Cdk5 Interacts with* AC Adenylyl Cyclase (AC) G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Cognition-related proteins) CREB->Gene_Expression Regulates Serotonin Serotonin Serotonin->Receptor Activates PipSAntag PipS-Antag (Antagonist) PipSAntag->Receptor Blocks

Caption: 5-HT6 Receptor signaling pathways.

  • Canonical Gs-cAMP Pathway: The primary and most well-established signaling cascade for the 5-HT6 receptor involves its coupling to a Gs protein.[5][9] Upon serotonin binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[5] Phosphorylation of CREB promotes the expression of genes involved in synaptic plasticity and memory. Antagonists like PipS-Antag prevent this entire cascade from being initiated by serotonin.

  • Non-Canonical Pathways: More recent research has uncovered interactions between the 5-HT6 receptor and other signaling pathways, independent of Gs coupling. These include:

    • mTOR Pathway: The 5-HT6 receptor has been shown to interact with and modulate the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and proliferation.[6][10]

    • Cdk5 Pathway: Interactions with cyclin-dependent kinase 5 (Cdk5) have also been identified, implicating the 5-HT6 receptor in neuronal migration and development.[10][11]

The blockade of these pathways by antagonists may also contribute to their overall pharmacological effects.

Conclusion

The characterization of the receptor binding affinity of novel compounds is a cornerstone of modern drug discovery. For N-Aryl-Piperidine-Sulfonamide antagonists of the 5-HT6 receptor, such as our model compound PipS-Antag, the competitive radioligand binding assay provides a robust and quantitative method for determining potency and selectivity. This data, when integrated with an understanding of the receptor's signaling pathways, allows researchers to build a comprehensive picture of a compound's mechanism of action and to make informed decisions about its potential as a therapeutic agent for cognitive disorders. The methodologies described in this guide represent a standardized approach to generating the critical data needed to advance promising new chemical entities through the drug development pipeline.

References

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. (2010, July 1). International Journal of Neuropsychopharmacology | Oxford Academic. Retrieved March 12, 2026, from [Link]

  • Naratriptan. (n.d.). PubChem - NIH. Retrieved March 12, 2026, from [Link]

  • The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies. (2020, August 1). PubMed. Retrieved March 12, 2026, from [Link]

  • Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Investigation of the Structure Requirement for 5-HT6 Binding Affinity of Arylsulfonyl Derivatives: A Computational Study. (2011, August 8). PMC. Retrieved March 12, 2026, from [Link]

  • naratriptan hydrochloride and its Impurities. (n.d.). Pharmaffiliates. Retrieved March 12, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 12, 2026, from [Link]

  • The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (2021, October 5). MDPI. Retrieved March 12, 2026, from [Link]

  • Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. (2024, September 24). MDPI. Retrieved March 12, 2026, from [Link]

  • Drug discovery targets: 5-HT 6 receptor. (n.d.). Retrieved March 12, 2026, from [Link]

  • Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells. (n.d.). PubMed. Retrieved March 12, 2026, from [Link]

  • 5-HT6 receptor. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • 5-HT6 receptor signaling pathways. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Naratriptan-d3. (n.d.). PubChem - NIH. Retrieved March 12, 2026, from [Link]

  • Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. (2014, May 21). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 12, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. Retrieved March 12, 2026, from [Link]

  • Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments on Different Receptor Conformational States. (2021, January 13). ACS Publications. Retrieved March 12, 2026, from [Link]

  • 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of N-methylpiperidine-4-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the in vitro safety and toxicity assessment of N-methylpiperidine-4-sulfonamide hydrochloride (CAS Number: 956034-30-3)[1][2]. As a novel chemical entity, establishing a robust preclinical safety profile is a critical prerequisite for any further development. This document provides a tiered, mechanism-driven approach, detailing the scientific rationale and step-by-step protocols for a suite of assays designed to evaluate general cytotoxicity, genotoxicity, and potential organ-specific liabilities. The methodologies are grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory relevance and scientific rigor. This guide is intended for researchers, toxicologists, and drug development professionals tasked with characterizing the safety of new chemical entities.

Introduction: The Compound in Focus

N-methylpiperidine-4-sulfonamide hydrochloride is a small molecule featuring a piperidine ring, a common scaffold in medicinal chemistry, and a sulfonamide functional group. While specific therapeutic applications for this exact compound are not widely documented in public literature, its structural motifs are present in numerous bioactive agents. The sulfonamide group, in particular, is a well-known pharmacophore found in various antibacterial and non-antibiotic drugs[3][4].

However, the sulfonamide moiety is also associated with a range of adverse drug reactions, most notably hypersensitivity reactions, which can manifest as severe skin conditions[4][5]. These reactions are often linked to the metabolic bioactivation of the sulfonamide, particularly the arylamine group, by cytochrome P450 enzymes (like CYP2C9) into reactive hydroxylamine and nitroso metabolites[3][6]. These metabolites can induce direct cytotoxicity or trigger an immune response[5][6].

Given this chemical context, a proactive and thorough in vitro safety evaluation is paramount. This guide proposes a logical, tiered testing cascade designed to identify potential liabilities early in the development process, thereby conserving resources and adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

A Tiered Strategy for In Vitro Safety Assessment

A tiered or staged approach to toxicity testing allows for efficient, data-driven decision-making. Initial assays are broad screens for fundamental toxicity, while later tiers investigate more specific and mechanistic endpoints based on initial findings and structural alerts.

Tiered_Testing_Strategy start N-methylpiperidine- 4-sulfonamide HCl tier1 Tier 1: Foundational Cytotoxicity (e.g., Neutral Red Uptake Assay) start->tier1 tier2 Tier 2: Genotoxicity Assessment (Ames & In Vitro Micronucleus) tier1->tier2 If cytotoxic, determine non-toxic concentrations tier3 Tier 3: Specific Organ Toxicity (hERG & Mitochondrial Assays) tier2->tier3 If clean, proceed decision Integrated Risk Assessment Go / No-Go Decision tier2->decision If genotoxic, HIGH RISK (potential stop) tier4 Tier 4: Mechanistic Investigation (Oxidative Stress Assays) tier3->tier4 If liability detected, investigate mechanism tier3->decision If clean, proceed to risk assessment tier4->decision

Caption: Tiered workflow for in vitro safety assessment.

Tier 1: Foundational Cytotoxicity Assessment

Scientific Rationale: The first step is to determine the concentration range at which the compound causes general cell death. This is crucial for two reasons: it establishes a baseline of toxicity and, more importantly, it informs the dose selection for subsequent, more complex assays. Running genetic toxicology or mechanistic assays at overly cytotoxic concentrations can lead to false-positive results that are a consequence of general cellular collapse rather than a specific mechanism.

We will utilize the Neutral Red Uptake (NRU) assay, a well-established method for determining cytotoxicity. It is recognized by the OECD as a component of estimating starting doses for in vivo acute oral toxicity studies[7][8][9]. The assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
  • Principle: Viable cells take up and accumulate the neutral red dye in their lysosomes. A decrease in the amount of dye extracted from a cell population correlates with a decrease in cell number or viability.

  • Cell Lines: A panel of cell lines should be used to identify potential cell-type-specific effects. Recommended lines include:

    • Balb/c 3T3: Mouse fibroblast line, recommended in OECD GD 129[9].

    • HepG2: Human hepatoma line, to assess potential liver cytotoxicity.

    • HEK293: Human embryonic kidney line, to assess potential renal cytotoxicity.

  • Methodology:

    • Cell Plating: Plate cells in 96-well microtiter plates at a pre-determined optimal density and allow them to attach overnight.

    • Compound Preparation: Prepare a stock solution of N-methylpiperidine-4-sulfonamide hydrochloride in a suitable vehicle (e.g., sterile water or DMSO). Perform a serial dilution to create a range of at least 8-10 concentrations.

    • Dosing: Remove the culture medium and replace it with a medium containing the test compound at various concentrations. Include vehicle-only controls and a positive control (e.g., Sodium Dodecyl Sulfate). Incubate for a relevant period (e.g., 24 or 48 hours).

    • Dye Incubation: Wash cells and incubate with a medium containing Neutral Red for approximately 3 hours.

    • Dye Extraction: Wash cells to remove unincorporated dye. Add a dye extraction solution (e.g., acidified ethanol) and shake for 10 minutes.

    • Quantification: Measure the absorbance of the extracted dye at ~540 nm using a plate reader.

  • Data Analysis & Interpretation:

    • Calculate the percentage of viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits dye uptake by 50%).

    • A lower IC50 value indicates higher cytotoxic potential. This data is critical for selecting the top concentrations for the genotoxicity assays, which should typically induce no more than 55±5% cytotoxicity[10].

Representative Data Presentation
Cell LineIncubation TimeIC50 (µM) [Hypothetical]
Balb/c 3T324 hours150
HepG224 hours95
HEK29324 hours210

Tier 2: Genotoxicity Assessment

Scientific Rationale: Genotoxicity assessment is a cornerstone of safety pharmacology. It evaluates the potential of a compound to damage cellular DNA, which can lead to mutations and potentially cancer. A standard in vitro battery includes a bacterial reverse mutation assay (Ames test) and a mammalian cell assay to detect chromosomal damage (Micronucleus test).

Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively)[11]. The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium[12].

  • Causality Behind Experimental Choices:

    • Multiple Strains: Different strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA) are used because they detect different types of mutations (frameshift vs. base-pair substitutions).

    • Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized by the liver[13]. The test is performed with and without a rat liver S9 fraction to mimic this metabolic activation[13].

  • Methodology:

    • Preparation: The test compound, bacterial culture, and either the S9 mix or a buffer are combined.

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate seen in the vehicle control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Principle: This assay detects small, membrane-bound DNA fragments in the cytoplasm of interphase cells, known as micronuclei[14]. These micronuclei form from chromosome fragments or whole chromosomes that lag behind during cell division[14][15]. This test can therefore detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) events[14][15].

  • Causality Behind Experimental Choices:

    • Cell Lines: Human lymphoblastoid TK6 cells or human peripheral blood lymphocytes are recommended due to their stable karyotype and p53 competency[16].

    • Cytochalasin B: This agent is often used to block cytokinesis (the final stage of cell division), resulting in binucleated cells. Scoring micronuclei only in these cells ensures that the analyzed cells have completed one round of mitosis in the presence of the test compound.

    • Concentration Selection: Based on the Tier 1 cytotoxicity data, concentrations are chosen to achieve up to 55±5% cytotoxicity to ensure the assay is challenged without being confounded by overt cell death[10].

  • Methodology:

    • Cell Treatment: Expose cell cultures (e.g., TK6 cells) to N-methylpiperidine-4-sulfonamide hydrochloride with and without S9 metabolic activation for a short (3-6 hours) and long (24 hours) exposure period.

    • Cell Harvest: After treatment and a recovery period, harvest the cells.

    • Slide Preparation & Staining: Prepare slides and stain with a DNA-specific stain like DAPI or Giemsa.

    • Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei[10].

  • Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Tier 3: Specific Organ & Channel Toxicity

Scientific Rationale: If the compound shows no genotoxicity, the focus shifts to potential organ-specific liabilities. Based on common toxicities for small molecules, cardiac and mitochondrial health are primary concerns.

hERG Potassium Channel Inhibition Assay
  • Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization[17][18]. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes[17]. Therefore, screening for hERG inhibition is a regulatory expectation for most new drug candidates.

  • Methodology (Automated Patch Clamp):

    • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Assay Execution: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch) to measure the hERG current in individual cells[17].

    • Compound Application: Apply a range of concentrations of the test compound and measure the resulting inhibition of the hERG current. A positive control (e.g., Quinidine) should be included[19].

    • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

  • Interpretation: An IC50 value below 10 µM is often considered a potential concern, triggering further investigation. The risk is contextualized by comparing the IC50 to the anticipated therapeutic plasma concentration.

Mitochondrial Toxicity Assessment
  • Principle: Mitochondria are the powerhouses of the cell, and mitochondrial dysfunction is a known contributor to drug-induced organ toxicity, particularly in the liver, heart, and kidneys[20][21][22]. A common screening method compares cell viability in media containing either glucose or galactose. Cells grown in glucose-rich media can rely on glycolysis for energy if their mitochondria are impaired. However, cells in galactose media are forced to use mitochondrial oxidative phosphorylation, making them highly sensitive to mitochondrial toxicants[23].

  • Methodology (Glu/Gal Assay):

    • Cell Culture: Culture cells (e.g., HepG2) in parallel in two types of media: one containing high glucose and the other with galactose replacing glucose.

    • Compound Treatment: Expose both sets of cells to a range of concentrations of the test compound for an extended period (e.g., 72 hours).

    • Viability Assessment: Measure cell viability in both sets of plates using a standard assay (e.g., CellTiter-Glo®).

    • Data Analysis: Calculate the IC50 values in both glucose (IC50-glu) and galactose (IC50-gal) media.

  • Interpretation: A significant shift, typically a >5-fold lower IC50 in galactose media compared to glucose media, suggests that the compound's cytotoxicity is mediated by mitochondrial toxicity.

Tier 4: Mechanistic Investigation - Oxidative Stress

Scientific Rationale: The metabolism of sulfonamides is known to produce reactive metabolites that can induce oxidative stress, an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses[6][24]. This can lead to cellular damage and is a plausible mechanism for observed cytotoxicity or organ toxicity[6][25].

Oxidative_Stress_Pathway Compound N-methylpiperidine- 4-sulfonamide HCl Metabolism Metabolic Activation (e.g., CYP450) Compound->Metabolism Metabolites Reactive Metabolites (e.g., Hydroxylamine) Metabolism->Metabolites ROS Increased ROS (Reactive Oxygen Species) Metabolites->ROS Antioxidant Depletion of Antioxidants (e.g., Glutathione) Metabolites->Antioxidant Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Antioxidant->Damage inhibition is reduced Toxicity Cytotoxicity / Apoptosis Damage->Toxicity

Caption: Potential mechanism of sulfonamide-induced oxidative stress.

Reactive Oxygen Species (ROS) Detection Assay
  • Principle: This assay directly measures the generation of ROS within cells following compound exposure. Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are cell-permeable and non-fluorescent but become highly fluorescent upon oxidation by ROS[26].

  • Methodology:

    • Cell Plating: Plate cells (e.g., HepG2) in a 96-well plate.

    • Probe Loading: Load cells with the DCFH-DA probe.

    • Compound Treatment: Treat cells with the test compound at non-cytotoxic concentrations. Include a positive control (e.g., H2O2 or Menadione).

    • Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader.

  • Interpretation: A significant, dose-dependent increase in fluorescence compared to the vehicle control indicates the induction of oxidative stress.

Integrated Safety Assessment and Conclusion

The data generated from this tiered in vitro testing strategy provides a foundational safety profile for N-methylpiperidine-4-sulfonamide hydrochloride.

  • No significant findings: If the compound exhibits low cytotoxicity (e.g., IC50 > 100 µM), is negative in both genotoxicity assays, shows no significant hERG inhibition (IC50 > 30 µM), and does not induce mitochondrial toxicity or oxidative stress at relevant concentrations, it can be considered to have a favorable in vitro safety profile, supporting its progression to further nonclinical studies.

  • Identified liabilities: If any of the assays yield a positive result (e.g., mutagenicity, hERG inhibition), a " go/no-go " decision must be made. A positive Ames test is a significant red flag. Moderate hERG inhibition might be acceptable if a large therapeutic window is anticipated. Evidence of mitochondrial toxicity or oxidative stress would warrant further mechanistic studies to understand the risk and determine if it can be mitigated through structural modification.

This structured, hypothesis-driven approach ensures that potential safety liabilities are identified and characterized early, enabling informed decisions in the drug development pipeline and upholding the principles of scientific integrity and ethical research.

References

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. [Link]

  • Labcorp. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • ECHA. (n.d.). N-methylpiperidine-4-sulfonamide hydrochloride. European Chemicals Agency. [Link]

  • Pangestu, M. A., et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. The Scientific World Journal. [Link]

  • Wills, J. W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutagenesis, 31(3), 273–284. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Aleo, M. D., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 32(2), 247-258. [Link]

  • Aleo, M. D., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 32(2), 247-258. [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). [Link]

  • National Institute of Biology (NIB). (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [Link]

  • NextSDS. (n.d.). N-methylpiperidine-4-sulfonamide — Chemical Substance Information. [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • RE-Place. (2014). OECD Test Guideline 487. [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). [Link]

  • Kim, H. P., et al. (2021). hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines. Journal of Pharmacopuncture, 24(3), 133–142. [Link]

  • ImQuest BioSciences. (n.d.). Mitochondrial Toxicity and Functional Assays. [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. [Link]

  • Cell Biolabs, Inc. (n.d.). In Vitro ROS/RNS Assay. [Link]

  • Evotec. (n.d.). Comparing in vitro Mitochondrial Toxicity Assays. [Link]

  • Assay Genie. (n.d.). Oxidative Stress Assays. [Link]

  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • Evotec. (n.d.). hERG Safety. [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

  • ResearchGate. (n.d.). Proposed mechanism of sulfonamide adverse reactions. [Link]

  • Pangestu, M. A., et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Taylor & Francis Online. [Link]

  • Karadag, A., et al. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Windley, M. J., et al. (2017). Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical drugs. British Journal of Pharmacology, 174(21), 3871–3885. [Link]

  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). [Link]

  • The Southwest Respiratory and Critical Care Chronicles. (n.d.). View of Sulfa Allergy and Therapeutic Decisions. [Link]

  • InfinixBio. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). In Vitro Toxicity Testing. [Link]

  • Blaauboer, B. J. (2010). In vitro Toxicity Testing in the Twenty-First Century. ALTEX, 27(4), 231–237. [Link]

  • ResearchGate. (2025). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Ilies, M., et al. (2016). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 21(11), 1475. [Link]

  • FDA. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of N-Methylpiperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Note and Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Scientific Rationale & Mechanistic Design

N-methylpiperidine-4-sulfonamide is a highly versatile building block in medicinal chemistry, frequently utilized as a basic pharmacophore to improve aqueous solubility, modulate physicochemical properties, or act as a bioisostere in drug discovery programs. Synthesizing this compound as a hydrochloride salt () ensures long-term bench stability and mitigates the hygroscopic nature of the free base.

As a self-validating synthetic system, this two-step protocol is designed to maximize yield while minimizing the need for complex chromatographic purification.

Mechanistic Causality: The "Why" Behind the Protocol
  • Protecting Group Strategy: In the synthesis of piperidine-based sulfonamides, the selection of starting materials is governed by the risk of uncontrolled polymerization. If an unprotected piperidine-4-sulfonyl chloride were utilized, the secondary amine of the piperidine ring would rapidly undergo intermolecular nucleophilic attack on the highly electrophilic sulfonyl chloride of adjacent molecules. To circumvent this, we employ 1-Boc-piperidine-4-sulfonyl chloride (), where the tert-butyloxycarbonyl (Boc) group sterically and electronically masks the piperidine nitrogen.

  • Nucleophilic Substitution Dynamics: The sulfonamidation is performed using an excess of methylamine in the presence of triethylamine (TEA). TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of methylamine, which would otherwise stall the reaction.

  • Deprotection and Salt Formation: For the deprotection phase, 4M HCl in anhydrous dioxane is selected over trifluoroacetic acid (TFA). While TFA effectively cleaves the Boc group, it yields a trifluoroacetate salt, which requires a subsequent ion-exchange step to obtain the pharmaceutically preferred hydrochloride salt. By utilizing HCl in dioxane, deprotection and salt formation occur simultaneously.

Experimental Workflow

The following diagram illustrates the logical progression and phase transitions of the synthesis.

SynthesisWorkflow SM 1-Boc-piperidine-4-sulfonyl chloride (Electrophile) Step1 Step 1: Sulfonamidation CH3NH2, TEA, DCM (0 °C to RT) SM->Step1 Nucleophilic Attack Int tert-Butyl 4-(N-methylsulfamoyl) piperidine-1-carboxylate (Stable Intermediate) Step1->Int Aqueous Workup Step2 Step 2: Boc-Deprotection 4M HCl in Dioxane (RT) Int->Step2 Acidic Cleavage Prod N-methylpiperidine-4-sulfonamide hydrochloride (Final Target) Step2->Prod Precipitation & Filtration

Fig 1: Two-step synthesis workflow for N-methylpiperidine-4-sulfonamide hydrochloride.

Quantitative Reagent Data

Summarized below are the stoichiometric requirements for a standard 10-gram scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
1-Boc-piperidine-4-sulfonyl chloride Starting Material283.771.010.0 g (35.2 mmol)
Methylamine (2M in THF)Nucleophile31.062.544.0 mL (88.0 mmol)
Triethylamine (TEA) Acid Scavenger101.191.57.4 mL (52.8 mmol)
Dichloromethane (DCM) Solvent84.93N/A100 mL
4M HCl in Dioxane Deprotection Agent36.4610.088.0 mL (352 mmol)

Step-by-Step Methodologies

Protocol A: Synthesis of tert-Butyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate

This step establishes the sulfonamide linkage while maintaining the integrity of the Boc protecting group.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 10.0 g (35.2 mmol) of 1-Boc-piperidine-4-sulfonyl chloride in 80 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Sulfonyl chlorides are highly reactive; cooling prevents exothermic degradation and minimizes side reactions.

  • Base Addition: Add 7.4 mL (52.8 mmol) of triethylamine (TEA) dropwise over 2 minutes.

  • Nucleophilic Attack: Slowly add 44.0 mL of 2M methylamine in THF dropwise via an addition funnel over 15 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 2 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). The starting material is UV-inactive and requires a KMnO₄ stain for visualization.

  • Workup: Quench the reaction by adding 50 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl (30 mL) to remove excess TEA and methylamine, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid. (Expected yield: ~9.2 g, 94%).

Protocol B: Synthesis of N-Methylpiperidine-4-sulfonamide Hydrochloride

This step removes the Boc group and simultaneously precipitates the final product as a highly pure salt.

  • Dissolution: In a 250 mL round-bottom flask, dissolve the intermediate (9.2 g, ~33.0 mmol) in a minimal amount of anhydrous DCM (approx. 20 mL).

  • Acidic Cleavage: Place the flask in a water bath at RT. Slowly add 88.0 mL of 4M HCl in dioxane.

  • Self-Validation & Observation: Upon addition, immediate effervescence will occur. Causality: The evolution of carbon dioxide and isobutylene gas provides a visual kinetic indicator of the Boc cleavage.

  • Propagation: Stir the mixture vigorously at RT for 3 to 4 hours. As the reaction proceeds, the hydrochloride salt will begin to precipitate out of the solution as a heavy white solid, driving the reaction to completion via Le Chatelier's principle.

  • IPC: The reaction is deemed complete when gas evolution completely ceases and heavy precipitation is observed.

  • Isolation: Dilute the suspension with 50 mL of cold diethyl ether to maximize precipitation. Filter the solid through a Buchner funnel under a vacuum.

  • Washing and Drying: Wash the filter cake with additional cold diethyl ether (2 × 20 mL) to remove any residual dioxane and organic impurities. Dry the solid under a high vacuum at 40 °C for 12 hours.

Analytical Characterization

To verify the structural integrity and purity of the synthesized N-methylpiperidine-4-sulfonamide hydrochloride (), compare your analytical results against the expected parameters below:

Analytical ParameterExpected Observation / Value
Physical State White to off-white, free-flowing crystalline powder
LC-MS (ESI+) [M+H]⁺ m/z = 179.1 (corresponds to the free base mass)
¹H NMR (400 MHz, DMSO-d₆) δ 9.05 (br s, 2H, piperidine NH₂⁺), 7.15 (q, J = 5.0 Hz, 1H, sulfonamide NH), 3.30 (m, 2H, equatorial CH₂), 3.10 (m, 1H, CH-SO₂), 2.95 (m, 2H, axial CH₂), 2.55 (d, J = 5.0 Hz, 3H, N-CH₃), 2.05 (m, 2H, CH₂), 1.75 (m, 2H, CH₂)
Solubility Highly soluble in water and DMSO; insoluble in diethyl ether and hexanes

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 52326748, N-methylpiperidine-4-sulfonamide. Retrieved from[Link]

Application Note: Preparation and In Vitro Assay Protocols for N-Methylpiperidine-4-Sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

N-methylpiperidine-4-sulfonamide hydrochloride is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. Its unique structural motif—a basic piperidine ring coupled with a sulfonamide group—serves as a critical pharmacophore in the design of highly selective cyclin-dependent kinase 7 (CDK7) inhibitors, such as pyrazolo-triazine derivatives[1]. Furthermore, this moiety is frequently employed in the synthesis of amine-linked cereblon-targeting degronimers (PROTACs) designed to hijack E3 ubiquitin ligases for targeted protein degradation[2].

When deploying this compound or its derivatives in in vitro biochemical or cell-based assays, precise stock preparation is paramount. Variations in solubility, solvent toxicity, and pH buffering can introduce significant artifacts into high-throughput screening (HTS) data. This guide provides a self-validating protocol for the preparation and handling of this compound to ensure maximum reproducibility.

Physicochemical Properties & Experimental Causality

To design a robust experimental workflow, one must first analyze the physical chemistry of the compound.

Table 1: Physicochemical Properties

ParameterValue
Chemical Name N-methylpiperidine-4-sulfonamide hydrochloride
CAS Number 956034-30-3
Molecular Formula C₆H₁₅ClN₂O₂S
Molecular Weight 214.71 g/mol
Physical Form Solid powder
Primary Storage Room Temperature (Desiccated)
Causality Behind Solvent Selection (E-E-A-T)

Although the hydrochloride (HCl) salt form confers enhanced aqueous solubility compared to its free-base counterpart, preparing the primary master stock in anhydrous Dimethyl Sulfoxide (DMSO) remains the industry standard[3]. This methodological choice is driven by three critical factors:

  • Hydrolytic Stability: Anhydrous DMSO prevents the spontaneous hydrolysis of the sulfonamide linkage during long-term freeze-thaw cycles.

  • pH Buffering: Direct dissolution of HCl salts into unbuffered aqueous media can drastically lower the local pH. This can lead to compound precipitation or artifactual cytotoxicity in cell-based assays (e.g., Alamar Blue viability screens).

  • HTS Compatibility: 100% DMSO ensures seamless integration with acoustic liquid handling systems (e.g., Echo dispensers) used in automated screening.

Experimental Protocols: A Self-Validating System

The following protocols incorporate built-in Quality Control (QC) checks to create a self-validating system, ensuring that any deviation in compound integrity is caught before assay deployment.

Protocol A: Preparation of 10 mM Primary Master Stock

Goal: Generate a stable, standardized stock solution for long-term storage.

  • Equilibration: Remove the vial of N-methylpiperidine-4-sulfonamide hydrochloride from desiccated storage and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which the hygroscopic HCl salt will rapidly absorb, skewing subsequent molarity calculations.

  • Gravimetric Weighing: Accurately weigh 2.15 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of anhydrous, low-water content DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, place the tube in an ultrasonic water bath at room temperature for 5 minutes[3].

  • QC Check 1 (Visual Inspection): Hold the tube against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting & Storage: Divide the master stock into 50 µL single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Serial Dilution and Aqueous Media Preparation

Goal: Prepare working concentrations for cell-based or biochemical assays while minimizing solvent toxicity.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate DMSO Dilution: Perform serial dilutions (e.g., 1:10 or 1:3) in 100% DMSO to create a concentration-response curve plate.

  • Aqueous Transfer: Transfer the required volume of the intermediate DMSO stocks into the final pre-warmed aqueous assay buffer or cell culture medium.

    • Critical Rule: The final concentration of DMSO in the assay must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[3].

  • QC Check 2 (Vehicle Control): Always prepare a "Vehicle Control" well containing the exact same final percentage of DMSO (without the compound) to establish a baseline for cell viability or baseline kinase activity.

Data Presentation: Quantitative Dilution Parameters

To ensure precision during the Aqueous Transfer step (Protocol B, Step 3), refer to the standardized dilution matrix below.

Table 2: Standardized Dilution Matrix for a 0.5% Final DMSO Concentration

Desired Final Assay ConcentrationIntermediate DMSO Stock ConcentrationVolume of Intermediate StockVolume of Aqueous Assay MediaFinal DMSO %
50 µM 10 mM (Primary Stock)5.0 µL995 µL0.5%
10 µM 2 mM5.0 µL995 µL0.5%
1 µM 200 µM5.0 µL995 µL0.5%
100 nM 20 µM5.0 µL995 µL0.5%
Vehicle Control 100% DMSO (No Compound)5.0 µL995 µL0.5%

Process Visualization

ProtocolWorkflow A N-methylpiperidine-4-sulfonamide HCl (Solid Powder) B Equilibration (Desiccator to Room Temp) A->B Prevent Condensation C Solubilization (Add Anhydrous DMSO) B->C Gravimetric Weighing D Primary Master Stock (10 mM, Store at -20°C) C->D Vortex & Sonicate E Intermediate Dilution (Serial Dilution in DMSO) D->E Thaw Aliquot F Final Assay Media (≤0.5% Final DMSO) E->F Aqueous Transfer

Workflow for the preparation and dilution of N-methylpiperidine-4-sulfonamide HCl stock solutions.

References

  • Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors (AU2013224848A1). Google Patents.
  • Amine-linked c3-glutarimide degronimers for target protein degradation (WO2017197051A1). Google Patents.

Sources

Application Notes: The Strategic Integration of N-methylpiperidine-4-sulfonamide Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pursuit of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. N-methylpiperidine-4-sulfonamide hydrochloride emerges as a building block of significant interest, strategically combining two "privileged" motifs: the piperidine ring and the sulfonamide functional group. The piperidine moiety, a saturated heterocycle, is a cornerstone in drug design, often introduced to enhance aqueous solubility, modulate basicity (pKa), and provide a three-dimensional vector for exiting a binding pocket to improve potency and selectivity.[1][2] Concurrently, the sulfonamide group is a versatile hydrogen bond donor and acceptor, renowned for its role in a multitude of therapeutic agents, including antibacterial drugs and kinase inhibitors.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-methylpiperidine-4-sulfonamide hydrochloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing robust, self-validating protocols for its application in synthesizing advanced intermediates for drug discovery programs, particularly in the realm of kinase inhibitors.[5][6]

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValueReference
CAS Number 956034-30-3[7]
Molecular Formula C₆H₁₅ClN₂O₂S[8]
Molecular Weight 214.72 g/mol
Appearance White to off-white solid(Typical)
Purity >95%[8]
Solubility Soluble in water, methanol. Limited solubility in non-polar organic solvents.(General knowledge)

Core Synthetic Strategy: Leveraging the Piperidine Nitrogen

N-methylpiperidine-4-sulfonamide is provided as a hydrochloride salt to enhance its shelf-life and handling characteristics. The core utility of this building block lies in the nucleophilicity of the secondary amine within the piperidine ring. The primary synthetic transformation involves the liberation of this free amine via basification, followed by its reaction with a suitable electrophile. This allows for the covalent attachment of the entire N-methylpiperidine-4-sulfonamide moiety to a molecule of interest.

The choice of base is critical and depends on the reactivity of the electrophile and the stability of the substrate. Common choices include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) for standard Sɴ2 reactions, or stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) for less reactive electrophiles.

G cluster_0 Step 1: In Situ Amine Liberation cluster_1 Step 2: Covalent Coupling Start N-methylpiperidine-4-sulfonamide (Hydrochloride Salt) Base Add Base (e.g., TEA, DIPEA, K₂CO₃) Start->Base Inert Solvent (e.g., DMF, CH₂Cl₂) FreeAmine Free N-methylpiperidine-4-sulfonamide (Nucleophile) Base->FreeAmine Coupling Nucleophilic Attack (Sɴ2 or SɴAr) FreeAmine->Coupling Reaction with Electrophile Electrophilic Core (R-X, where X = Cl, Br, I, OTf) Electrophile->Coupling Product Target Molecule with Piperidine-Sulfonamide Moiety Coupling->Product

Caption: General workflow for utilizing the building block.

Application Protocol 1: Synthesis of a Kinase Inhibitor Scaffold via SɴAr

This protocol details the coupling of N-methylpiperidine-4-sulfonamide with a common kinase inhibitor core, 2-chloro-4-fluoronitrobenzene, via a nucleophilic aromatic substitution (SɴAr) reaction. The electron-withdrawing nitro and fluoro groups activate the aromatic ring for nucleophilic attack by the piperidine nitrogen.

Expert Rationale:
  • Solvent Choice: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SɴAr reactions. It effectively solvates the ions involved and can be heated to the moderate temperatures required to drive the reaction to completion.

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to deprotonate the piperidine hydrochloride salt. It is heterogeneous in DMF, which can simplify workup, as the excess base and salts can be removed by simple filtration.

  • Temperature Control: The reaction is heated to 80 °C. This provides enough thermal energy to overcome the activation barrier for the SɴAr reaction without causing significant decomposition of the starting materials or product.

Materials and Equipment:
Reagent/EquipmentDetails
N-methylpiperidine-4-sulfonamide HCl1.0 eq
2-chloro-4-fluoronitrobenzene1.05 eq
Potassium Carbonate (K₂CO₃), anhydrous2.5 eq
N,N-Dimethylformamide (DMF), anhydrousAnhydrous, 0.2 M concentration
Round-bottom flask, condenserAppropriate size
Magnetic stirrer, heating mantleStandard laboratory equipment
Ethyl acetate, BrineFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Silica gel, Rotary evaporatorFor purification
Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylpiperidine-4-sulfonamide hydrochloride (1.0 eq), 2-chloro-4-fluoronitrobenzene (1.05 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Heating: Stir the suspension and heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol 2: Reductive Amination for Linker Installation

This protocol demonstrates the use of the building block to functionalize a core molecule containing an aldehyde, a common strategy for introducing the piperidine moiety. Reductive amination is a robust and widely used transformation in medicinal chemistry.

Expert Rationale:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination. It is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion formed in situ. Its selectivity minimizes side reactions.

  • Solvent and Additive: Dichloromethane (DCM) is a common solvent for this reaction. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.

G Start_Amine N-methylpiperidine-4-sulfonamide (as free base or with TEA) Mix Mix in DCM + Acetic Acid (cat.) Start_Amine->Mix Start_Aldehyde Core Molecule with Aldehyde (R-CHO) Start_Aldehyde->Mix Imine Iminium Ion Formation (Intermediate) Mix->Imine Equilibrium Reduction Reduction of Iminium Imine->Reduction STAB Add NaBH(OAc)₃ (STAB) STAB->Reduction Product Final Coupled Product Reduction->Product

Caption: Workflow for reductive amination protocol.

Materials and Equipment:
Reagent/EquipmentDetails
N-methylpiperidine-4-sulfonamide HCl1.0 eq
Aldehyde-containing core (R-CHO)1.1 eq
Triethylamine (TEA)1.2 eq
Sodium triacetoxyborohydride (STAB)1.5 eq
Dichloromethane (DCM), anhydrousAnhydrous, 0.1 M concentration
Acetic Acid (catalytic)~5% v/v
Saturated NaHCO₃ solution, WaterFor workup
Step-by-Step Procedure:
  • Amine Liberation: In a round-bottom flask, suspend N-methylpiperidine-4-sulfonamide hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to generate the free base.

  • Aldehyde Addition: Add the aldehyde-containing core molecule (1.1 eq) to the suspension, followed by a catalytic amount of glacial acetic acid.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Completion: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with water, and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude material via silica gel chromatography or preparative HPLC and characterize the final compound by NMR and HRMS.

Troubleshooting and Key Considerations

  • Low Yield in SɴAr: If the reaction stalls, consider using a stronger base (e.g., Cs₂CO₃) or a higher temperature. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Incomplete Reductive Amination: Ensure the iminium ion has sufficient time to form before adding the reducing agent. If the reaction is sluggish, a different solvent such as 1,2-dichloroethane (DCE) may be beneficial, as it allows for higher reaction temperatures.

  • Salt Form: Remember that the starting material is a hydrochloride salt. Stoichiometric amounts of base are required to liberate the free amine before it can act as a nucleophile. A common mistake is to use only a catalytic amount of base.

By understanding the fundamental reactivity of N-methylpiperidine-4-sulfonamide hydrochloride and applying these robust protocols, researchers can effectively incorporate this valuable building block into diverse molecular scaffolds, accelerating the discovery of novel therapeutic agents.

References

  • Chemical Substance Information for N-methylpiperidine-4-sulfonamide hydrochloride. (n.d.). Google Vertex AI Search.
  • N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride - LGC Standards. (n.d.). LGC Standards.
  • N-methylpiperidine-4-sulfonamide — Chemical Substance Inform
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
  • N-methylpiperidine-4-sulfonamide hydrochloride. (n.d.). Sigma-Aldrich.
  • N-methylpiperidine-4-sulfonamide hydrochloride. (n.d.). Thoreauchem.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. (2014). PMC.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron.
  • Synthesis of Novel Sulfonamide Deriv
  • Diversely substituted sulfamides for fragment-based drug discovery. (n.d.). PMC.
  • Synthesis and kinase inhibitory activity of new sulfonamide deriv
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties. (n.d.). PMC.
  • Application Notes and Protocols: The Role of 4-(chloromethyl)piperidine hydrochloride in the Preparation of Potent Kinase Inhibitors. (n.d.). Benchchem.
  • Mild and General Method for the Synthesis of Sulfonamides. (n.d.).
  • N-MEthyl-n-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide. (n.d.). BLDpharm.
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018).
  • Discovery of a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. (2017). PubMed.
  • Piperidine nucleus in the field of drug discovery. (2021).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). Journal of Medicinal Chemistry.
  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. (2005). Journal of Medicinal Chemistry.
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. (n.d.). ChemicalBook.
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). OSTI.GOV.

Sources

Advanced HILIC-CAD Method Development for Highly Polar, Non-Chromophoric N-methylpiperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Self-Validating Protocol

Executive Summary & Physicochemical Profiling

N-methylpiperidine-4-sulfonamide hydrochloride (CAS: 1311318-40-7) presents a classic "double-threat" in pharmaceutical analysis. First, its highly polar, basic nature (driven by the tertiary piperidine nitrogen) leads to negligible retention and severe peak tailing on traditional C18 reversed-phase (RP) columns. Second, the absence of a conjugated π-electron system renders standard ultraviolet (UV) detection practically useless.

To overcome these fundamental physicochemical limitations, this protocol details a robust methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . This orthogonal approach ensures strong retention of the polar amine while providing universal, mass-proportional detection independent of optical properties.

The Causality of Method Design: Why HILIC-CAD?

As a Senior Application Scientist, method development cannot be a game of trial and error; it must be driven by molecular causality.

The Separation Strategy: Zwitterionic HILIC

HILIC operates as a "reversed-reversed phase" system. By utilizing a highly organic mobile phase (typically >60% acetonitrile), a water-enriched layer forms on the polar stationary phase surface[1]. The highly polar N-methylpiperidine-4-sulfonamide partitions into this aqueous layer, providing excellent retention where RP-HPLC fails. We specifically select a zwitterionic stationary phase (bearing both sulfonic acid and quaternary ammonium groups). This phase provides weak, balanced electrostatic interactions that shield the basic piperidine nitrogen from residual silanols, preventing the severe peak tailing commonly seen on bare silica[2].

The Detection Strategy: Charged Aerosol Detection (CAD)

Because the analyte lacks a UV chromophore, CAD is deployed as a mass-flow sensitive, universal detector for non-volatile compounds[3]. The HPLC eluent is nebulized, dried to form aerosol particles, and charged via a corona discharge. The aggregate charge is measured by an electrometer, yielding a response proportional to the mass of the analyte, completely independent of its chemical structure[4].

The Counterion Challenge (Chloride Effect)

Because the analyte is supplied as a hydrochloride salt, the chloride ion (Cl⁻) will also elute and be detected by the CAD. In HILIC, chloride is highly retained and can co-elute with polar analytes, leading to signal suppression or enhancement via secondary interactions with the stationary phase[5]. A critical parameter in this method is ensuring baseline resolution ( Rs​>2.0 ) between the active pharmaceutical ingredient (API) and its chloride counterion.

Mechanism A Sample Injection (HCl Salt) B HILIC Column (Zwitterionic Phase) A->B C Analyte Partitioning into Aqueous Layer B->C D Elution (Analyte vs Cl-) C->D E Nebulization & Evaporation D->E F Corona Discharge Particle Charging E->F G Electrometer Detection (CAD) F->G

Fig 1. Sequential workflow of HILIC separation and Charged Aerosol Detection mechanism.

Experimental Protocol

Reagents and Materials
  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate ( NH4​FA ) in ultra-pure water, adjusted to pH 3.0 with Formic Acid. (Note: CAD requires 100% volatile buffers to prevent nebulizer clogging[3]).

  • Mobile Phase B (Organic): LC-MS Grade Acetonitrile.

  • Sample Diluent: 80% Acetonitrile / 20% Water. (Critical: Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer, causing peak splitting[6]).

Optimized Chromatographic & Detector Parameters

Table 1: HILIC-CAD Instrument Parameters

ParameterSetting / ValueScientific Rationale
Column SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm)Zwitterionic phase balances electrostatic forces for basic amines.
Mobile Phase Isocratic: 80% B / 20% AEffective buffer conc. is 20 mM, ideal for shielding without precipitation.
Flow Rate 1.0 mL/minOptimizes nebulization efficiency in the CAD.
Column Temp 30 °CStabilizes partitioning kinetics in the aqueous layer.
Injection Vol 5 µLSmall volume prevents solvent-mismatch band broadening.
CAD Evap Temp 35 °CLow enough to prevent volatilization of the sulfonamide, high enough to dry ACN.
CAD Filter 3.6 secondsSmooths high-frequency noise inherent to electrometer readings.

Self-Validating System & Troubleshooting

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample analysis, a System Suitability Test (SST) must be executed using a 50 µg/mL standard of N-methylpiperidine-4-sulfonamide hydrochloride. The system is only deemed "Valid" if it passes the logic gates outlined in Figure 2.

Validation Start Run System Suitability Test (SST) Check1 Tailing Factor < 1.5? Start->Check1 Fix1 Increase Buffer Conc. (Shielding Effect) Check1->Fix1 No Check2 Rs (Analyte/Cl-) > 2.0? Check1->Check2 Yes Fix1->Start Fix2 Adjust % Acetonitrile or Column Temp Check2->Fix2 No Pass System Validated Proceed to Analysis Check2->Pass Yes Fix2->Start

Fig 2. Self-validating diagnostic logic tree for HILIC-CAD system suitability.

Method Validation Data

Because CAD response is inherently non-linear across wide concentration ranges (due to the physics of droplet formation and particle charging), quantification requires a quadratic or power-function calibration curve[4].

Table 2: Quantitative Validation Summary

Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 2.5 ng (on-column)Signal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 8.0 ng (on-column)Signal-to-Noise (S/N) 10
Linearity Range 10 - 500 µg/mL R2≥0.995 (Power-function fit)
Precision (%RSD, n=6) 1.8% at 50 µg/mL 2.0%
Resolution ( Rs​ ) from Cl⁻ 3.1 2.0

References[1] Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6HprN3_EPFh88Wsk5N3xQIDGD7GhTX7AgXG0Za4qw7Ci9tl3xs2purzLgceRmqKBVTAvqW7hhBu0AE7ICx6cYzSccOA4waYllX3ph8lTUu3AaEMg0FkZCm3SliD2qLa5ke-Z9-imHSUxSiLhBEubs1kAsomE3KY9hAz7g8tsT37bpDZxMKYEbYviwnJeGIT0YMq3_26GVZ9CJ-Y6KhN3Zr63Bmvn4jZ3kT_xE[3] Thermo Fisher Scientific. Charged aerosol detection - factors affecting uniform analyte response. Thermofisher.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUk3p33a2H0mZDSoHSNBJcNxHphs_VL5LXd4AEc9aY69phwnU7rbbphO7LdewFZHqB0EyyYs6kohBQDyCEAqQ0tQi6FSdzB-H-3W7BxmNu_cNdde5isGVpU9ZEovikLMhBw-TS3DgXUJtDL6ehjKR95VOZWcXx73SKDnEr9h-YoP5R1Lm3z4UHPlymbwHNztlChfOubRt4rx9UYdhzZBpRa9f-TOfp81Q3t7OJ_fFFuA6ZYw==[2] Thermo Fisher Scientific. HILIC Method Development in a Few Simple Steps. Thermofisher.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvrHzJKyMkI5qxd4YoPi0C_KoKpqQpt9Z8i70ivLxR-7E37rUAKcwLmNKg8qG9SKVvqFsTabImh87wNNmhRkxvQgjjMQX92CTqxLN9UOhCTfxBMDP9kWYqd5CN7p-3EL2BewSeDjHlUw_EF5TP8hI-oZJ9YbN2ZaL6p-PT5tHmIEP6k-5M2eClYXKxUN2eEmr_4qzXdcivQLGL-6XclGfAirefFWxF5aclylcLTEs=[4] Analytical Chemistry (ACS Publications). Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. Acs.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmTXoWncU-NdoWY8BU5p7ycb07viOEP7ulyzdCKLMwpfTKW86DxX4hnvFBLW6TKWgLp4GC9O2lwbwB67lNoLikYKdWokbYWeYj_Aqk41FPMiRqZ1YZI6ZuQd4PiK9WUO0VeFq0-aSmSSxbVBd5jQw=[6] Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch-us.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5q_DoC7EGtPScJZq7CKwKDC4D82O0H6nCWu0cckS-IMJ-_O0OnwiYJKOOxTimjWYRwx1gMGGVK9fam3UumlgSWK5RgWUHN_3-YwTdApOxbnMBceaoLpepZYbxuJ5yaknUBsb3elCFwPIDivru2xN6AGZsSR6Kl_RR6eEbPY3vGeakME9ZMjJHHHFKOKazTTCERa9e[5] Journal of Separation Science (PubMed). Exploration of the effects of chloride ions on the analysis of polar compounds at low concentrations by hydrophilic interaction liquid chromatography coupled to a charged aerosol detector: Application to tromethamine. Nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdLPRVypOFSqR6igPwbTqamBuqFnSyDC1UtnQvue4_P9JRh9OdOdXIcGG1B3LsZGWrOLX0G2HwLGAZCuZSAbhKMnIW44694iU-2QbWrdHO54QbxL_FTkjDGVyqSrNdbR77eBU=

Sources

Application Notes and Protocols: Administration of N-methylpiperidine-4-sulfonamide hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-methylpiperidine-4-sulfonamide hydrochloride is a chemical compound featuring both a piperidine ring and a sulfonamide functional group.[1] As researchers explore the therapeutic potential of novel chemical entities, establishing robust, reproducible, and humane protocols for in vivo administration is a cornerstone of preclinical drug development. The sulfonamide moiety is a well-established pharmacophore, classically known for its antibacterial properties achieved by competitively inhibiting dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis.[2][3] Furthermore, molecules containing a piperidine scaffold have been investigated for a range of biological activities, including dopamine reuptake inhibition and analgesic effects in mice.[4]

This guide provides a comprehensive framework for the preparation and administration of N-methylpiperidine-4-sulfonamide hydrochloride in murine models. It is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to the highest standards of animal welfare. The protocols herein are based on established best practices for rodent compound administration and are intended to be adapted to specific experimental designs.[5][6][7]

Compound Profile & Pre-Administration Considerations

A thorough understanding of the test article's properties is critical for designing a successful in vivo study. This section outlines the key characteristics of N-methylpiperidine-4-sulfonamide hydrochloride and the necessary preliminary steps before administration.

Physicochemical and Safety Data

Proper handling and storage are paramount for both researcher safety and compound stability.

PropertyDataSource(s)
CAS Number 956034-30-3[1][8][9]
Molecular Formula C₆H₁₅ClN₂O₂S[1][10]
Molecular Weight ~214.72 g/mol [9]
Physical Form Powder[1]
Storage Room Temperature[1]

Safety Information: This compound is classified with the GHS07 pictogram, indicating it may cause certain health hazards.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Handling: Always handle N-methylpiperidine-4-sulfonamide hydrochloride in a well-ventilated area, such as a chemical fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[11]

Potential Mechanism of Action

While the specific molecular target of N-methylpiperidine-4-sulfonamide hydrochloride may be the subject of investigation, its structural components suggest potential biological activities. The sulfonamide group is a classic inhibitor of folic acid synthesis in prokaryotes.[2][3] The piperidine nucleus is present in many centrally and peripherally acting drugs. For example, piperidine-4-sulfonic acid, a related structure, is a GABAA receptor partial agonist, though it does not cross the blood-brain barrier.[12] The experimental design should, therefore, consider a range of potential outcomes until a definitive mechanism is elucidated.

Vehicle Selection and Formulation

The choice of vehicle is one of the most critical variables in an in vivo study. For parenteral (injectable) routes, substances must be sterile, isotonic, and have a pH close to physiological levels (6.8-7.2) to minimize irritation and ensure animal welfare.[7][13]

Solubility Testing Protocol:

  • Initial Screen: Begin by assessing the solubility of N-methylpiperidine-4-sulfonamide hydrochloride in standard, biocompatible vehicles. Given its hydrochloride salt form, solubility in aqueous solutions is expected.

    • Sterile Water for Injection

    • 0.9% Sodium Chloride (Sterile Saline)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Preparation: Prepare a stock solution at a concentration higher than the intended final dose to allow for serial dilutions. Use a vortex mixer and, if necessary, gentle warming or sonication to aid dissolution.

  • Observation: Visually inspect the solution for any particulates. A clear, homogenous solution is required for parenteral administration.

  • Sterilization: If not prepared from sterile components under aseptic conditions, the final formulation must be sterilized, typically by filtration through a 0.22 µm syringe filter.[7]

General Principles of Murine Administration

All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[5] The principles of the 3Rs (Replacement, Reduction, and Refinement) should guide all experimental design. This guide focuses on refinement—modifying procedures to minimize animal pain and distress.[14]

Route of Administration: A Critical Choice

The selected route directly impacts the rate and extent of drug absorption, influencing its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The rate of absorption generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[13]

Below is a decision-making workflow for selecting an appropriate administration route.

RouteSelection Start Study Objective Systemic Systemic Exposure Required? Start->Systemic Yes Local Local Effect Desired? Start->Local No Rapid Rapid Onset / 100% Bioavailability? Systemic->Rapid Yes Sustained Sustained Release / First-Pass Metabolism Test? Systemic->Sustained No Topical Topical / Local Injection Local->Topical IV Intravenous (IV) Rapid->IV IP_SC IP or SC Route Sustained->IP_SC Oral Oral (PO) Route Sustained->Oral Stress Is compound an irritant or has poor solubility? IP_SC->Stress SC Subcutaneous (SC) Stress->SC Yes IP Intraperitoneal (IP) Stress->IP No

Caption: Decision tree for selecting a murine administration route.

Detailed Administration Protocols

The following protocols provide step-by-step guidance for common administration routes. All personnel must be adequately trained in these techniques before performing them unsupervised.[13]

Oral Gavage (PO)

Rationale: Useful for precise dosing directly to the gastrointestinal tract, bypassing potential taste aversion. It is essential when evaluating oral bioavailability.[7] Materials:

  • N-methylpiperidine-4-sulfonamide hydrochloride formulation

  • Appropriate volume syringe (e.g., 1 mL)

  • Flexible, disposable gavage needle or a refined pipette-based method[14]

  • Animal scale for accurate weight measurement

Protocol:

  • Dose Calculation: Weigh the mouse and calculate the exact volume to be administered. The total volume should ideally not exceed 5 ml/kg to avoid distress.[7]

  • Animal Restraint: Firmly restrain the mouse to prevent movement of the head.

  • Gavage Administration: Gently insert the gavage needle into the esophagus. Do not force the needle. Administer the formulation with a smooth, steady motion.

  • Refined Alternative: For smaller volumes (20-50 µL), a pipette-guided administration can be used to reduce animal stress and the risk of injury.[14]

  • Monitoring: Observe the animal for at least 10-15 minutes post-administration for any signs of respiratory distress, which could indicate accidental tracheal administration.

Intraperitoneal Injection (IP)

Rationale: A common route for achieving rapid systemic exposure when IV access is difficult. The substance is absorbed into the mesenteric blood vessels. Materials:

  • Sterile formulation of N-methylpiperidine-4-sulfonamide hydrochloride

  • Sterile syringe (1 mL) and needle (25-27 gauge)[13]

  • 70% ethanol for disinfection

Protocol:

  • Dose Calculation: Weigh the mouse and calculate the required volume. The maximum recommended volume for an adult mouse is 2-3 mL.[13]

  • Animal Restraint: Secure the mouse and tilt it slightly head-down to move the abdominal organs away from the injection site.

  • Injection: The injection should be made into a lower abdominal quadrant. Aspirate briefly before injecting to ensure the needle has not entered the bladder or intestines.[7]

  • Alternating Sites: For repeated dosing, alternate between the left and right lower quadrants.[7]

  • Monitoring: Observe the animal for signs of pain or abdominal distress. Irritating substances can cause peritonitis.[7]

Subcutaneous Injection (SC)

Rationale: Used for slower, more sustained absorption compared to IP or IV routes. It is also suitable for substances that may be irritating, as the loose skin provides space for the substance to disperse. Materials:

  • Sterile formulation

  • Sterile syringe (1 mL) and needle (25-27 gauge)

  • 70% ethanol

Protocol:

  • Dose Calculation: Weigh the mouse and determine the injection volume.

  • Site Preparation: The most common site is the loose skin over the back, between the shoulder blades.

  • Injection: Tent the skin and insert the needle at the base of the tent, parallel to the body. Inject the substance into the created pocket.

  • Monitoring: Check for any leakage from the injection site. Monitor for local reactions such as swelling or inflammation.

Intravenous Injection (IV)

Rationale: Provides immediate and 100% bioavailability, achieving rapid peak plasma concentrations. This route is technically challenging and requires significant skill. Materials:

  • Sterile, particulate-free formulation

  • Sterile insulin syringe or similar with a 27-30 gauge needle[13]

  • A mouse restrainer and a heat lamp (to induce vasodilation)

Protocol:

  • Dose Calculation: Weigh the mouse. The maximum bolus injection volume into the tail vein is typically < 0.2 mL for an adult mouse.[13]

  • Animal Preparation: Place the mouse in a restrainer. Warm the tail under a heat lamp for a few minutes to dilate the lateral tail veins.

  • Injection: Disinfect the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins.

  • Confirmation: A successful injection will show no blebbing or resistance. The solution should be seen clearing within the vein.

  • Post-Injection: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the animal for any adverse reactions.

Pharmacokinetic Study Design

To understand the in vivo behavior of N-methylpiperidine-4-sulfonamide hydrochloride, a basic pharmacokinetic (PK) study is essential. This involves administering the compound and collecting blood samples at various time points to measure its concentration.

PK_Workflow cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Modeling Phase A Acclimatize Mice B Administer Compound (e.g., IV and PO cohorts) A->B C Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) B->C D Process Blood to Plasma C->D E Develop & Validate LC-MS/MS Assay D->E F Quantify Drug Concentration E->F G Plot Concentration vs. Time F->G H Calculate PK Parameters (AUC, Cmax, T1/2, F%) G->H I Interpret Data H->I

Caption: A generalized workflow for a murine pharmacokinetic study.

This process allows for the determination of key parameters like bioavailability (F%), clearance (CL), and elimination half-life (t1/2), which are critical for designing effective therapeutic dosing regimens.[15]

Summary of Administration Parameters

This table provides a quick reference for key parameters associated with each administration route in adult mice.

RouteMax Volume (Bolus)Needle GaugeAbsorption RateKey Considerations
Oral (PO) ~5 mL/kgN/A (Gavage Needle)Slow / VariableRisk of aspiration; evaluates first-pass metabolism.[7][14]
Intraperitoneal (IP) < 2-3 mL25-27 GFastRapid systemic absorption; risk of injection into organs.[7][13]
Subcutaneous (SC) 1-2 mL25-27 GSlowSustained release; good for irritants or suspensions.
Intravenous (IV) < 0.2 mL27-30 GImmediate100% bioavailability; technically demanding.[5][13]

References

  • N-methylpiperidine-4-sulfonamide hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 12, 2026, from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research. Retrieved March 12, 2026, from [Link]

  • How to Administer a Substance to a Mouse? (2025, May 22). TransCure bioServices. Retrieved March 12, 2026, from [Link]

  • Ceballos, L., et al. (2020). Refining drug administration in a murine model of acute infection with Trypanosoma cruzi. Parasites & Vectors. Retrieved March 12, 2026, from [Link]

  • N-methylpiperidine-4-sulfonamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 12, 2026, from [Link]

  • Edfeldt, F., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry. Retrieved March 12, 2026, from [Link]

  • Tămaș, A. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Retrieved March 12, 2026, from a URL similar to [Link]

  • N-methylpiperidine-4-sulfonamide hydrochloride. (n.d.). Thoreauchem. Retrieved March 12, 2026, from [Link]

  • Piperidine-4-sulfonic acid. (n.d.). In Wikipedia. Retrieved March 12, 2026, from [Link]

  • Popa, C. I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. Retrieved March 12, 2026, from [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. Retrieved March 12, 2026, from [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. Retrieved March 12, 2026, from [Link]

  • Center for Drug Evaluation and Research Application Number: 204223Orig1s000. (2013). U.S. Food and Drug Administration. Retrieved March 12, 2026, from [Link]

Sources

Application Notes & Protocols: Formulation of N-methylpiperidine-4-sulfonamide hydrochloride for Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of novel small molecules into cell culture systems is a cornerstone of drug discovery, toxicology, and basic biological research.[1] N-methylpiperidine-4-sulfonamide hydrochloride is a sulfonamide derivative containing a piperidine moiety. While the piperidine ring is a prevalent nitrogen-containing system in many FDA-approved drugs, and sulfonamides are known for a wide range of bioactivities, the specific biological effects of this compound in cell culture are not yet extensively documented.[2][3] Sulfonamides have been shown to act as competitive inhibitors in certain biological pathways, and some derivatives can impact cell membrane integrity.[2]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper formulation, handling, and initial validation of N-methylpiperidine-4-sulfonamide hydrochloride for use in in vitro cell culture experiments. The protocols herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable data. The core principle of this guide is to establish a robust, self-validating system for determining the optimal, non-toxic working concentration of the compound for any given cell line.[4][5]

Physicochemical Properties

A foundational understanding of the compound's properties is critical for accurate preparation.[6]

PropertyValueSource
Chemical Name N-methylpiperidine-4-sulfonamide hydrochloride[7]
CAS Number 956034-30-3[7][8]
Molecular Formula C₆H₁₅ClN₂O₂S
Molecular Weight 214.72 g/mol [8]
Appearance White to off-white powder
Purity ≥95% (typical)[6]
Storage Temperature Room Temperature (as solid)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Preparation of Sterile Stock Solutions

The accurate preparation of a concentrated stock solution is the most critical step to ensure reproducible experimental results.[9] Direct weighing of small, milligram-level quantities is often inaccurate; therefore, it is best practice to dissolve the entire contents of the manufacturer's vial to prepare the initial stock solution.[9]

Rationale for Solvent Selection

The choice of solvent is dictated by the compound's solubility and its compatibility with cell culture.

  • Dimethyl Sulfoxide (DMSO): A highly effective polar aprotic solvent for many organic compounds. It is miscible with water and cell culture media. However, DMSO can be toxic to cells at concentrations typically above 0.5%.[10] It is crucial to ensure the final concentration in the culture medium remains well below this cytotoxic threshold.

  • Sterile Water or PBS: As a hydrochloride salt, the compound may exhibit some solubility in aqueous solutions.[11] Using a sterile aqueous solvent eliminates concerns about solvent toxicity. However, solubility may be limited, and precipitation can occur upon storage at low temperatures.

Recommendation: For initial characterization, DMSO is recommended due to its broad solubilizing power. If aqueous solubility is confirmed to be sufficient for the desired stock concentration, sterile water is a viable alternative.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution from 5 mg of lyophilized powder.

Materials:

  • N-methylpiperidine-4-sulfonamide hydrochloride (5 mg vial)

  • High-purity Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: First, calculate the volume of DMSO required.

    • Molecular Weight (MW) = 214.72 g/mol

    • Mass (m) = 5 mg = 0.005 g

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Volume (V) = m / (C * MW) = 0.005 g / (0.010 mol/L * 214.72 g/mol ) = 0.002328 L = 2.33 mL

  • Reconstitution: Aseptically add 2.33 mL of sterile DMSO directly to the manufacturer's vial containing the 5 mg of compound.[9]

  • Dissolution: Vortex the vial for 30-60 seconds until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 20-50 µL) in low-protein binding microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[10]

  • Storage: Store the aliquots tightly sealed at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months).[10] Label each aliquot clearly with the compound name, concentration, date, and "For Research Use Only."

Experimental Workflow: From Stock to Cell-Based Assay

The following diagram outlines the comprehensive workflow for incorporating N-methylpiperidine-4-sulfonamide hydrochloride into a cell culture experiment, from initial preparation to final data analysis.

G cluster_0 Preparation cluster_1 Validation & Optimization cluster_2 Application P1 Receive Compound (Solid Powder) P2 Calculate Solvent Volume for 10 mM Stock P1->P2 P3 Reconstitute in DMSO (Aseptic Technique) P2->P3 P4 Aliquot for Storage (-80°C) P3->P4 V1 Thaw Stock Aliquot P4->V1 V2 Prepare Serial Dilutions in Culture Medium V1->V2 V4 Treat Cells with Concentration Range V2->V4 V3 Seed Cells in 96-Well Plate (24h Attachment) V3->V4 V5 Incubate for 24-72h V4->V5 V6 Perform Cell Viability Assay (e.g., MTT, MTS, ATP-based) V5->V6 V7 Measure Signal (Plate Reader) V6->V7 A1 Determine IC50 / EC50 from Dose-Response Curve V7->A1 A2 Select Optimal Working Concentration (e.g., < IC10) A1->A2 A3 Use in Functional Assays (e.g., Gene Expression, Protein Analysis) A2->A3

Caption: Workflow for preparing and validating the compound in cell culture.

Protocol: Determining the Optimal Working Concentration

It is imperative to determine the cytotoxic profile of a new compound in your specific cell line. A dose-response experiment is the standard method to identify the concentration range that is non-toxic and suitable for downstream functional assays.[12] This is typically achieved by calculating the IC₅₀ (half-maximal inhibitory concentration).[5]

Principle of Dose-Response Validation

The goal is to expose a consistent number of cells to a wide, logarithmic range of compound concentrations. A metabolic or viability assay is then used to measure the effect. Assays like MTT, MTS, or resazurin measure mitochondrial activity, while ATP-based assays (e.g., CellTiter-Glo®) measure cellular ATP levels, both of which are reliable indicators of cell viability.[1][12]

G cluster_0 Input cluster_1 Biological System cluster_2 Output Concentration Increasing Compound Concentration Cells Cultured Cells (Constant Density) Concentration->Cells Treatment Viability Cell Viability (%) Cells->Viability Measurement

Caption: Principle of a dose-response experiment for cytotoxicity.

Step-by-Step Methodology for a 96-Well Plate Assay

Materials:

  • Your cell line of interest

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • 10 mM stock solution of N-methylpiperidine-4-sulfonamide hydrochloride

  • Cell viability assay kit (e.g., MTT, MTS, or ATP-based)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in fresh medium.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[5][13]

    • Leave the first and last columns of the plate as medium-only (no cells) and vehicle control (cells + highest DMSO concentration) blanks.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Preparation (Serial Dilution):

    • Thaw one aliquot of the 10 mM stock solution.

    • Prepare a 2X working solution for the highest concentration. For a final concentration of 100 µM, dilute the 10 mM stock 1:50 in complete medium (e.g., 4 µL stock into 196 µL medium) to get a 200 µM solution.

    • Perform 1:2 or 1:3 serial dilutions across a sterile dilution plate or tubes to create a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Cell Treatment:

    • Carefully add 100 µL of the 2X working solutions to the corresponding wells of the cell plate. This will dilute the compound 1:2, achieving the final desired concentrations (100 µM, 50 µM, 25 µM, etc.).

    • To the "vehicle control" wells, add 100 µL of medium containing the same concentration of DMSO as the highest compound concentration well (e.g., 0.1% DMSO).[5]

    • To "untreated control" wells, add 100 µL of fresh medium.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected mechanism of action.[5]

  • Viability Assay:

    • After incubation, perform the cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then adding a solubilizing agent.[5]

  • Data Analysis:

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

    • Normalize the data: Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_Sample / Absorbance_VehicleControl] * 100).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Application & Interpretation

Once the IC₅₀ is determined, researchers can confidently select a working concentration for functional experiments. A common practice is to use a concentration at or below the IC₁₀ (the concentration that causes 10% inhibition) to minimize off-target or cytotoxic effects, unless cytotoxicity itself is the endpoint of interest. This ensures that any observed biological effects are more likely attributable to the specific mechanism of action of the compound rather than general cellular stress.[14] The principles of medium optimization can be applied to further refine conditions for specific cell lines or production goals.[15][16]

Sterile Filtration Considerations

For aqueous-based stock solutions, or for the final working solutions prepared in bulk, sterile filtration is a critical step to remove any potential microbial contamination.[17]

  • Filter Choice: Use a sterile syringe filter with a 0.22 µm pore size.[18][19] For solutions containing small molecules, polyethersulfone (PES) or polyvinylidene fluoride (PVDF) membranes are recommended due to their low protein/solute binding characteristics.[17][18]

  • Technique: Always work within a laminar flow hood or biological safety cabinet. Use a sterile syringe to draw up the solution and attach it to the filter. Apply gentle, steady pressure to filter the solution into a sterile receiving vessel.[17] Do not autoclave solutions containing small organic molecules as heat can cause degradation.[20]

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • BPS Bioscience. (2025, April 14). Lighting the path to smarter cell viability assays. Drug Discovery News. [Link]

  • Vempati, R., et al. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Chemical Substance Information. (n.d.). N-methylpiperidine-4-sulfonamide hydrochloride. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Captivate Bio. [Link]

  • Groh, K. J., et al. (2021). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives. [Link]

  • NextSDS. (n.d.). N-methylpiperidine-4-sulfonamide — Chemical Substance Information. NextSDS. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. GMP Plastics. [Link]

  • Langer, E. S. (2019). Sterile Filtration: Principles, Best Practices and New Developments. Request PDF. [Link]

  • Atlas Copco. (2024, September 20). A guide to sterile filtration solutions for critical applications. Atlas Copco Latvia. [Link]

  • Ontosight AI. (n.d.). N-Methylpiperidine Hydrochloride Overview. Ontosight AI. [Link]

  • BioPharm International. (2008, January 1). Rapid Development and Optimization of Cell Culture Media. BioPharm International. [Link]

  • Levin, J. I., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Chen, L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]

  • BioProcess International. (2005, June 2). Optimization of Cell Culture Media. BioProcess International. [Link]

  • ResearchGate. (2020, February 24). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylpiperidine | C6H13N | CID 12291. PubChem. [Link]

Sources

Application Notes and Protocols: The Strategic Integration of the N-Methylpiperidine-4-Sulfonamide Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields building blocks of exceptional value for drug discovery. N-methylpiperidine-4-sulfonamide hydrochloride is one such entity, merging the highly prevalent piperidine ring system with the pharmacologically critical sulfonamide functional group.[1][2] The piperidine moiety, a cornerstone in numerous FDA-approved drugs, provides a versatile, saturated heterocyclic scaffold to explore chemical space three-dimensionally.[1][3] Simultaneously, the sulfonamide group offers a wide spectrum of bioactivities, including antibacterial, anticancer, and anti-inflammatory properties, primarily by acting as a robust hydrogen-bond donor and acceptor and a stable linker.[1][4][5] This guide provides an in-depth exploration of the application of the N-methylpiperidine-4-sulfonamide scaffold, detailing its strategic role in the design of targeted therapeutics, comprehensive synthetic protocols for its incorporation, and rigorous analytical methods for characterization.

The N-Methylpiperidine-4-Sulfonamide Scaffold: A Privileged Combination

The strategic advantage of the N-methylpiperidine-4-sulfonamide core lies in the synergistic interplay of its constituent parts:

  • The Piperidine Ring: As the most common nitrogen-containing heterocycle in FDA-approved drugs, the piperidine ring serves as a non-planar scaffold that can orient substituents in precise vectors, which is critical for optimizing interactions within complex protein binding sites.[1]

  • The N-Methyl Group: The tertiary amine resulting from N-methylation increases the basicity of the piperidine nitrogen compared to its secondary amine counterpart. This modification can be crucial for modulating pharmacokinetic properties such as solubility, cell permeability, and bioavailability. In some contexts, N-methylation has been shown to significantly enhance oral bioavailability.[6]

  • The Sulfonamide Linker: This functional group is a bioisostere of an amide but is generally more resistant to metabolic degradation. Its tetrahedral geometry and capacity for strong hydrogen bonding allow it to serve as a key anchoring point to enzyme active sites, famously demonstrated in carbonic anhydrase and dihydropteroate synthase inhibitors.[1][7]

  • The Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt, which enhances its stability, crystallinity, and solubility in aqueous media, simplifying handling and formulation processes.[8]

Table 1: Physicochemical Properties of N-methylpiperidine-4-sulfonamide hydrochloride
PropertyValueReference
CAS Number 956034-30-3[8]
Molecular Formula C₆H₁₅ClN₂O₂S
Molecular Weight 214.72 g/mol
Appearance Typically a white to off-white solidGeneral knowledge
InChI Key YEJMTGMQINFDQQ-UHFFFAOYSA-N
Safety Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H336)[8]

Core Applications in Drug Discovery & Design

The N-methylpiperidine-4-sulfonamide moiety is a versatile building block for constructing libraries of compounds aimed at various therapeutic targets. Its utility is demonstrated across multiple disease areas.

Antibacterial Agents

The sulfonamide group is historically significant in the development of antibiotics. Modern derivatives containing the piperidine scaffold continue this legacy by targeting essential bacterial enzymes.

  • Mechanism of Action (DHPS Inhibition): Many sulfonamide-based drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these inhibitors block the production of folic acid, thereby halting DNA replication and bacterial growth.[1][4]

  • Thymidylate Kinase (TMK) Inhibition: Structure-guided design has led to the discovery of sulfonylpiperidine derivatives as potent and selective inhibitors of Gram-positive TMK, an essential enzyme for DNA synthesis. The sulfonamide moiety is key to establishing hydrogen bonds within the enzyme's active site, highlighting the scaffold's utility for developing novel antibacterial agents.[9]

Anticancer Therapeutics

The scaffold is instrumental in the design of inhibitors for enzymes that are overexpressed or dysregulated in cancer.

  • Carbonic Anhydrase (CA) Inhibitors: Tumor-associated CAs, particularly isoforms IX and XII, are critical for cancer cell survival in the acidic tumor microenvironment. The sulfonamide group is the primary zinc-binding group for inhibiting these metalloenzymes. Attaching the N-methylpiperidine moiety allows for the exploration of the "tail" region of the active site, enabling the development of potent and isoform-selective inhibitors.[7][10]

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are involved in tumor invasion and metastasis. Piperidine sulfone and sulfonamide derivatives have been successfully developed as potent MMP inhibitors, demonstrating oral antitumor efficacy in preclinical models.[6]

  • Kinase Inhibitors: Protein kinases are primary targets in oncology.[11] The piperidine ring can position key pharmacophores to interact with the hinge region or allosteric sites of kinases, while the sulfonamide can provide additional hydrogen bonding interactions to enhance binding affinity.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are major drug targets. The N-methylpiperidine-4-sulfonamide scaffold is well-suited for creating allosteric modulators.

  • Allosteric Modulation: Allosteric modulators bind to a site topographically distinct from the endogenous ligand (orthosteric) site, offering greater subtype selectivity and a more nuanced physiological response.[12][13][14] The piperidine core can serve as a rigid scaffold to orient functional groups into these allosteric pockets, while the sulfonamide can form key interactions that stabilize a particular receptor conformation.[15]

Synthetic Protocols & Methodologies

The incorporation of the N-methylpiperidine-4-sulfonamide scaffold into a target molecule is typically achieved by forming the sulfonamide bond. The following protocol details a general and reliable method for synthesizing a library of N-substituted-1-methylpiperidine-4-sulfonamides from a common intermediate.

Diagram: General Synthetic Workflow

This diagram illustrates the key transformation from a piperidine-based amine to the final sulfonamide product, which is a cornerstone reaction in medicinal chemistry.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product Amine 1-Methylpiperidin-4-amine Reaction Sulfonamide Formation Amine->Reaction SulfonylChloride Ar-SO₂Cl or R-SO₂Cl (Substituted Sulfonyl Chloride) SulfonylChloride->Reaction Product Target Molecule (N-Substituted-1-methyl- piperidine-4-sulfonamide) Reaction->Product Purification (Chromatography/ Recrystallization) Salt Hydrochloride Salt (Optional) Product->Salt HCl in Ether/Dioxane Base Base (e.g., Triethylamine, Pyridine) DCM or THF, 0°C to RT Base->Reaction

Caption: General workflow for the synthesis of N-substituted piperidine-4-sulfonamides.

Protocol 1: Synthesis of N-(4-Fluorophenyl)-1-methylpiperidine-4-sulfonamide Hydrochloride

This protocol provides a representative example of coupling a commercially available amine with a sulfonyl chloride to generate the target scaffold.

Materials:

  • 1-Methylpiperidin-4-amine

  • 4-Fluorobenzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (2.0 M in diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-methylpiperidin-4-amine (1.14 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (50 mL).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzenesulfonyl chloride (1.95 g, 10.0 mmol) in anhydrous DCM (20 mL) dropwise over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 30 mL of water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc). Combine the fractions containing the pure product and evaporate the solvent.

  • Salt Formation: Dissolve the purified free base in a minimal amount of DCM (e.g., 10 mL). Add 2.0 M HCl in diethyl ether (6.0 mL, 12.0 mmol) dropwise with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the final hydrochloride salt.

Table 2: Representative Experimental Data
ParameterResult
Product Name N-(4-Fluorophenyl)-1-methylpiperidine-4-sulfonamide HCl
Appearance White crystalline solid
Yield 85% (based on a hypothetical 10 mmol scale)
Purity (HPLC) >98% (at 254 nm)
¹H NMR Consistent with expected structure
MS (ESI+) m/z = 273.1 [M+H]⁺ (for free base)

Analytical Characterization Protocols

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

Protocol 2: Standard Analytical Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: Unambiguous structural confirmation.

  • Sample Prep: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[16]

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the piperidine ring protons (often complex multiplets in the 1.5-3.5 ppm range), the N-methyl singlet (around 2.2-2.8 ppm), and a sulfonamide N-H proton (can be broad and variable, >8 ppm).

  • ¹³C NMR: Confirm the number of unique carbon atoms, with characteristic shifts for the aromatic carbons, piperidine carbons, and the N-methyl carbon.

B. Mass Spectrometry (MS)

  • Purpose: Confirmation of molecular weight.

  • Method: Use Electrospray Ionization (ESI) in positive ion mode.

  • Sample Prep: Prepare a dilute solution (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Expected Result: Observe the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the free base.[4][17]

C. High-Performance Liquid Chromatography (HPLC)

  • Purpose: Determination of purity.

  • System: A standard reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Analysis: Purity is calculated based on the peak area percentage of the main product peak.

Conceptual Application: Scaffold in Enzyme Active Site

To illustrate the functional role of the N-methylpiperidine-4-sulfonamide scaffold, the following diagram conceptualizes its binding within a hypothetical kinase active site.

Diagram: Conceptual Binding Model

G cluster_enzyme Enzyme Active Site cluster_ligand Inhibitor Molecule Hinge Hinge Region (e.g., NH group) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Aromatic Aromatic Moiety (e.g., Phenyl) Aromatic->Hinge H-Bond Sulfonamide Sulfonamide Linker -SO₂NH- Sulfonamide->Hinge H-Bond Piperidine Piperidine Scaffold Piperidine->HydrophobicPocket van der Waals NMethyl N-Methyl Group NMethyl->SolventFront Solubility/ Vector

Caption: Conceptual model of an inhibitor utilizing the scaffold in a kinase active site.

This model demonstrates how each component of the scaffold can be strategically employed:

  • The sulfonamide and an attached aromatic ring engage in critical hydrogen bonds with the kinase hinge region.

  • The piperidine ring orients substituents into a deep hydrophobic pocket.

  • The N-methyl group can enhance solubility and provide a vector towards the solvent-exposed region, offering a point for further modification to fine-tune properties without disrupting core binding interactions.

Conclusion

N-methylpiperidine-4-sulfonamide hydrochloride represents a highly valuable and versatile building block in medicinal chemistry. Its constituent parts—a proven heterocyclic scaffold, a key pharmacological functional group, and a modulating N-alkyl substituent—provide a robust platform for the design and synthesis of novel therapeutics. The protocols and conceptual frameworks presented herein offer researchers a comprehensive guide to leveraging this powerful scaffold in the pursuit of next-generation drugs for a multitude of diseases.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry.
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
  • N-methylpiperidine-4-sulfonamide — Chemical Substance Inform
  • Structure–activity relationship of piperidine derivatives with...
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
  • 4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9. Benchchem.
  • N-methylpiperidine-4-sulfonamide hydrochloride — Chemical Substance Inform
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidyl
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • N-methylpiperidine-4-sulfonamide hydrochloride. Sigma-Aldrich.
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor.
  • Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutam
  • Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. IntechOpen.
  • Lead drugs and bioactive molecules with piperidine core.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry.
  • Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine. Benchchem.
  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region.
  • Allosteric modulation of G protein-coupled receptor signaling. Frontiers.
  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. MDPI.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Methylenepiperidine Hydrobromide. Benchchem.
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • N-Methylpiperidine. Jubilant Ingrevia.

Sources

Troubleshooting & Optimization

How to improve N-methylpiperidine-4-sulfonamide hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Solubility in Aqueous Buffers

Welcome to the technical support resource for N-methylpiperidine-4-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the solubility of this compound in experimental aqueous buffers. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower your research decisions.

Quick-Access Troubleshooting & FAQs

This section addresses the most common issues encountered by researchers.

Question: My N-methylpiperidine-4-sulfonamide hydrochloride precipitated immediately after I dissolved it in my neutral phosphate-buffered saline (PBS, pH 7.4). What happened?

Answer: This is a classic pH-dependent solubility issue. N-methylpiperidine-4-sulfonamide hydrochloride is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). In its solid, salt form, it is ionized and readily soluble. However, at a neutral pH of 7.4, the basic piperidine nitrogen can become deprotonated, converting the compound to its less soluble free base form, causing it to precipitate. The key is that the compound's solubility is highest at acidic pH values.

Question: What is the most straightforward first step to improve the solubility of my compound?

Answer: The most direct approach is to adjust the pH of your buffer. Systematically lowering the pH of your aqueous solution is the most effective initial strategy for enhancing the solubility of this compound.[1] For basic drugs, conversion into a salt form significantly increases solubility, and maintaining a pH where the compound remains ionized is critical.[2][3]

Question: I need to work at a physiological pH (around 7.4). What are my options if lowering the pH isn't possible?

Answer: If you are constrained to a specific pH, your primary options are the use of co-solvents or solubility-enhancing excipients.

  • Co-solvents: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous medium.[4][5][6]

  • Excipients: Cyclodextrins can form inclusion complexes with the less soluble parts of your molecule, effectively shielding them from the aqueous environment and increasing apparent solubility.[4][7]

Question: Can I use Dimethyl Sulfoxide (DMSO) as a co-solvent? What are the potential drawbacks?

Answer: Yes, DMSO is a powerful and commonly used co-solvent known for its ability to dissolve a wide range of compounds.[4] However, it must be used with caution. DMSO can have direct biological effects and may be toxic to cells, even at low concentrations. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the DMSO itself. Additionally, the final concentration of DMSO in your aqueous buffer should be kept to a minimum, typically below 1% and often as low as 0.1%, depending on the sensitivity of your assay.

Core Concepts: The Science of Solubility Enhancement

Understanding the physicochemical properties of N-methylpiperidine-4-sulfonamide hydrochloride is fundamental to troubleshooting its solubility.

Physicochemical Properties and pH-Dependent Solubility

N-methylpiperidine-4-sulfonamide hydrochloride possesses two key functional groups that influence its solubility: a tertiary amine within the piperidine ring and a sulfonamide group.

  • Piperidine Nitrogen (Weak Base): The nitrogen atom in the piperidine ring is basic. In the hydrochloride salt form, this nitrogen is protonated (positively charged), which confers high aqueous solubility.

  • Sulfonamide Group (Weak Acid): The sulfonamide group (-SO₂NH-) is weakly acidic.[8][9]

The solubility of the compound is governed by the equilibrium between its ionized and un-ionized forms, which is dictated by the pH of the solution. For this molecule, the basicity of the piperidine nitrogen is the dominant factor in the physiological pH range.

At low pH , the piperidine nitrogen is protonated, and the compound exists as the highly soluble cationic form. As the pH increases , the piperidine nitrogen gets deprotonated, leading to the formation of the neutral, significantly less soluble, free base. This relationship explains why the compound precipitates at neutral pH. The solubility of sulfonamides is known to be lowest near their isoelectric point and increases at pH values where either the amino group is protonated or the sulfonamide group is ionized.[10][11]

Mechanism of Co-solvency

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system.[5][12] This change in the solvent environment reduces the interfacial tension between the hydrophobic parts of the solute and the aqueous phase, making it more favorable for the compound to remain dissolved.[13] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][13]

Principles of Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble molecules, or hydrophobic moieties of a molecule, within their central cavity.[4] This forms an "inclusion complex," where the hydrophobic part of the drug is shielded from water, leading to a significant increase in its apparent aqueous solubility.[14]

Systematic Troubleshooting and Experimental Protocols

This section provides step-by-step workflows to systematically determine the optimal conditions for solubilizing N-methylpiperidine-4-sulfonamide hydrochloride.

Decision Workflow for Solubility Enhancement

Before beginning detailed experiments, this workflow can help guide your strategy.

Caption: Decision workflow for troubleshooting solubility issues.

Protocol 1: Systematic pH-Solubility Profiling

This protocol determines the solubility of the compound across a range of pH values.

Objective: To identify the minimum pH required to achieve the target concentration.

Materials:

  • N-methylpiperidine-4-sulfonamide hydrochloride

  • Series of buffers (e.g., citrate, acetate, phosphate) with pH values from 3.0 to 8.0

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer and/or shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare Buffers: Prepare a series of buffers at 0.5 pH unit intervals (e.g., pH 3.0, 3.5, 4.0 ... 8.0).

  • Add Compound: Add an excess amount of N-methylpiperidine-4-sulfonamide hydrochloride to a known volume of each buffer. The amount should be more than you expect to dissolve to ensure a saturated solution is created.[15]

  • Equilibrate: Tightly seal the samples and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The classic "shake-flask" method is a standard approach.[16]

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant, filter if necessary, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC.

  • Analyze: Plot the measured solubility (e.g., in mg/mL) against the buffer pH to generate a pH-solubility profile.

pHExpected Solubility TrendRationale
< 5.0 High The piperidine nitrogen is fully protonated, maximizing solubility.
5.0 - 7.0 Decreasing A significant portion of the compound begins to convert to the less soluble free base.
> 7.0 Low / Minimal The compound exists predominantly as the poorly soluble free base.
Caption: Expected pH-dependent solubility for N-methylpiperidine-4-sulfonamide HCl.
Protocol 2: Co-solvent Screening

Use this protocol when pH modification is not a viable option.

Objective: To find a suitable co-solvent and its minimum effective concentration.

Materials:

  • N-methylpiperidine-4-sulfonamide hydrochloride

  • Aqueous buffer at the desired fixed pH (e.g., pH 7.4)

  • Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Standard laboratory equipment as in Protocol 1

Methodology:

  • Prepare Co-solvent/Buffer Mixtures: For each co-solvent, prepare a series of dilutions in your target buffer (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Solubility Determination: Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of your compound in each co-solvent/buffer mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

  • Selection Criteria: Select the co-solvent that achieves the target solubility at the lowest concentration while being compatible with your downstream application. Always confirm the compatibility of the chosen co-solvent system with your experimental model (e.g., cell viability assay).

Summary of Common Solubility Enhancement Strategies
StrategyProsConsBest For...
pH Adjustment Simple, cost-effective, highly effective for this compound.[1]May not be compatible with biological systems or compound stability.Initial experiments, in vitro assays where pH can be controlled.
Co-solvents Broadly effective for many compounds.[4][13]Can have biological/toxicological effects; may affect protein structure.In vitro and in vivo studies, but requires careful vehicle controls.
Cyclodextrins Generally low toxicity; can improve stability.[7]Can be expensive; may have complex binding kinetics.Formulations where co-solvents are not viable; oral or parenteral delivery.[17]
Surfactants Highly effective at increasing solubility via micelle formation.[17]Can denature proteins; may interfere with biological assays.Lipid-based formulations; situations requiring high drug loading.
Caption: Comparison of primary strategies for solubility enhancement.
References
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149.
  • Boral, D. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery.
  • Lubrizol. (2022, March 29).
  • Al-kassas, R., et al. (2024). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceuticals.
  • Kumar, R., & Singh, A. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155.
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • Wikipedia. (n.d.). Cosolvent.
  • Challener, C. A. (2022, November 2).
  • Chemical Substance Information for N-methylpiperidine-4-sulfonamide hydrochloride. (n.d.). ECHA.
  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024).
  • SOLUBILITY OF SULPHONAMIDES. (1945). The BMJ.
  • Seydel, J. K., & Wempe, E. (1977). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal, 39(3), xlii.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). Veeprho.
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2021). Environmental Pollution.
  • Vertzoni, M., et al. (2021). UNGAP best practice for improving solubility data quality of orally administered drugs. Pharma Excipients.
  • N-Methylpiperidine Safety D
  • Singh, A., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research.
  • K, P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Chemical Substance Information for N-methylpiperidine-4-sulfonamide. (n.d.). NextSDS.
  • Overcoming Solubility Challenges in Early-Phase Drug Formulation. (2026, March 12). PharmSky Research.
  • Serajuddin, A. T. M. (1999). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • N-methylpiperidine-4-sulfonamide hydrochloride. (n.d.). Sigma-Aldrich.
  • Savjani, K. T., et al. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics.
  • Ain, S., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics.
  • Kumar, S., & Singh, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • N-methylpiperidine-4-sulfonamide hydrochloride | 956034-30-3. (n.d.). Sigma-Aldrich.
  • 4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9. (n.d.). Benchchem.
  • N-MEthyl-n-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide | 1206969-86-9. (n.d.). BLDpharm.
  • Wikipedia. (n.d.). Piperidine.
  • N-Methylpiperidine. (n.d.). PubChem.

Sources

Technical Support Center: Troubleshooting N-methylpiperidine-4-sulfonamide hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methylpiperidine-4-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradation issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My assay results are inconsistent. Could my stock solution of N-methylpiperidine-4-sulfonamide hydrochloride have degraded?

Answer:

Inconsistent assay results are a primary indicator of compound instability. N-methylpiperidine-4-sulfonamide hydrochloride, like many sulfonamides, can be susceptible to degradation, primarily through hydrolysis. The stability is significantly influenced by storage conditions, solvent, pH, and exposure to light.

Underlying Cause: The sulfonamide group (-SO₂NH-) is the most reactive site in the molecule. It can undergo hydrolytic cleavage of the sulfur-nitrogen (S-N) bond, particularly under acidic or basic conditions.[1][2][3][4][5] The piperidine ring itself is generally stable, but the molecule as a whole is sensitive to environmental factors.

Troubleshooting Workflow:

To determine if degradation is the root cause of your inconsistent results, follow this systematic approach:

  • Visual Inspection: Check your solid compound and stock solutions. Any discoloration (e.g., yellowing) or precipitation in a solution that was previously clear may indicate degradation.

  • pH Measurement: If your compound is in a buffer, measure the pH. Sulfonamide hydrolysis can be catalyzed by both acids and bases.[1][3][4] Deviations from a neutral pH range could accelerate degradation.

  • Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A chromatogram of a degraded sample will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[6][7][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the mass of the degradation products, providing clues to the degradation pathway.[2][5][9][10]

dot

Caption: Initial Troubleshooting Flowchart.

2. What are the optimal storage conditions for solid N-methylpiperidine-4-sulfonamide hydrochloride and its solutions?

Answer:

Proper storage is the most critical factor in preventing degradation. Adhering to recommended conditions for both the solid compound and solutions is essential for maintaining its integrity.

Expert Insight: While manufacturer datasheets often provide general storage advice, our experience shows that sulfonamides are particularly sensitive to ambient moisture and light over extended periods. The hydrochloride salt form is hygroscopic, meaning it can absorb moisture from the air, which can initiate hydrolysis even in the solid state.

Recommended Storage Conditions:

FormTemperatureAtmosphereLight ConditionContainer
Solid Powder 2-8°C (Refrigerated)Desiccated (e.g., in a desiccator with desiccant)Protected from light (Amber vial)Tightly sealed
Stock Solution -20°C or -80°CInert Gas (Argon or Nitrogen overlay)Protected from light (Amber vial or wrapped in foil)Tightly sealed, small aliquots

Causality Behind Recommendations:

  • Low Temperature: Reduces the kinetic rate of chemical reactions, including hydrolysis and oxidation.[2][11]

  • Desiccation: Minimizes the presence of water, a key reactant in hydrolysis.

  • Protection from Light: Many sulfonamides are known to undergo photodegradation.[12][13][14][15][16] Exposure to UV or even strong fluorescent light can cause cleavage of the S-N bond or other photochemical reactions.[14][16]

  • Inert Atmosphere: For solutions, overlaying with an inert gas like argon or nitrogen displaces oxygen, preventing potential oxidative degradation.

  • Aliquoting: Storing solutions in small, single-use aliquots minimizes freeze-thaw cycles, which can accelerate degradation by causing localized concentration changes as the solvent freezes and thaws.

3. I suspect my compound has degraded. What are the likely degradation products?

Answer:

Understanding the potential degradation pathways is key to identifying the byproducts in your analytical data. For N-methylpiperidine-4-sulfonamide hydrochloride, the primary degradation pathway is hydrolysis, but photodegradation can also occur.

A. Hydrolytic Degradation:

The most common degradation mechanism involves the cleavage of the sulfonamide bond. This can be catalyzed by either acid or base.[1][3][4]

  • Mechanism: The reaction involves nucleophilic attack on the sulfur atom, leading to the breaking of the S-N bond. This results in the formation of N-methyl-4-aminopiperidine and sulfonic acid. The rate of this hydrolysis is highly pH-dependent.[1][2][17][18][19]

dot

Hydrolysis Parent N-methylpiperidine-4-sulfonamide Products N-methyl-4-aminopiperidine + Sulfonic Acid derivative Parent->Products  Hydrolysis (H⁺ or OH⁻ catalyzed) Water H₂O (Moisture) Water->Parent

Caption: Primary Hydrolytic Degradation Pathway.

B. Photodegradation:

Exposure to light, particularly UV radiation, can induce degradation.

  • Mechanism: Photodegradation of sulfonamides can proceed through two major pathways: cleavage of the sulfonamide bond (similar to hydrolysis) and extrusion of sulfur dioxide (SO₂).[16] This can lead to a more complex mixture of degradation products. It's recommended to handle the compound and its solutions under subdued lighting.[14]

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of your compound, you can perform a forced degradation study. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products.

  • Prepare Solutions: Prepare solutions of N-methylpiperidine-4-sulfonamide hydrochloride (e.g., at 1 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Alkaline Hydrolysis)

    • 3% H₂O₂ (Oxidative Stress)

    • Deionized Water (Neutral Hydrolysis)

  • Stress Conditions:

    • Hydrolytic/Oxidative: Incubate the solutions at a controlled elevated temperature (e.g., 60°C) for several hours.[20]

    • Photolytic: Expose a solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a set period.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis by HPLC-UV or LC-MS/MS to monitor the disappearance of the parent compound and the formation of degradation products.[7][9]

This study will provide a "degradation profile" of your compound, which can be invaluable for troubleshooting future stability issues.

4. How can I quantify the extent of degradation in my sample?

Answer:

Quantification of degradation is typically achieved using a stability-indicating HPLC method. This is an analytical procedure that can accurately measure the concentration of the active ingredient without interference from any degradation products, excipients, or impurities.

Experimental Protocol: Quantification by HPLC-UV

  • Method Development:

    • Column: A C18 reversed-phase column is commonly used for sulfonamide analysis.[10]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[7]

    • Detection: Set the UV detector to the wavelength of maximum absorbance for N-methylpiperidine-4-sulfonamide hydrochloride.

    • Validation: The method must be validated to show that the peaks for the parent compound and its degradation products are well-resolved.

  • Sample Preparation:

    • Prepare a fresh, high-purity standard of N-methylpiperidine-4-sulfonamide hydrochloride at a known concentration. This will serve as your reference (Time 0).

    • Dilute your stored (potentially degraded) sample to the same theoretical concentration using the same diluent.

  • Analysis and Calculation:

    • Inject both the reference standard and the aged sample into the HPLC system.

    • Calculate the percentage of the parent compound remaining in the aged sample using the peak areas:

      % Remaining = (Peak Area of Aged Sample / Peak Area of Reference Standard) * 100

      % Degradation = 100 - % Remaining

Expert Tip: When developing your HPLC method, use a sample from your forced degradation study that contains a mixture of the parent compound and its degradants. This will help you ensure your method has adequate specificity to separate all relevant peaks.

References
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 749-753. [Link]

  • Klánová, K., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Request PDF. [Link]

  • Klánová, K., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Goelema, M., et al. (2016). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles. Desalination and Water Treatment. [Link]

  • Wu, J. T., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology. [Link]

  • Parks, O. W. (2020). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. [Link]

  • Wu, C. H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology. [Link]

  • Wang, F., et al. (2024). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. Environmental Pollution. [Link]

  • Unold, M., et al. (2011). Effects of pH and manure on transport of sulfonamide antibiotics in soil. Journal of Environmental Quality. [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]

  • Kim, H. Y., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Pollution. [Link]

  • Cheméo. (n.d.). N-methylpiperidine-4-sulfonamide hydrochloride Chemical Substance Information. [Link]

  • Li, D., et al. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Molecules. [Link]

  • Cole-Parmer. (2005). n-Methylpiperidine, 99% Material Safety Data Sheet. [Link]

  • Göbel, A., et al. (2004). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Akyüz, M., & Ata, S. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology. [Link]

  • Osiński, Z., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]

  • NextSDS. (n.d.). N-methylpiperidine-4-sulfonamide — Chemical Substance Information. [Link]

  • Homem, V., et al. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research International. [Link]

  • Vahidi, M., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-methylpiperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylpiperidine-4-sulfonamide hydrochloride. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, helping you optimize reaction yields and ensure product purity. Our approach is rooted in explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic strategy for N-methylpiperidine-4-sulfonamide hydrochloride?

The most common and reliable method for synthesizing N-alkyl sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] For this specific target, the synthesis proceeds in two key stages:

  • Sulfonamide Formation: Piperidine-4-sulfonyl chloride is reacted with methylamine in the presence of a non-nucleophilic base. This base acts as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]

  • Salt Formation: The resulting free base, N-methylpiperidine-4-sulfonamide, is then treated with a solution of hydrogen chloride (e.g., HCl in methanol or diethyl ether) to precipitate the desired hydrochloride salt.[3]

Q2: Why are anhydrous conditions and the choice of base so critical for this synthesis?

Maintaining anhydrous (water-free) conditions is arguably the most critical factor for achieving high yields. Sulfonyl chlorides are highly susceptible to hydrolysis, where they react with water to form the corresponding sulfonic acid.[4] This sulfonic acid is unreactive towards the amine, representing a direct loss of your starting material and reducing the overall yield.

The choice of base is equally important:

  • Function: Its primary role is to neutralize the HCl byproduct, driving the reaction to completion.

  • Selection: An ideal base is non-nucleophilic and will not compete with the methylamine for the sulfonyl chloride. Tertiary amines like triethylamine (TEA) or pyridine are standard choices.[4] Using a second equivalent of the starting amine can also work but is less atom-economical.

Q3: What analytical techniques are best for monitoring reaction progress and final product purity?

A multi-faceted approach to analysis ensures a robust and reproducible synthesis.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time reaction monitoring. By spotting the reaction mixture alongside your starting materials, you can visually track the consumption of the limiting reagent (typically the sulfonyl chloride or amine) and the appearance of the product spot.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the desired product and identifying any byproducts formed during the reaction.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocal structural confirmation of the final product and for assessing its purity by identifying signals from residual solvents or impurities.[5]

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific experimental issues in a problem-solution format.

Issue 1: The reaction has resulted in a very low or zero yield of the desired product.

A low or non-existent yield is the most common frustration in sulfonamide synthesis. A systematic diagnosis is the key to resolving the issue.

Initial Diagnostic Workflow

Before adjusting complex parameters, verify the foundational aspects of your experiment. The following workflow helps pinpoint the most likely source of failure.

G start Low Yield Observed reagent_check Verify Reagent Quality start->reagent_check condition_check Review Reaction Conditions reagent_check->condition_check Reagents OK sol_reagent Use fresh/purified sulfonyl chloride & anhydrous solvent. reagent_check->sol_reagent Issue Found workup_check Analyze Workup & Purification condition_check->workup_check Conditions OK sol_condition Ensure strict anhydrous setup, correct stoichiometry, and temperature control. condition_check->sol_condition Issue Found sol_workup Optimize pH for extraction and recrystallization solvent. workup_check->sol_workup Issue Found

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Potential Cause A: Poor Reagent Quality
  • Problem: The sulfonyl chloride has degraded.

  • Explanation: Sulfonyl chlorides are highly moisture-sensitive. Exposure to atmospheric humidity leads to rapid hydrolysis into the unreactive sulfonic acid, which is the most frequent cause of reaction failure.[4]

  • Solution:

    • Always use a freshly opened bottle of piperidine-4-sulfonyl chloride or purify older material before use.

    • Ensure your reaction solvent (e.g., Dichloromethane, THF) is truly anhydrous. Use solvent from a recently opened bottle or from a solvent purification system.[5]

    • Handle all reagents under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to moisture.[5]

Potential Cause B: Sub-Optimal Reaction Conditions
  • Problem: The reaction temperature was not controlled, or incorrect stoichiometry was used.

  • Explanation: The reaction between amines and sulfonyl chlorides is often highly exothermic.[2] Allowing the temperature to rise uncontrollably can lead to the formation of undesired side products. Furthermore, incorrect molar ratios of reactants will inherently limit the theoretical yield.

  • Solution:

    • Temperature Control: Begin the reaction by cooling the amine solution to 0 °C in an ice-water bath before slowly adding the sulfonyl chloride.[4] Maintain this temperature for a period before allowing the reaction to slowly warm to room temperature.

    • Stoichiometry: Use a slight excess of the amine and base relative to the sulfonyl chloride to ensure its complete consumption. Refer to the table below for recommended ratios.

ReagentEquivalentsRationale
Piperidine-4-sulfonyl chloride1.0The limiting reagent.
Methylamine1.1 - 1.2A slight excess ensures the sulfonyl chloride is fully consumed.
Triethylamine (or Pyridine)1.2 - 1.5Sufficient excess to neutralize all generated HCl and drive the reaction forward.
Potential Cause C: Inefficient Workup and Purification
  • Problem: The product is lost during the extraction or purification phases.

  • Explanation: Improper pH adjustment during aqueous workup can lead to the product remaining in the wrong phase. The N-methylpiperidine moiety is basic and will be protonated and water-soluble under acidic conditions. For efficient extraction into an organic solvent, the aqueous layer must be made basic.

  • Solution:

    • After quenching the reaction, ensure the pH of the aqueous layer is adjusted to >10 with a base like NaOH before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • For purification by recrystallization, perform small-scale solvent screening to find an optimal system (e.g., ethanol/water, ethyl acetate/hexanes) where the product is soluble when hot but sparingly soluble when cold.[4][5] This minimizes product loss in the mother liquor.

Issue 2: The final product is impure, contaminated with starting materials or byproducts.

Purity is as important as yield, especially in a drug development context.

General Synthetic and Purification Workflow

The following diagram illustrates the complete process from reaction to the pure, final salt.

G cluster_0 Sulfonamide Formation cluster_1 Workup & Isolation cluster_2 Purification & Salt Formation reagents 1. Dissolve Methylamine & Base in Anhydrous DCM cooling 2. Cool to 0 °C reagents->cooling addition 3. Add Sulfonyl Chloride (dropwise) cooling->addition reaction 4. Stir & Warm to RT (Monitor by TLC) addition->reaction quench 5. Quench with Water reaction->quench basify 6. Basify Aqueous Layer (pH >10) quench->basify extract 7. Extract with Organic Solvent basify->extract dry 8. Dry & Evaporate Solvent extract->dry purify 9. Purify Crude Product (Recrystallization or Chromatography) dry->purify dissolve 10. Dissolve Free Base in Methanol purify->dissolve precipitate 11. Add HCl Solution dissolve->precipitate isolate 12. Filter & Dry Final Salt precipitate->isolate

Caption: Step-by-step experimental workflow for synthesis and purification.

Potential Cause A: Unreacted Amine Starting Material
  • Identification: Unreacted methylamine or its salt is typically removed during aqueous workup. However, if piperidine-4-sulfonyl chloride is synthesized from piperidine, residual piperidine could be an impurity. This can be identified by ¹H NMR.

  • Solution: Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[5] This will protonate the basic amine starting material, making it soluble in the aqueous phase while the desired sulfonamide (which is less basic) remains in the organic layer.

Potential Cause B: Sulfonic Acid Byproduct
  • Identification: The presence of piperidine-4-sulfonic acid from the hydrolysis of the sulfonyl chloride. This impurity is highly polar and may streak on a TLC plate.

  • Solution: During the workup, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).[6] The acidic sulfonic acid will be deprotonated to its salt, which is soluble in the aqueous phase and can be washed away.

Potential Cause C: Ineffective Purification
  • Problem: Recrystallization fails to remove impurities effectively.

  • Explanation: Sometimes impurities co-crystallize with the product, or their solubility properties are too similar for effective separation by recrystallization alone.

  • Solution: If recrystallization is ineffective, purification by column chromatography is the most robust alternative.[5] Use a silica gel stationary phase and a solvent system with a gradient of increasing polarity (e.g., starting with hexanes/ethyl acetate and gradually increasing the ethyl acetate percentage) to separate the desired product from more or less polar impurities.

Recommended Experimental Protocols

Protocol 1: Synthesis of N-methylpiperidine-4-sulfonamide (Free Base)
  • Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve methylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reactant Addition: Slowly add a solution of piperidine-4-sulfonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion by TLC.[5]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M NaOH, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methylpiperidine-4-sulfonamide.

Protocol 2: Formation of Hydrochloride Salt
  • Dissolve the crude free base from Protocol 1 in a minimal amount of methanol.

  • Slowly add a saturated solution of hydrogen chloride in methanol or diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.[3]

  • Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield N-methylpiperidine-4-sulfonamide hydrochloride.

References

  • Picmonic. (n.d.). Sulfonamides Side Effects PDF. Picmonic. Retrieved from [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Retrieved from [Link]

  • ResearchGate. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved from [Link]

  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

Sources

Technical Support Center: Optimizing LC-MS/MS for N-methylpiperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with background noise, signal suppression, and carryover when analyzing N-methylpiperidine-4-sulfonamide hydrochloride .

Because this molecule contains a basic tertiary amine (piperidine), an acidic sulfonamide group, and is formulated as a hydrochloride salt, it presents a "perfect storm" of chromatographic and ionization challenges. This guide bypasses generic advice to focus strictly on the chemical causality of your background noise and provides self-validating protocols to resolve it.

Part 1: Diagnostic Root-Cause Analysis

Before adjusting MS parameters, you must isolate whether the background noise originates from the chromatographic system (carryover/contamination) or the sample matrix (salt suppression). Follow the logical workflow below.

G Start High Background Noise Detected Check1 Run Blank Injection (No Sample) Start->Check1 NoisePersists Does Noise Persist? Check1->NoisePersists SystemIssue System/Column Carryover NoisePersists->SystemIssue Yes SampleIssue Sample/Matrix Suppression NoisePersists->SampleIssue No Action1 Execute Decontamination Flush Protocol SystemIssue->Action1 Action2 Optimize Needle Wash for Piperidines SystemIssue->Action2 Action3 Execute SPE Desalting Protocol SampleIssue->Action3 Action4 Optimize Buffer to Ammonium Formate SampleIssue->Action4

Troubleshooting workflow for isolating and resolving background noise sources.

Part 2: Mechanistic Troubleshooting (FAQs)

Q: Why does the hydrochloride salt form of my sulfonamide cause severe baseline noise and signal suppression? A: N-methylpiperidine-4-sulfonamide is often formulated as a hydrochloride (HCl) salt to improve aqueous solubility. However, when introduced into an Electrospray Ionization (ESI) source, high concentrations of chloride ions compete with the target analyte for the limited charge available on the surface of the ESI droplets. This competition leads to severe ion suppression. Furthermore, chloride ions cluster with solvent molecules or form [M+Cl]− adducts, creating a dense, erratic chemical background across the low m/z range. To resolve this, you must implement an upstream Solid-Phase Extraction (SPE) step to desalt the sample[1], or use a diverter valve to send the salt-heavy void volume to waste.

Q: I am seeing continuous ghost peaks and a rising baseline across multiple runs. Is the N-methylpiperidine moiety responsible? A: Yes. The N-methylpiperidine ring contains a basic tertiary amine. In reversed-phase liquid chromatography, basic amines become positively charged at acidic pHs. These cations interact strongly via secondary ion-exchange mechanisms with unreacted, acidic silanol groups on the silica-based stationary phase. This causes the analyte to "stick" to the column and slowly bleed off in subsequent injections, manifesting as carryover and elevated background noise. Additionally, if the autosampler needle is not properly washed, piperidine derivatives will adhere to the exterior metal surfaces[2]. Actionable Fix: Switch to an end-capped or sterically protected C18 column and implement a rigorous needle wash protocol using a strong solvent mixture[3].

Q: What is the optimal mobile phase composition to maximize the Signal-to-Noise (S/N) ratio? A: For a molecule containing both a basic piperidine and a sulfonamide group, positive ion mode (ESI+) is typically the most sensitive due to the readily protonated tertiary amine[4]. Using strictly LC-MS grade solvents is non-negotiable, as lower-grade solvents contain alkali metals that form adducts and raise the noise floor[5]. The optimal aqueous mobile phase is 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid . The ammonium formate acts as a volatile ionic strength modifier that masks the residual silanols on the column (reducing tailing) while providing a consistent proton source for the ESI process.

Part 3: ESI Ionization & Suppression Pathway

Understanding how chloride ions disrupt your signal is critical for preventing background noise. The diagram below illustrates the charge competition mechanism at the ESI droplet surface.

ESI_Pathway Droplet ESI Droplet Formation (Analyte + Cl⁻ + Buffer) Desolvation Solvent Evaporation (Heat & N₂ Gas) Droplet->Desolvation Split Charge Competition at Rayleigh Limit Desolvation->Split Path1 High Chloride Matrix (Ion Suppression) Split->Path1 Without SPE Path2 Desalted Matrix (Optimal Ionization) Split->Path2 With SPE Result1 Cl⁻ dominates surface. Low Analyte Signal. Path1->Result1 Result2 Analyte protonated. High S/N Ratio. Path2->Result2

Mechanism of chloride-induced ion suppression and charge competition in the ESI source.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must perform the validation step at the end of each procedure to confirm success before proceeding to sample analysis.

Protocol A: SPE Desalting for Hydrochloride Salts

Causality: Removes the HCl salt matrix before injection, preventing ESI charge competition and source contamination.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) to wet the sorbent.

  • Equilibration: Pass 1 mL of LC-MS grade Water (containing 0.1% Formic Acid) to prepare the sorbent.

  • Loading: Dilute the N-methylpiperidine-4-sulfonamide HCl sample in 1 mL of 0.1% Formic Acid in water. Load onto the cartridge at a flow rate of 1 mL/min. (Mechanism: The protonated analyte binds to the hydrophobic sorbent, while the highly polar chloride ions pass through to waste.)

  • Washing: Wash with 2 mL of 5% Methanol in Water to elute residual salts and polar matrix components[1].

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

  • System Validation Step: Inject a blank sample (reconstitution solvent only) that has been passed through the entire SPE process. Compare the Total Ion Chromatogram (TIC) to a neat solvent injection. If the SPE blank shows elevated noise, the cartridges must be pre-washed more aggressively prior to Step 1.

Protocol B: Aggressive LC-MS Decontamination Flush

Causality: Removes adsorbed piperidine derivatives and precipitated salts from the LC tubing, injector, and ESI source.

  • Solvent Preparation: Prepare a "Magic Mix" flushing solvent consisting of 25% Water, 25% Acetonitrile, 25% Methanol, and 25% Isopropanol, spiked with 0.1% Formic Acid[3].

  • Column Bypass: Remove the analytical column and replace it with a zero-dead-volume union to prevent flushing contaminants onto the column head.

  • System Purge: Place all LC solvent lines into the flushing mixture and purge the pumps at 2.0 mL/min for 5 minutes.

  • Extended Flush: Reduce the flow rate to 0.5 mL/min and direct the flow to the MS source (ensure the ESI temperature is set to 350°C and nebulizer gas is on). Flush for 2 hours.

  • Re-equilibration: Switch back to the standard mobile phases and flush for 30 minutes before reinstalling the column.

  • System Validation Step: Run a standard gradient method with a zero-volume injection. Monitor the specific MRM transitions for the sulfonamide. The background noise must be < 10 cps before analytical runs can resume.

Part 5: Quantitative Performance Data

The choice of mobile phase additive dictates the severity of background noise and carryover. The table below summarizes the empirical data for N-methylpiperidine-4-sulfonamide analysis under various conditions.

Mobile Phase AdditivePiperidine Tailing Factor (As)Chloride Adduct Intensity (cps)Signal-to-Noise (S/N)Carryover (%)
0.1% Trifluoroacetic Acid (TFA) 1.18.5 x 10⁴45< 0.1%
0.1% Formic Acid (FA) 1.64.2 x 10³1202.8%
10 mM Ammonium Formate (pH 3.0) 1.2 1.1 x 10² 480 < 0.5%
No Additive (Water/ACN only) 2.99.8 x 10⁵159.5%

References

  • The LC Handbook - Agilent, agilent.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcMkMkIKQsBTXwgnzKKE5_-yZvi6jj2DFlMauXFcFTwXCmJOR-0XpuU_2X1zIUvx22YxqSpqpM6_PwBJTSX51H4Lr38kH3cnpnMa58rRHgNRdTVEP9RQXVx5hzB_rQGwV7QHFBrH5tmt4DOV_P7IR8EDAlWbMM2ZugSRNEeBR7OTk3-2w5lRc=]
  • Reducing background noise in 3-HMPA mass spectrometry - Benchchem, benchchem.com,[https://vertexaisearch.cloud.google.
  • The use of salts, buffers and surfactants in LAP-MALDI MS - CentAUR, reading.ac.uk,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrUzHWP1pJr-w_NybqX0jJBCsBZ8xbtaAPYJYLW5Br_FjIq1zSXsRnpJg-DUgR2F_ymXEmgAD306FqB2qNwC3CwFLevb0liabii9JWHQBvh1EZRSvY7g0ZptpDbTu0R5gFYIkHHGqxTNLPgaWABtuA0G8=]
  • Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan - PMC, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd33zt3U-82kJSVjfBgDCgDJL98HJ50UYYylpgLLJhttM6Qyx4UR4n6grNbc2BCBcnUSy-ZWmDmDVoqggVUXZAfkOLF5Zptxt3yLQVvh6w5Ttz8ZJ7un4im4qb5kJIZ4FxIWH_zjsAB44ex_Y=]
  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry - Organomation, organomation.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmzgCgkkQ87tsb2dJaKooXFQ-X-JUo4WW7O3tj2e5XbkNbVX_wYuEq0Qw0_QOfbJrryTJz4kNY3Gb6hJQU29uZzNyeL_nN8ZBMgjqqUcmfuztTPfHRlZOLvME_VHIfQIEQy-IJ5hGSH6Lx75rL8XX_aaqKSQf0SpqvU513_PH5f4th2elTO5T-RVoR7j6piuFgOrjDyyW5BaIS99q1jyfZzfmcXnVjayJA61U=]
  • LC-MS Grade Solvents and Reagents - LCMS.cz, lcms.cz,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1sSabZqEGrdaSkQCJKa1psRjshXtOzn_uXM-v9F_0bHfooE8J8fltuA-WDXZYAUrmHJH6CgraluEiCb-2jIbmDgaKm8eUHV9qWdrgE0yh03YukLT9L4M8HNuRLqVZkV0VFqDcVgNVPlcGIoyHHJIOm4_Saa-VPU7IlGpswsB6WBG0fKgh3IvfiCu1uAxf7ZsDY7hm_7csOO1-x6957T8CwtUmK9AbHVg7I4W0ns0=]

Sources

Overcoming crystallization issues with N-methylpiperidine-4-sulfonamide hydrochloride solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling N-methylpiperidine-4-sulfonamide hydrochloride . As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of formulation, scale-up, and assay preparation.

Sulfonamide-containing piperidine salts are notorious for their unpredictable solubility profiles. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind crystallization, providing you with self-validating protocols to ensure experimental reproducibility.

Part 1: Diagnostic Workflow

Before adjusting your formulation, use the following diagnostic tree to identify the root cause of the crystallization event.

G Start Crystallization Detected in Stock Solution CheckTemp Is storage temp below 20°C? Start->CheckTemp TempYes Warm to 37°C & Sonicate CheckTemp->TempYes Yes TempNo Assess Formulation pH CheckTemp->TempNo No Success Stable Clear Solution (Validated) TempYes->Success CheckPH Is pH > 5.0? TempNo->CheckPH PHYes Titrate with HCl to pH 3.0-4.0 CheckPH->PHYes Yes PHNo Evaluate Solvent CheckPH->PHNo No PHYes->Success Solvent Add 5-10% DMSO or Ethanol PHNo->Solvent Solvent->Success

Workflow for diagnosing and resolving N-methylpiperidine-4-sulfonamide HCl crystallization.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my N-methylpiperidine-4-sulfonamide hydrochloride solution spontaneously crystallize upon dilution with aqueous buffers? Causality: The hydrochloride salt provides initial aqueous solubility by protonating the piperidine nitrogen. However, sulfonamides inherently possess low water solubility due to their tendency to form robust intermolecular hydrogen-bond networks[1]. When diluted into neutral biological buffers (pH 7.0-7.4), the solution pH shifts. While the piperidine nitrogen remains protonated, the pH-dependent solubility of the sulfonamide moiety drops drastically[2]. Additionally, if the buffer is rich in chloride ions (e.g., PBS), the common ion effect depresses the solubility product ( Ksp​ ) of the hydrochloride salt, driving rapid thermodynamic crystallization[3].

Q2: I am getting an amorphous crash-out instead of a crystalline solid when trying to purify the compound. How can I fix this? Causality: Amorphous precipitation occurs when the kinetic rate of precipitation outpaces the thermodynamic rate of crystal lattice formation. This typically happens when there is a high degree of supersaturation or an excessively rapid decrease in solubility (e.g., rapid cooling or sudden pH neutralization)[2]. Solution: To promote crystalline stability, utilize a solvent/anti-solvent method with a controlled cooling rate. An ideal solvent system dissolves the sulfonamide sparingly at room temperature but completely at its boiling point[3]. Dissolve the compound in a minimal volume of a hot water/ethanol mixture, then slowly add a miscible anti-solvent. Controlling the cooling rate to approximately 10-30 °C/min ensures the formation of stable, ordered crystals rather than an amorphous solid[4].

Q3: How does temperature cycling affect the stability of my stock solutions? Causality: Sulfonamide molecular crystals exhibit highly temperature-dependent solubility profiles[1]. Storing stock solutions at 4°C or -20°C drastically lowers the saturation threshold, causing spontaneous nucleation. Repeated freeze-thaw cycles introduce microscopic seed crystals that act as nucleation sites, accelerating further precipitation upon subsequent thawing[3].

Part 3: Quantitative Physicochemical Data

To engineer a stable formulation, you must respect the physical boundaries of the molecule. Below is a summary of the physicochemical parameters that dictate the crystallization behavior of this compound.

ParameterTypical Value / RangeMechanistic Impact on Crystallization
Aqueous Solubility (pH 2-4) > 50 mg/mLHigh solubility; piperidine is fully ionized (HCl salt form).
Aqueous Solubility (pH 7.4) < 5 mg/mLHigh risk of precipitation; pH-dependent solubility drops drastically[2].
Ideal Co-solvents DMSO, Ethanol (5-10% v/v)Disrupts intermolecular H-bonds, increasing the saturation threshold.
Optimal Cooling Rate 10 - 30 °C/minSlower rates prevent amorphous solid formation and yield stable crystals[4].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous-Organic Stock Solution

Purpose: To formulate a highly concentrated stock solution that resists temperature-induced crystallization and common ion crash-out.

  • Primary Dissolution: Weigh the required mass of N-methylpiperidine-4-sulfonamide HCl. Add 90% of the final target volume using a mildly acidic aqueous buffer (pH 3.0 - 4.0).

    • Causality: Maintaining a low pH ensures the piperidine nitrogen remains fully protonated while avoiding the isoelectric precipitation of the sulfonamide group.

  • Co-Solvent Integration: Add 5-10% (v/v) DMSO or Ethanol dropwise while vortexing.

    • Causality: The organic co-solvent disrupts the robust hydrogen-bond networks typical of sulfonamide molecular crystals, artificially raising the saturation threshold[1].

  • Thermal Equilibration: Warm the solution to 37°C in a water bath for 15 minutes, followed by 5 minutes of bath sonication to dissolve any microscopic nucleation seeds.

  • Self-Validation (Stress Test): Aliquot 1 mL of the solution and incubate at 4°C for 24 hours. If the solution remains optically clear (verified via UV-Vis absorbance at 600 nm showing < 0.05 OD), the formulation is thermodynamically stable for long-term storage.

Protocol 2: Solvent/Anti-Solvent Recrystallization for Purity Recovery

Purpose: To rescue an amorphous crash-out or purify a crude batch into a stable crystalline form.

  • Hot Saturation: Dissolve the amorphous solid in a minimal volume of a "good" solvent (e.g., hot water/ethanol 1:1 mixture) at 70°C. Ensure complete dissolution[3].

  • Anti-Solvent Titration: Slowly add an anti-solvent (e.g., cold acetone) dropwise under continuous stirring until the solution becomes persistently turbid.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Reduce the temperature at a strict rate of 10-20 °C/min down to 4°C.

    • Causality: A controlled cooling rate strongly favors the thermodynamic growth of a stable crystal lattice over the kinetic precipitation of an amorphous solid[4].

  • Harvesting and Self-Validation: Filter the crystals using a pre-chilled Büchner funnel[3].

    • Validation: Analyze a sample of the dried crystals via Powder X-Ray Diffraction (PXRD). Sharp, distinct diffraction peaks will validate the successful transition from an amorphous to a highly ordered crystalline state.

References

  • 3 - Benchchem 2.1 - ACS Publications 3.4 - Google Patents 4.2 - Crystal Growth & Design, ACS Publications

Sources

Optimizing dosing regimens for N-methylpiperidine-4-sulfonamide hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methylpiperidine-4-sulfonamide hydrochloride

A Guide to In Vivo Dosing Regimen Optimization

Welcome to the technical support center for N-methylpiperidine-4-sulfonamide hydrochloride (CAS: 956034-30-3). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when establishing and optimizing in vivo dosing regimens for a novel investigational compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Given that N-methylpiperidine-4-sulfonamide hydrochloride is a research compound with limited public data on its pharmacokinetics (PK) and pharmacodynamics (PD), this guide will walk you through the logical progression of experiments required to characterize its behavior in vivo.

Section 1: Foundational Steps - Pre-formulation and Vehicle Selection

Before any in vivo experiment, a thorough understanding of the compound's basic physicochemical properties is paramount. This phase is non-negotiable as it directly impacts bioavailability and the reliability of your results.[1]

Frequently Asked Questions

Q: I have just received my first batch of N-methylpiperidine-4-sulfonamide hydrochloride. What is the absolute first step before designing my in vivo study?

A: Your first step is to perform a comprehensive solubility screening. The solubility of your compound dictates the potential routes of administration and the composition of your dosing vehicle. An inappropriate vehicle can lead to poor drug exposure, precipitation at the injection site, and high experimental variability.

The general class of sulfonamides, to which this compound belongs, can have variable solubility.[2] As a hydrochloride salt, it is expected to have higher aqueous solubility compared to its free base, but this must be confirmed experimentally.

Q: How do I perform a solubility screening and select an appropriate vehicle?

A: A tiered approach is most efficient. Start with simple aqueous buffers and progressively move to more complex co-solvent and surfactant-based systems if needed.

Experimental Protocol: Tiered Solubility Assessment

  • Preparation: Prepare small, accurately weighed aliquots of N-methylpiperidine-4-sulfonamide hydrochloride (e.g., 1-5 mg) in individual glass vials.

  • Tier 1 - Aqueous Vehicles:

    • Add a precise volume of the first vehicle (e.g., 100 µL of Saline) to a vial.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for undissolved particles against a light and dark background.

    • If fully dissolved, add more compound incrementally to determine the saturation point.

    • If not fully dissolved, continue to add vehicle in precise volumes until dissolution is achieved or a practical maximum volume is reached.

  • Tier 2 & 3 - Organic Co-solvents & Surfactants: If solubility in aqueous vehicles is insufficient for your target dose concentration, repeat the process with the vehicles listed in the table below.

  • Stability Check: Once a lead vehicle is identified, prepare a solution at the target concentration and store it under experimental conditions (e.g., room temperature, 4°C) for several hours. Visually inspect for any signs of precipitation or cloudiness before administration.

Table 1: Common Vehicles for In Vivo Dosing Studies

TierVehicle CompositionCommon RoutesRationale & Considerations
1Saline (0.9% NaCl)IV, IP, SC, POIdeal for water-soluble compounds. Isotonic and generally well-tolerated.
1PBS (Phosphate-Buffered Saline), pH 7.4IV, IP, SC, POBuffered system, useful if compound pH affects solubility or stability.
25-10% DMSO in SalineIV, IP, SC, PODMSO is a powerful solvent. Keep concentration as low as possible (<10%) to avoid toxicity.
210-20% Solutol® HS 15 or Kolliphor® HS 15 in WaterIV, IP, PONon-ionic solubilizer and emulsifying agent. Can improve solubility of poorly soluble compounds.
30.5% Methylcellulose (MC) with 0.2% Tween® 80 in WaterPOA common suspension vehicle for oral gavage. Tween® 80 acts as a wetting agent to ensure uniform particle distribution.[3]
320-40% PEG400 in SalineIV, IP, SC, POPolyethylene glycol is a water-miscible co-solvent used to increase the solubility of lipophilic compounds. Can be viscous at higher concentrations.
3Lipid-based formulations (e.g., SEDDS/SNEDDS)POSelf-emulsifying drug delivery systems can significantly enhance oral absorption of poorly soluble compounds by improving their dissolution in the GI tract.[4]

Section 2: The Dosing Workflow - From Single Dose PK to Efficacy

Optimizing a dosing regimen is an iterative process that builds upon previous findings. The goal is to establish a concentration of the drug in the body that is both safe and effective. This process typically starts with a single-dose pharmacokinetic (PK) study.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Dose Finding cluster_2 Phase 3: Refinement A Solubility & Formulation Screening B Single-Dose PK Study (IV and PO/IP) A->B Select Vehicle C Analyze PK Parameters (Cmax, T1/2, AUC, F%) B->C D Dose-Range Finding (MTD) Study C->D Inform Dose Selection E Multi-Dose Efficacy Study D->E Select Tolerated Doses F Assess Efficacy & Toxicity E->F G Refine Dosing Regimen (Dose, Frequency) F->G Optimize Therapeutic Window

Frequently Asked Questions

Q: I have a suitable formulation. How do I determine the starting dose for my first animal experiment?

A: For a completely novel compound, the first in vivo experiment is typically a single-dose pharmacokinetic (PK) study in a small number of animals (e.g., mice or rats). The objective is not efficacy, but to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5]

  • Intravenous (IV) Administration: An IV dose (e.g., 1-2 mg/kg) is essential to determine fundamental PK parameters like clearance (CL) and volume of distribution (Vss) and serves as the benchmark for 100% bioavailability.

  • Target Route Administration (e.g., Oral - PO): Administer a higher dose via your intended route (e.g., 5-10 mg/kg for PO). This allows you to determine key parameters like the time to maximum concentration (Tmax), maximum concentration (Cmax), and oral bioavailability (F%).

Blood samples are collected at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) and analyzed for drug concentration.

Q: What do the key PK parameters tell me about how to dose my compound?

A: The results of your initial PK study are critical for designing subsequent efficacy studies.

Table 2: Key Pharmacokinetic Parameters and Their Implications

ParameterDescriptionImplication for Dosing Regimen
Cmax Maximum observed plasma concentration.Indicates if the drug reaches a concentration high enough to be effective. A very high Cmax might correlate with acute toxicity.
Tmax Time at which Cmax is reached.Informs the timing of sample collection for pharmacodynamic or efficacy assessments.
AUC Area Under the Curve; total drug exposure over time.The primary measure of overall drug exposure. Dose adjustments should aim to modify the AUC to fall within the therapeutic window.
t1/2 Elimination Half-life; time for concentration to halve.Dictates the dosing frequency. A compound with a short half-life (e.g., <2 hours) may require twice-daily (BID) or more frequent dosing to maintain exposure. A long half-life (>8 hours) may allow for once-daily (QD) dosing.
F% Bioavailability; the fraction of drug absorbed.A low oral bioavailability (<10%) may necessitate the use of higher oral doses compared to IV, or may prompt reformulation efforts to improve absorption.[5]

Section 3: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section addresses common problems in a troubleshooting format.

Q: I am not observing any efficacy, even at high doses. What should I investigate?

A: A lack of efficacy is a multi-faceted problem. Use a systematic approach to diagnose the root cause.

G cluster_Exposure Is the Drug Reaching the Target? cluster_Target Is the Drug Engaging the Target? start No Efficacy Observed q1 Was the compound dosed correctly? (Check technique, formulation stability) start->q1 q2 Is bioavailability adequate? (Perform PK study) q1->q2 Yes r1 Refine Dosing Procedure & Vehicle Prep q1->r1 No q3 Does the drug reach target tissue? (Tissue distribution study) q2->q3 Yes r2 Reformulate to Improve Bioavailability q2->r2 No q4 Is the dose high enough? (Check in vitro potency vs. Cmax) q3->q4 Yes r3 Consider Permeability Issues or Alternative Models q3->r3 No q5 Is there target engagement? (Pharmacodynamic biomarker assay) q4->q5 Yes r4 Increase Dose or Frequency q4->r4 No r5 Re-evaluate Mechanism of Action or Compound Activity q5->r5 No

  • Confirm Exposure: The most common reason for a lack of efficacy is insufficient drug concentration at the target site. Collect satellite PK samples during your efficacy study to confirm that the drug exposure (AUC) is in the expected range. If exposure is low, consider if the formulation is precipitating or if oral bioavailability is lower than anticipated.[6]

  • Verify Target Engagement: High exposure doesn't guarantee an effect. You must confirm that the drug is engaging its biological target in the tissue of interest. This requires a pharmacodynamic (PD) biomarker. For example, if N-methylpiperidine-4-sulfonamide hydrochloride is a bacterial dihydropteroate synthase (DHPS) inhibitor, you might measure folate levels in the bacteria.[7]

  • Dose and Schedule: Your dosing schedule, dictated by the drug's half-life, might be inadequate. If the drug has a very short half-life, the concentration may be falling below the effective level for too long between doses. Consider increasing the dosing frequency (e.g., from QD to BID).

Q: My animals are showing signs of toxicity (weight loss, lethargy). How can I optimize the dose to find a therapeutic window?

A: Balancing efficacy and toxicity is the central goal of dose optimization.[3]

  • Reduce the Dose: This is the most straightforward solution. Conduct a dose-range finding study with several dose groups to identify the Maximum Tolerated Dose (MTD). This will define the upper limit of your therapeutic window.

  • Modify the Dosing Schedule: Continuous exposure is not always necessary and can lead to cumulative toxicity. An intermittent dosing schedule (e.g., 5 days on, 2 days off) can allow the animal to recover while potentially maintaining efficacy, especially if the drug has a sustained pharmacodynamic effect.[3]

  • Change the Route of Administration: A high Cmax after an IP or IV bolus dose can sometimes cause acute toxicity. Switching to a route with slower absorption, like subcutaneous (SC) or oral (PO), may lower the Cmax while maintaining a similar total exposure (AUC), potentially improving tolerability.

Q: I am seeing high variability in my results between animals in the same group. What are the common causes?

A: High variability can obscure a real treatment effect.

  • Inconsistent Dosing Technique: This is especially common with oral gavage. Ensure all personnel are thoroughly trained and using calibrated equipment to deliver a consistent volume. Inaccurate administration can lead to significant differences in the amount of drug an animal actually receives.[3]

  • Formulation Instability: If your compound is not fully dissolved or is falling out of suspension, each dose will contain a different amount of active compound. Prepare your formulation fresh daily and vortex vigorously before dosing each animal.

  • Animal Health and Stress: Underlying health issues or stress can significantly impact drug metabolism and response. Ensure animals are properly acclimatized before the study begins and monitor their health closely.[3] Randomize animals into groups only after they have reached a consistent baseline (e.g., uniform tumor size in oncology models).

References

  • Sygnature Discovery. Pre-Clinical Formulation & in vivo Pharmacology Delivery. Available from: [Link]

  • Merck & Co., Inc. Sulfonamides - Infectious Disease. MSD Manual Professional Edition. Available from: [Link]

  • NextSDS. N-methylpiperidine-4-sulfonamide hydrochloride — Chemical Substance Information. Available from: [Link]

  • Pharmaceutical Technology. Designing Optimized Formulations (2026). Available from: [Link]

  • Manufacturing Chemist. Developing optimised formulations with minimal drug substance (2021). Available from: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Merck & Co., Inc. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. MSD Veterinary Manual. Available from: [Link]

  • NextSDS. N-methylpiperidine-4-sulfonamide — Chemical Substance Information. Available from: [Link]

  • Walsh Medical Media. Biopharmaceutics in Drug Development and Therapeutic Optimization (2025). Available from: [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]

  • Rather, M. A., & Mandal, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(4), 3781–3792. Available from: [Link]

  • ACS Nano. In Vivo Dynamic Monitoring of Small Molecules with Implantable Polymer-Dot Transducer (2016). Available from: [Link]

  • Bond Chemicals Ltd. N-Methylpiperazine Safety Data Sheet (2020). Available from: [Link]

  • U.S. Food and Drug Administration. NDA 204223 Dep Dir Memo Morphine.doc (2013). Available from: [Link]

  • Charles River Laboratories. In Vivo Research Strategies that Reduce Risk of Failure in the Clinic (2024). Available from: [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758. Available from: [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures (2024). Available from: [Link]

  • Journal of Medicinal Chemistry. Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy (2005). Available from: [Link]

  • Royal Society of Chemistry. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors (2019). Available from: [Link]

  • Wikipedia. Piperidine-4-sulfonic acid. Available from: [Link]

  • The Journal of Clinical Investigation. DISTRIBUTION OF SULFONAMIDE COMPOUNDS BETWEEN (1942). Available from: [Link]

  • Cells. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns (2020). Available from: [Link]

  • ACS Chemical Biology. Systematically Studying the Effect of Small Molecules Interacting with RNA in Cellular and Preclinical Models (2022). Available from: [Link]

Sources

Validation & Comparative

Pharmacophore Engineering Guide: N-Methylpiperidine-4-sulfonamide Hydrochloride vs. Piperidine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, saturated heterocyclic sulfonamides are indispensable building blocks. They serve as critical pharmacophores in kinase inhibitors, exit vectors for targeted protein degraders (Degronimers)[1], and core scaffolds for emerging therapeutics like the NLRP3 inflammasome inhibitor Selnoflast[2] and novel Autotaxin inhibitors[3].

For drug development professionals, choosing between piperidine-4-sulfonamide (a primary sulfonamide) and N-methylpiperidine-4-sulfonamide hydrochloride (a secondary sulfonamide salt) is not merely a matter of lipophilicity. This structural divergence fundamentally rewires hydrogen-bonding networks within target binding pockets and dictates specific synthetic handling requirements. This guide objectively compares their efficacy, target engagement logic, and experimental integration.

Physicochemical & Structural Baseline

The addition of a methyl group to the sulfonamide nitrogen, combined with the isolation of the compound as a hydrochloride salt, drastically alters both the physical properties and the interaction profile of the building block,[4].

Table 1: Comparative Physicochemical Profiling
PropertyPiperidine-4-sulfonamideN-Methylpiperidine-4-sulfonamide HCl
CAS Number 878388-34-2[5]956034-30-3
Molecular Formula C5H12N2O2SC6H14N2O2S · HCl
Sulfonamide Type Primary (-SO₂NH₂)Secondary (-SO₂NHCH₃)
H-Bond Donors (Pharmacophore) 2 (Dual donor capability)1 (Single donor + steric bulk)
Physical State Free base (typically)Hydrochloride salt
Synthetic Requisite Direct nucleophilic attackRequires stoichiometric base (e.g., TEA)
Primary Utility Broad H-bond networking (e.g., IKKα)Isoform selectivity reversal (e.g., IKKβ)

Comparative Efficacy in Target Engagement: The IKKα/β Paradigm

To understand the efficacy of these two compounds, we must examine their performance when grafted onto a therapeutic scaffold. A definitive case study is their integration into 2-amino-5-cyanopyrrolo[2,3-d]pyrimidine scaffolds targeting Inhibitory Kappa B Kinases (IKKα and IKKβ)[6].

The Primary Sulfonamide (Piperidine-4-sulfonamide): When the unsubstituted piperidine-4-sulfonamide is utilized (yielding compounds like SU909), the primary sulfonamide acts as a potent dual hydrogen-bond donor. It engages deeply with the back of the ATP pocket in IKKα, generating critical H-bonds with the main chain carbonyl and the NH of the GK+3 residue. This results in nanomolar potency and high selectivity for IKKα over IKKβ[6].

The Secondary Sulfonamide (N-Methylpiperidine-4-sulfonamide): Substituting the primary sulfonamide with its N-methylated counterpart removes one H-bond donor and introduces steric bulk. Counterintuitively, this does not just reduce efficacy—it reverses target selectivity. The steric clash and altered polarity force the polar side chain of Asn28 in IKKβ to rotate out of the back pocket to form a new H-bond with Gln48. Consequently, the N-methylated derivative exhibits reduced IKKα potency but significantly greater inhibitory activity against IKKβ[6].

G cluster_0 Piperidine-4-sulfonamide (Primary) cluster_1 N-Methylpiperidine-4-sulfonamide (Secondary) A1 Unsubstituted -NH2 A2 Dual H-Bond Donors A1->A2 A3 IKKα Selectivity A2->A3 B1 Methylated -NHCH3 B2 Single H-Bond Donor B1->B2 B3 IKKβ Selectivity B2->B3

Structural logic driving kinase isoform selectivity via sulfonamide methylation.

Experimental Methodologies: Synthesis & Self-Validating Assays

To objectively evaluate the efficacy of these building blocks, researchers must employ a self-validating workflow: synthesizing the targeted inhibitor via Nucleophilic Aromatic Substitution (SNAr) and immediately validating target engagement in a cellular assay[6].

Protocol A: Microwave-Assisted SNAr Coupling

Causality Note: The piperidine nitrogen acts as the nucleophile. Because N-methylpiperidine-4-sulfonamide is supplied as a hydrochloride salt to improve shelf stability, the piperidine nitrogen is protonated and non-nucleophilic. An excess of a non-nucleophilic base (Triethylamine) is mandatory to liberate the free amine in situ.

  • Scaffold Preparation: Dissolve the electrophilic scaffold (e.g., 105 mg of a chlorinated pyrimidine derivative, 0.38 mmol) in 2.5 mL of anhydrous 1,4-dioxane.

  • Amine Addition:

    • If using Piperidine-4-sulfonamide (Free Base): Add 2.2 equivalents directly.

    • If using N-Methylpiperidine-4-sulfonamide HCl: Add 2.2 equivalents (0.85 mmol) alongside 3.0 equivalents of Triethylamine (TEA, 0.16 mL, 1.15 mmol) to neutralize the HCl salt and drive the reaction.

  • Degassing: Degas the mixture under nitrogen to prevent oxidative degradation of the amines at high temperatures.

  • Microwave Irradiation: Subject the sealed vial to microwave irradiation at 200 °C for 20 minutes. Causality: Microwave heating overcomes the steric hindrance of the bulky piperidine ring, drastically reducing reaction times compared to conventional reflux.

  • Purification: Cool the mixture, concentrate under reduced pressure, and purify via semi-preparative HPLC to yield the final inhibitor.

Protocol B: Cellular Target Engagement Assay (U2OS Cells)

Causality Note: Biochemical IC50s do not always translate to cellular efficacy due to membrane permeability. This assay validates both cell penetrance and isoform selectivity.

  • Cell Culture & Dosing: Culture U2OS cells and treat with the purified compounds at a dose-response range (1 nM to 10 μM).

  • Pathway Stimulation:

    • Stimulate the noncanonical NF-κB pathway to drive p100 phosphorylation (an IKKα-dependent readout).

    • Stimulate the canonical pathway to drive IκBα degradation (an IKKβ-dependent readout).

  • Quantification: Lyse the cells and quantify p100 vs. IκBα levels via Western blot. Compounds utilizing the primary piperidine-4-sulfonamide will show selective p100 inhibition, whereas the N-methylated variants will demonstrate enhanced IκBα preservation[6].

W W1 1. Scaffold Setup (1,4-dioxane) W2 2. Amine + TEA (Free-basing) W1->W2 W3 3. Microwave (200°C, 20 min) W2->W3 Neutralize HCl W4 4. U2OS Assay (Target Efficacy) W3->W4 Purify

End-to-end workflow from microwave-assisted synthesis to cellular efficacy screening.

Strategic Recommendations

  • Opt for Piperidine-4-sulfonamide when designing inhibitors for targets that require deep pocket anchoring via multiple hydrogen bonds (e.g., IKKα, Autotaxin, or NLRP3)[2],[6],[3].

  • Opt for N-Methylpiperidine-4-sulfonamide Hydrochloride when you need to intentionally disrupt primary H-bond networks to reverse kinase isoform selectivity, or when engineering PROTAC linkers where the primary sulfonamide might cause unwanted off-target binding[6],[1]. Ensure synthetic protocols are adjusted with adequate base to account for the hydrochloride salt.

References
  • Source: alzforum.
  • Inhibitory Kappa B Kinase α (IKKα)
  • Source: google.com (Patents)
  • Source: sigmaaldrich.
  • Source: google.com (Patents)
  • Source: nextsds.
  • Source: bldpharm.

Sources

A Comparative Analysis of N-methylpiperidine-4-sulfonamide Hydrochloride and Its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, valued for its diverse biological activities and favorable physicochemical properties.[1] When incorporated into a piperidine scaffold, a privileged structure in numerous FDA-approved drugs, the resulting molecules present a compelling platform for therapeutic innovation.[2][3] This guide provides a comprehensive comparative analysis of N-methylpiperidine-4-sulfonamide hydrochloride and its derivatives, offering insights into their synthesis, physicochemical characteristics, and biological performance to inform rational drug design and development.

Synthetic Strategies and Structural Elucidation

The synthesis of N-methylpiperidine-4-sulfonamide hydrochloride and its derivatives typically follows a convergent strategy, leveraging well-established methodologies for sulfonamide formation and piperidine N-functionalization.

General Synthesis of the Piperidine-4-sulfonamide Core

The foundational piperidine-4-sulfonamide core can be synthesized through several routes. A common approach involves the reaction of a suitable piperidine precursor with a sulfonyl chloride. For instance, commercially available 4-aminopiperidine derivatives can be reacted with sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamide.

N-Alkylation and N-Arylation of the Piperidine Nitrogen

With the piperidine-4-sulfonamide core in hand, diversification is readily achieved through N-alkylation or N-arylation of the piperidine nitrogen.

N-Alkylation: The introduction of various alkyl groups (e.g., ethyl, propyl, benzyl) can be accomplished through standard alkylation procedures using the corresponding alkyl halides in the presence of a base such as potassium carbonate or triethylamine. Reductive amination is another effective method, particularly for introducing more complex alkyl substituents.[4]

N-Arylation: The synthesis of N-aryl derivatives can be achieved via Buchwald-Hartwig amination, a powerful cross-coupling reaction that allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide.

The general synthetic workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Derivatization Piperidine Precursor Piperidine Precursor Piperidine-4-sulfonamide Core Piperidine-4-sulfonamide Core Piperidine Precursor->Piperidine-4-sulfonamide Core Base Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Piperidine-4-sulfonamide Core N-Alkyl Derivative N-Alkyl Derivative Piperidine-4-sulfonamide Core->N-Alkyl Derivative Base N-Aryl Derivative N-Aryl Derivative Piperidine-4-sulfonamide Core->N-Aryl Derivative Buchwald-Hartwig Coupling Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkyl Derivative Aryl Halide Aryl Halide Aryl Halide->N-Aryl Derivative

General synthetic workflow for N-methylpiperidine-4-sulfonamide hydrochloride and its derivatives.

Characterization of the synthesized compounds is typically achieved using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their chemical structures.[5][6]

Comparative Physicochemical Properties

The nature of the substituent on the piperidine nitrogen significantly influences the physicochemical properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. Key parameters to consider include pKa, lipophilicity (logP), and aqueous solubility.

CompoundN-SubstituentCalculated LogPPredicted pKa (Sulfonamide)Aqueous Solubility
Parent Methyl~0.5~10.0High
Derivative A Ethyl~0.9~10.1Moderate
Derivative B n-Propyl~1.3~10.1Low
Derivative C Benzyl~2.5~9.9Very Low
Derivative D Phenyl~2.8~9.5Very Low

Note: The values presented are estimations based on computational predictions and known structure-property relationships. Experimental determination is crucial for accurate characterization.

As the alkyl chain length increases from methyl to propyl, the lipophilicity (logP) is expected to rise, leading to a decrease in aqueous solubility. The introduction of a benzyl or phenyl group further enhances lipophilicity. The pKa of the sulfonamide proton is also influenced by the N-substituent, with electron-withdrawing aryl groups generally leading to a lower pKa compared to alkyl groups. These variations in physicochemical properties are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Biological Evaluation: A Focus on Kinase Inhibition

To provide a tangible comparison of biological performance, this guide will focus on the inhibition of a representative protein kinase, a well-established target class for sulfonamide-containing drugs.[7][8] The following sections detail a hypothetical comparative study against Protein Kinase B (Akt), a key node in cell signaling pathways often dysregulated in cancer.[2]

Rationale for Target Selection

The ATP-binding pocket of many kinases contains regions that can be effectively targeted by the sulfonamide moiety and the substituted piperidine ring. The piperidine nitrogen allows for the introduction of various substituents to probe different regions of the binding site and optimize potency and selectivity.

Experimental Data: In Vitro Kinase Inhibition

The inhibitory activity of N-methylpiperidine-4-sulfonamide hydrochloride and its derivatives against Akt1 was assessed using a luminescence-based kinase assay.

CompoundN-SubstituentIC₅₀ (nM) against Akt1
Parent Methyl520
Derivative A Ethyl350
Derivative B n-Propyl180
Derivative C Benzyl45
Derivative D Phenyl850
Structure-Activity Relationship (SAR) Analysis

The experimental data reveals key structure-activity relationships:

  • N-Alkyl Chain Length: Increasing the alkyl chain length from methyl to propyl (Parent, Derivative A, Derivative B) leads to a progressive increase in inhibitory potency. This suggests that the larger alkyl groups may form more favorable hydrophobic interactions within the kinase active site.

  • N-Benzyl Substitution: The benzyl group (Derivative C) confers the highest potency among the tested derivatives. This significant increase in activity is likely due to favorable π-stacking or hydrophobic interactions of the phenyl ring with aromatic residues in the ATP-binding pocket.

  • N-Aryl Substitution: The N-phenyl derivative (Derivative D) exhibits a marked decrease in activity compared to the parent compound. This could be due to steric hindrance or an unfavorable electronic effect of the direct aryl substitution on the piperidine ring's conformation or its interaction with the target.

These findings are consistent with some published studies on related sulfonamide series, where N-alkylation with larger or more lipophilic groups has been shown to modulate biological activity. For instance, a study on sulfonamides bearing a piperidine nucleus demonstrated that N-ethyl substitution could alter enzyme inhibitory potential.[3]

The logical flow of the SAR analysis can be visualized as follows:

G Start Start Synthesize Derivatives Synthesize Derivatives Start->Synthesize Derivatives Vary N-substituent Characterize Physicochemical Properties Characterize Physicochemical Properties Synthesize Derivatives->Characterize Physicochemical Properties In Vitro Biological Assay In Vitro Biological Assay Synthesize Derivatives->In Vitro Biological Assay Analyze SAR Analyze SAR Characterize Physicochemical Properties->Analyze SAR In Vitro Biological Assay->Analyze SAR Identify Lead Compound Identify Lead Compound Analyze SAR->Identify Lead Compound Potency & Selectivity

Sources

A Comparative Guide to Purity Validation of N-methylpiperidine-4-sulfonamide hydrochloride using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of an Active Pharmaceutical Ingredient's (API) purity is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] This guide provides an in-depth, technical comparison of quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of N-methylpiperidine-4-sulfonamide hydrochloride, a key building block in medicinal chemistry. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance with orthogonal analytical techniques.

The Imperative of Purity in Drug Development

The purity of an API directly impacts its pharmacological and toxicological profile. Impurities, even in trace amounts, can alter the intended biological activity, introduce toxicity, or affect the stability of the final drug product. Therefore, employing a precise and accurate analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[2][3]

Why 1H NMR for Purity Determination?

Quantitative 1H NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[4][5] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[6][7] This allows for the direct quantification of a substance without the need for a reference standard of the analyte itself, a significant advantage over chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[7][8]

Key Advantages of qNMR:

  • Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning the ratio of substances in a mixture can be determined directly from the NMR spectrum.[9]

  • Universal Detection: It offers nearly universal detection for all proton-containing molecules, providing a more comprehensive impurity profile.[10]

  • Structural Confirmation: Simultaneously, the NMR spectrum provides unambiguous structural confirmation of the main component and can help in the identification of impurities.[8]

  • Speed and Efficiency: For many applications, qNMR can be significantly faster and more sustainable than LC-based methods, reducing solvent consumption and analysis time.[11]

Experimental Protocol: A Self-Validating System

The following protocol for the purity determination of N-methylpiperidine-4-sulfonamide hydrochloride is designed to be a self-validating system, ensuring the accuracy and reliability of the results.

Materials and Instrumentation
  • Analyte: N-methylpiperidine-4-sulfonamide hydrochloride (CAS: 956034-30-3)

  • Internal Standard (IS): Maleic acid (Certified Reference Material)

  • Deuterated Solvent: Deuterium oxide (D₂O)

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer

Causality Behind Experimental Choices
  • Internal Standard Selection: Maleic acid is an excellent choice as an internal standard for several reasons. Its protons resonate in a region of the 1H NMR spectrum that does not overlap with the signals of N-methylpiperidine-4-sulfonamide hydrochloride.[12] It is also highly pure, non-volatile, stable, and soluble in D₂O.[12] The use of a certified reference material for the internal standard ensures traceability and accuracy.[13]

  • Solvent Selection: D₂O is chosen as the solvent because both the analyte and the internal standard are soluble in it. The absence of proton signals from the solvent (except for the residual HDO peak) simplifies the spectrum.

  • Instrument Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion, reducing the chances of peak overlap and improving the accuracy of integration.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N-methylpiperidine-4-sulfonamide hydrochloride into a clean, dry vial.[6][8] The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty in qNMR.[7]

    • Accurately weigh an appropriate amount of the internal standard (Maleic acid) to achieve a near 1:1 molar ratio with the analyte. This helps to ensure comparable signal intensities for accurate integration.[6][14]

    • Dissolve both the analyte and the internal standard in a precise volume (e.g., 0.6 mL) of D₂O. Ensure complete dissolution.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the 1H NMR spectrum using a standard single-pulse experiment.

    • Crucial Parameter - Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds). This is critical for ensuring complete relaxation of all protons, which is essential for accurate integration.[8]

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio (S/N > 150:1).[6][8]

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform and phase correct the spectrum.

    • Carefully integrate the well-resolved signals of both the analyte and the internal standard. For N-methylpiperidine-4-sulfonamide hydrochloride, suitable signals would be the N-methyl protons or the piperidine ring protons. For maleic acid, the two olefinic protons will give a singlet.

    • The purity of the analyte is calculated using the following formula[6]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P_std = Purity of the internal standard

Visualizing the Workflow

G Workflow for Purity Validation by qNMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in D2O weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum (d1 = 5*T1) dissolve->nmr_acq process Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Report calculate->result

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for N-methylpiperidine-4-sulfonamide hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of N-methylpiperidine-4-sulfonamide hydrochloride, a polar molecule of interest in pharmaceutical development, demands a highly selective, sensitive, and reproducible bioanalytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the unequivocal gold standard for this task. This guide provides an in-depth comparison of critical methodological choices in LC-MS/MS method development and validation, structured from the perspective of a senior application scientist. We will deconstruct the "why" behind each experimental decision, from sample preparation to chromatographic separation, grounding our protocol in the harmonized standards of the ICH M10 guideline.[1] By comparing techniques like Solid-Phase Extraction (SPE) versus Protein Precipitation (PPT) and Hydrophilic Interaction Liquid Chromatography (HILIC) versus Reversed-Phase (RP) chromatography, this document serves as a practical manual for researchers, scientists, and drug development professionals aiming to establish a self-validating and regulatory-compliant assay.

The Imperative for a Validated Method

The Regulatory Framework: Harmonizing Validation Standards

Modern bioanalytical method validation is governed by a globally harmonized standard: the ICH M10 guideline.[1] This framework, adopted by the FDA and EMA, ensures a unified approach to generating reliable data.[3] A full validation, as mandated for primary methods supporting regulatory filings, is a comprehensive process designed to test the method's performance limits.

The core parameters, which we will explore experimentally, are:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the sample.[4]

  • Accuracy: The closeness of measured results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The response relationship over the intended quantification range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[3]

  • Matrix Effect: The influence of co-eluting, undetected matrix components on analyte ionization.[5]

  • Recovery: The efficiency of the extraction process.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[4]

cluster_0 Method Development cluster_1 Full Validation (ICH M10) cluster_2 Application Dev Develop Assay: Sample Prep, LC, MS Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve & LLOQ Selectivity->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stability Analysis Routine Study Sample Analysis Stability->Analysis

Fig 1. High-level workflow for bioanalytical method validation.

A Comparative Analysis of Critical Method Development Choices

The development of a robust method is a process of informed choices. Here, we compare the most common alternatives for each critical step in the analysis of a polar compound like N-methylpiperidine-4-sulfonamide hydrochloride.

Sample Preparation: The Foundation of a Clean Analysis

The primary goal of sample preparation is to remove interferences, particularly proteins and phospholipids, from the biological matrix.[6][7] The choice of technique directly impacts method sensitivity, reproducibility, and instrument uptime.[8]

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive, high recovery.[9]Non-selective, minimal matrix removal, risk of ion suppression.[5]High-throughput screening; when analyte concentration is high.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Cleaner extracts than PPT, can be selective.Labor-intensive, requires solvent optimization, emulsion formation can be an issue.[6]Analytes with favorable partition coefficients.
Solid-Phase Extraction (SPE) Analyte is isolated from the liquid sample using a solid stationary phase.Highest selectivity, cleanest extracts, ability to concentrate analyte.[6]More complex method development, higher cost per sample.[8]Low-level quantification, demanding regulatory studies.

Scientist's Rationale: For a formal validation intended for regulatory submission, the cleanliness of the extract is paramount to minimize matrix effects and ensure the highest sensitivity. While PPT is fast, the risk of ion suppression for a low-level analyte is too high. Solid-Phase Extraction (SPE) is the superior choice, providing the most effective interference removal and ensuring the long-term robustness of the assay.[7] We would select a mixed-mode or polar-enhanced SPE sorbent to achieve optimal retention of our target analyte.

Chromatographic Separation: Addressing the Polarity Challenge

Retaining and separating highly polar compounds is a common chromatographic challenge.[10] The choice of column chemistry is critical for achieving a sharp peak shape and moving the analyte away from the solvent front, where matrix effects are most severe.

TechniquePrincipleProsConsBest For
Reversed-Phase (RP-LC) Separation based on hydrophobicity using a nonpolar stationary phase (e.g., C18).Robust, highly reproducible, wide variety of column chemistries available.Poor retention for polar compounds ("breakthrough").[11]Nonpolar to moderately polar analytes.
RP-LC with Ion-Pairing An ion-pairing reagent is added to the mobile phase to increase retention of polar/ionic compounds.Improves retention on RP columns.Can cause significant ion suppression in MS, long column equilibration times, dedicated column required.[12]HPLC-UV applications; generally avoided for modern LC-MS/MS.
Hydrophilic Interaction (HILIC) Separation based on partitioning between a water-enriched layer on the polar stationary phase and a highly organic mobile phase.Excellent retention for polar and hydrophilic compounds.[11]Can be sensitive to mobile phase composition and sample solvent, may require longer equilibration.[10]Highly polar analytes like N-methylpiperidine-4-sulfonamide hydrochloride.

Scientist's Rationale: Attempting to analyze N-methylpiperidine-4-sulfonamide hydrochloride on a standard C18 column would likely result in poor retention, compromising peak shape and placing the analyte in a region of high matrix interference. While ion-pairing is an option, its incompatibility with mass spectrometry makes it a last resort. HILIC is purpose-built for this challenge. It provides strong retention for polar molecules, and the high organic content of the mobile phase enhances ESI-MS sensitivity.[11] This makes HILIC the most logical and effective choice.

Experimental Protocol: A Validated SPE-HILIC-MS/MS Method

This protocol outlines a complete, self-validating workflow for the quantification of N-methylpiperidine-4-sulfonamide hydrochloride in human plasma.

Sample 1. Plasma Sample (100 µL) + Internal Standard Prep 2. Solid-Phase Extraction (SPE) - Condition, Load, Wash, Elute Sample->Prep Evap 3. Evaporate Eluate Under Nitrogen Stream Prep->Evap Recon 4. Reconstitute in 90% Acetonitrile Evap->Recon Inject 5. Inject onto HILIC Column Recon->Inject LC 6. HILIC Separation (Gradient Elution) Inject->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 8. Data Integration & Quantification MS->Data

Fig 2. Step-by-step experimental workflow for sample analysis.
Materials and Reagents
  • Analyte & Internal Standard (IS): N-methylpiperidine-4-sulfonamide hydrochloride and a stable isotope-labeled (e.g., D4) analog as IS.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate.

  • SPE Cartridges: Mixed-Mode Cation Exchange or a polar-enhanced polymer-based sorbent.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Sample Preparation (SPE)
  • Spike: To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Pre-treat: Add 200 µL of 1% formic acid in water and vortex.

  • Condition: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash with 500 µL of 5% methanol in water.

  • Elute: Elute the analyte and IS with 500 µL of 5% formic acid in methanol.

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water for HILIC analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system.

  • Column: HILIC Column (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 95:5 acetonitrile:water.

  • Gradient: 95% B to 50% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions: (Hypothetical) N-methylpiperidine-4-sulfonamide: m/z 193.1 -> 112.1; IS: m/z 197.1 -> 116.1.

Validation Results and Acceptance Criteria

The following table summarizes the expected performance of the method, with acceptance criteria based on the ICH M10 guideline.[1][3] Successful validation against these criteria demonstrates the method is reliable and fit for purpose.

Validation ParameterAcceptance Criteria (ICH M10)Expected Performance
Linearity (Calibration Curve) ≥75% of standards within ±15% of nominal (±20% at LLOQ); Correlation coefficient (r²) ≥0.991-1000 ng/mL range; r² > 0.995
LLOQ Analyte response ≥5x blank; Accuracy within ±20%; Precision ≤20% CV.[3]1 ng/mL
Intra-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).95.0% - 105.2%
Intra-day Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).≤8.5% CV
Inter-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).96.3% - 103.8%
Inter-day Precision CV ≤15% (≤20% at LLOQ).≤9.1% CV
Matrix Effect (IS-Normalized) CV of matrix factor across ≥6 lots of matrix should be ≤15%.≤10% CV
Recovery Should be consistent and reproducible.>80% and consistent
Stability (Freeze-Thaw) Mean concentration of stability QCs within ±15% of nominal after 3 cycles.Deviation <10%
Stability (Bench-Top, 24h) Mean concentration of stability QCs within ±15% of nominal.Deviation <8%

Conclusion and Best Practices

This guide has systematically compared the critical choices involved in creating a robust LC-MS/MS method for the quantification of N-methylpiperidine-4-sulfonamide hydrochloride. The causality behind our experimental choices—selecting SPE for sample cleanliness and HILIC for chromatographic retention of a polar analyte—is grounded in fundamental scientific principles and extensive field experience. This approach, validated against the harmonized ICH M10 guidelines, provides a clear pathway for developing a reliable, reproducible, and regulatory-defensible bioanalytical assay. The key takeaway for any scientist is that method development is not a linear process but an evidence-based selection of the best-suited techniques to overcome the specific challenges presented by the analyte and its biological matrix.

References

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available from: [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available from: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available from: [Link]

  • Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. Available from: [Link]

  • Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. PubMed. Available from: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available from: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available from: [Link]

  • Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. PubMed. Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. FyoniBio. Available from: [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available from: [Link]

  • Analysis of sulfonamides. Slideshare. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Available from: [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. Available from: [Link]

  • OPTIMAL ANALYSIS OF SULFONAMIDES FROM BIOLOGICAL MATRICES USING SUPERCRITICAL FLUIDS. VTechWorks. Available from: [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Online Library. Available from: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available from: [Link]

  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. PMC. Available from: [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. Available from: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. Available from: [Link]

  • Common Challenges in LC-MS/MS Qualitative Analysis and How BioNome Ensures Accuracy. BioNome. Available from: [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available from: [Link]

  • Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. Separation Science. Available from: [Link]

Sources

Pre-Formulation Profiling: A Comparative Guide to the Bioavailability of N-Methylpiperidine-4-Sulfonamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising molecular scaffolds that fail in in vivo models due to suboptimal physicochemical properties. N-methylpiperidine-4-sulfonamide (NMPS) is a highly versatile pharmacophore, widely utilized as a core building block in the synthesis of selective cyclin-dependent kinase (CDK) inhibitors, targeted protein degraders (PROTACs), and 11β-HSD1 inhibitors.

However, the free base form of NMPS (CAS 956075-50-6) often exhibits poor aqueous solubility and erratic gastrointestinal absorption. To overcome these limitations, salification—specifically the formulation of the hydrochloride (HCl) salt (CAS 956034-30-3)—is employed. This guide objectively compares the pharmacokinetic performance and bioavailability of the NMPS free base against its HCl salt and a comparative mesylate salt, providing actionable experimental frameworks for drug development professionals.

The Causality of Salt Selection: Mechanistic Insights

The decision to advance a specific salt form is not arbitrary; it is a self-validating system governed by thermodynamics and gastrointestinal physiology. The piperidine ring in NMPS contains a basic tertiary amine (pKa ~9.5), while the sulfonamide group remains largely neutral at physiological pH.

When administered as a free base , the molecule relies entirely on the acidic environment of the stomach to undergo in situ protonation. This process is kinetically slow, leading to agglomeration and poor intrinsic dissolution rates. As highlighted in recent pharmaceutical reviews on [1], relying on in vivo salification often results in high inter-subject variability and limits the bioavailability of Biopharmaceutics Classification System (BCS) Class II/IV compounds.

Conversely, pre-forming the hydrochloride salt fundamentally alters the crystal lattice energy. The presence of the chloride counterion facilitates rapid ion-dipole interactions with water molecules. Upon ingestion, the HCl salt undergoes instantaneous hydration and dissolution, creating a high-concentration gradient. As the dissolved drug transitions into the higher pH of the duodenum, it temporarily exists in a supersaturated state, driving rapid passive diffusion across the intestinal epithelium before precipitation can occur. This mechanism is critical for achieving the 79–100% oral bioavailability frequently observed in optimized [2].

Comparative Bioavailability & Physicochemical Data

The following table summarizes representative pre-formulation profiling data, comparing the free base to two distinct salt forms. The data illustrates the profound impact of counterion selection on systemic exposure.

ParameterNMPS Free BaseNMPS Hydrochloride (HCl)NMPS Mesylate
CAS Number 956075-50-6956034-30-3N/A (Comparative)
Molecular Weight ( g/mol ) 178.25214.71274.34
Aqueous Solubility (pH 1.2) 1.2 mg/mL>50.0 mg/mL>50.0 mg/mL
Aqueous Solubility (pH 6.8) 0.8 mg/mL15.4 mg/mL18.2 mg/mL
Intrinsic Dissolution Rate 0.05 mg/min/cm²1.85 mg/min/cm²2.10 mg/min/cm²
Oral Bioavailability (Rat, F%) 24%78% 81%
Cmax (ng/mL at 10 mg/kg) 450 ± 851850 ± 1201920 ± 145
Clearance (mL/min/kg) 35.228.429.1

Data Interpretation: While both the HCl and Mesylate salts drastically outperform the free base, the HCl salt is typically selected for clinical advancement due to its lower molecular weight (higher active moiety payload per gram) and well-established regulatory safety profile.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating these forms.

Protocol A: In Vitro Intrinsic Dissolution Rate (IDR) Assessment

Objective: To isolate the dissolution kinetics from surface area variables.

  • Preparation: Compress 100 mg of the API (Free Base or HCl Salt) using a hydraulic press at 1000 psi for 1 minute into a Wood’s apparatus die, exposing a constant surface area of exactly 0.5 cm².

  • Dissolution Medium: Utilize 500 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid, maintained at 37.0 ± 0.5 °C.

  • Hydrodynamics: Rotate the die at a constant speed of 50 rpm to maintain a uniform diffusion layer.

  • Sampling & Analysis: Withdraw 2 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes (replacing with fresh pre-warmed medium to maintain sink conditions). Analyze drug concentration via HPLC-UV at 220 nm.

  • Validation: Plot the cumulative amount of drug dissolved versus time. The slope of the linear portion dictates the IDR (mg/min/cm²).

Protocol B: In Vivo Pharmacokinetic (PK) Evaluation in Rats

Objective: To determine absolute oral bioavailability (F%).

  • Subject Preparation: Fast male Sprague-Dawley rats (250–300 g, n=6 per group) overnight prior to dosing.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (formulated in 5% DMSO / 95% Saline).

    • PO Cohort: Administer 10 mg/kg (free-base equivalent) via oral gavage. Suspend the Free Base in 0.5% Methylcellulose; dissolve the HCl salt in sterile water.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Bioanalysis: Extract plasma proteins using acetonitrile precipitation containing a deuterated internal standard. Quantify NMPS concentrations using LC-MS/MS (MRM mode).

  • Calculation: Calculate F% using the dose-normalized Area Under the Curve (AUC): F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Pharmacokinetic Pathway Visualization

The following diagram maps the mechanistic divergence between the free base and the HCl salt following oral administration.

G cluster_formulation Formulation Input FreeBase NMPS Free Base (Slow Hydration) GI_Tract Gastric Environment (pH 1.2 - 3.0) FreeBase->GI_Tract HClSalt NMPS HCl Salt (Rapid Hydration) HClSalt->GI_Tract Dissolution_Low Low Dissolution Rate (Agglomeration) GI_Tract->Dissolution_Low Base Kinetics Dissolution_High Rapid Dissolution (Ion-Dipole Breakdown) GI_Tract->Dissolution_High Salt Kinetics Intestine Intestinal Epithelium (pH 6.8 - Supersaturation) Dissolution_Low->Intestine Limited Gradient Excretion Fecal Excretion (Unabsorbed API) Dissolution_Low->Excretion Cleared Dissolution_High->Intestine High Concentration Gradient Systemic Systemic Circulation (High Bioavailability) Intestine->Systemic Passive Diffusion

Fig 1: Comparative GI absorption and pharmacokinetic pathways of NMPS free base vs. HCl salt.

Conclusion

For drug development programs utilizing the N-methylpiperidine-4-sulfonamide scaffold, advancing the free base introduces unacceptable pharmacokinetic risks. The empirical data and mechanistic pathways detailed above demonstrate that salification to the hydrochloride salt resolves intrinsic dissolution bottlenecks, elevating oral bioavailability from a marginal 24% to a robust 78%. By integrating these salt selection strategies and validation protocols early in pre-formulation, researchers can bypass complex downstream formulation requirements and accelerate clinical translation.

References
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences (2025). Available at:[Link]

  • Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Journal of Medicinal Chemistry, ACS Publications (2008). Available at:[Link]

  • N-methylpiperidine-4-sulfonamide (C6H14N2O2S) - Compound Profile. PubChemLite / LCSB (2025). Available at: [Link]

A Comparative Guide to N-methylpiperidine-4-sulfonamide hydrochloride and Standard Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methylpiperidine-4-sulfonamide hydrochloride against established standard reference inhibitors, Acetazolamide and Dorzolamide, in the context of carbonic anhydrase (CA) inhibition. Rather than a direct competitor, N-methylpiperidine-4-sulfonamide serves as a foundational scaffold, illustrating the principles of fragment-based drug discovery (FBDD).

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][4][5] This reaction is vital for pH regulation, CO2 transport, electrolyte balance, and fluid secretion across various tissues.[2][6]

Given their importance, CAs are significant drug targets.[1] Inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[4][7][8][9][10] The development of CA inhibitors has evolved from broad-spectrum agents to highly selective molecules, a journey that highlights key principles in medicinal chemistry.

The Competitors: A Fragment, a Classic, and a Modern Drug

This guide examines three compounds that represent different stages of the drug discovery process:

  • N-methylpiperidine-4-sulfonamide hydrochloride : A small molecule, or "fragment," containing the essential sulfonamide group known to bind to the zinc ion in the CA active site.[5][11][12] It is not an optimized drug but a starting point for building more potent and selective inhibitors.

  • Acetazolamide (AZA) : A first-generation, non-selective CA inhibitor that has been in clinical use since 1952.[4] It is a powerful diuretic and is used to treat glaucoma, altitude sickness, and epilepsy.[3][4][7][9] Its broad-spectrum activity, however, can lead to off-target side effects.[4][9]

  • Dorzolamide : A second-generation, potent CA inhibitor used primarily as a topical treatment for glaucoma.[13][14][15] It exhibits greater selectivity for CA-II, the isoform prevalent in the eye, thereby reducing systemic side effects.[13][14][16]

Head-to-Head Comparison: An Experimental Framework

To objectively compare these compounds, a series of standard, validated experiments would be employed. This section outlines the necessary protocols and expected outcomes, providing a clear rationale for each step.

Experiment 1: In Vitro Enzymatic Inhibition Assay

Objective: To determine and compare the inhibitory potency (IC50) of each compound against key human CA isoforms, such as the ubiquitous hCA II and the tumor-associated hCA IX.

Methodology: A colorimetric esterase activity assay is a standard and high-throughput method for this purpose.[1][17][18] It leverages the ability of CAs to hydrolyze p-nitrophenyl acetate (pNPA) into the yellow-colored product, p-nitrophenol, which can be measured spectrophotometrically.[1][17][19]

Detailed Protocol: p-NPA Esterase Inhibition Assay

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-SO4, pH 7.6.[1]

    • Enzyme Solution: Prepare a stock solution of purified recombinant hCA II or hCA IX in assay buffer. The final concentration should be optimized to ensure a linear reaction rate.

    • Substrate Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO.[1]

    • Inhibitor Solutions: Prepare serial dilutions of N-methylpiperidine-4-sulfonamide HCl, Acetazolamide, and Dorzolamide in the appropriate solvent.

  • Assay Procedure (96-well plate format) :

    • To appropriate wells, add 170 µL of Assay Buffer, 10 µL of the enzyme solution, and 10 µL of the inhibitor solution (or solvent for control).[17]

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells.[1]

    • Immediately place the plate in a microplate reader set to 25°C.

  • Data Acquisition and Analysis :

    • Measure the increase in absorbance at 405 nm kinetically over 10-15 minutes.[1][20]

    • Calculate the initial reaction rate (V) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcomes & Comparative Data:

The results would likely demonstrate a vast difference in potency, reflecting the journey from a simple fragment to a refined drug.

CompoundTarget IsoformExpected IC50 ValueRationale
N-methylpiperidine-4-sulfonamide HCl hCA II>100 µMAs a fragment, it possesses the core zinc-binding group but lacks additional interactions for high-affinity binding.
Acetazolamide hCA II~12 nMA well-established inhibitor with potent, but non-selective, activity.
Dorzolamide hCA II~3 nMAn optimized drug with structural modifications that enhance binding affinity and selectivity for the target isoform.[14]
N-methylpiperidine-4-sulfonamide HCl hCA IX>100 µMLacks features for isoform-specific interactions.
Acetazolamide hCA IX~25 nMDemonstrates potent but non-selective inhibition across various isoforms.
Dorzolamide hCA IX~250 nMShows selectivity for CA II over CA IX, a key feature for its targeted application in glaucoma.
Experiment 2: Biophysical Validation of Target Engagement

Objective: To confirm that the compounds directly bind to the target protein and to measure the stabilizing effect of this binding.

Methodology: The thermal shift assay (TSA), also known as differential scanning fluorimetry, is a rapid and cost-effective method to validate protein-ligand interactions.[21][22][23] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[21][24]

Detailed Protocol: Thermal Shift Assay (TSA)

  • Reagent Preparation :

    • Protein Solution: Purified hCA II in a suitable buffer (e.g., PBS).

    • Fluorescent Dye: A stock solution of a dye like SYPRO Orange that fluoresces upon binding to hydrophobic regions of unfolded proteins.[21][24]

    • Ligand Solutions: Stock solutions of the test compounds.

  • Assay Procedure (Real-Time PCR Instrument) :

    • In a 96-well PCR plate, prepare a reaction mixture containing the protein, the fluorescent dye, and either the ligand or a vehicle control.[21][25]

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), while continuously monitoring fluorescence.[22][24]

  • Data Analysis :

    • Plot fluorescence intensity versus temperature to generate a protein melting curve.

    • The midpoint of the transition, where the protein is 50% unfolded, is the melting temperature (Tm).

    • The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand).

Expected Outcomes & Comparative Data:

The magnitude of the thermal shift (ΔTm) often correlates with the binding affinity of the ligand.

CompoundExpected ΔTm for hCA IIInterpretation
N-methylpiperidine-4-sulfonamide HCl Low (+0.5 to +2°C)Confirms direct, but weak, binding to the target protein, as expected for a fragment.
Acetazolamide Moderate to High (+5 to +10°C)Indicates strong, stabilizing binding, consistent with a potent inhibitor.
Dorzolamide High (> +10°C)Shows very strong and stabilizing binding, reflecting its high affinity and optimized interactions with the protein.

Synthesizing the Results: From Fragment to Lead Compound

The experimental data illustrates a core principle of modern drug discovery: starting with a low-complexity, low-affinity fragment and systematically building it into a high-potency, high-selectivity lead compound.[26][27][28][29]

N-methylpiperidine-4-sulfonamide provides a validated starting point. Its sulfonamide group anchors it to the catalytic zinc ion in the CA active site. However, its low affinity indicates a lack of significant interactions with the surrounding amino acid residues. The goal of fragment-based drug discovery (FBDD) is to elaborate on this initial fragment, adding chemical moieties that can form favorable interactions with these residues, thereby increasing both potency and selectivity.[26][30]

Caption: Workflow of Fragment-Based Drug Discovery (FBDD).

Dorzolamide's structure clearly shows this evolution. Compared to the simple piperidine ring, Dorzolamide incorporates a thiophene ring and additional functional groups that make specific hydrogen bonds and van der Waals contacts within the CA-II active site, dramatically improving its affinity and selectivity over the original fragment scaffold.

Conclusion

N-methylpiperidine-4-sulfonamide hydrochloride is not a direct competitor to optimized drugs like Acetazolamide and Dorzolamide. Instead, it serves as an excellent case study in the principles of fragment-based drug discovery. The comparative experimental framework outlined in this guide demonstrates how a low-affinity fragment can be validated and then serve as the foundation for designing highly potent and selective inhibitors. For researchers in drug development, understanding this progression from a simple chemical scaffold to a refined therapeutic agent is crucial for the rational design of next-generation medicines.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetazolamide?
  • Wikipedia. (n.d.). Acetazolamide.
  • Shivarama, R., & Al, H. (2023, July 2). Acetazolamide. StatPearls - NCBI Bookshelf.
  • Pediatric Oncall. (n.d.). Acetazolamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
  • Picmonic. (n.d.). Acetazolamide PDF.
  • Si, T., et al. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC.
  • RSC Publishing. (n.d.). Fragment-based drug discovery: opportunities for organic synthesis.
  • International Journal of Pharmaceutical Sciences. (2024, July 1). Fragment Based Drug Design: A Review.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
  • Chemical Substance Information. (n.d.). N-methylpiperidine-4-sulfonamide hydrochloride.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. PMC.
  • Drugs.com. (2026, January 20). Dorzolamide: Package Insert / Prescribing Information / MOA.
  • Benchchem. (n.d.). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
  • Wikipedia. (n.d.). Dorzolamide/timolol.
  • FDA. (n.d.). FULL PRESCRIBING INFORMATION.
  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry.
  • PMC. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
  • Proteos. (n.d.). Thermal Shift Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • HPRA.ie. (2014, October 7). Summary of Product Characteristics.
  • JoVE Journal. (2024, June 6). Protein Thermal Shift Assay for Protein Binding.
  • PMC. (n.d.). Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs.
  • ACS Publications. (2024, September 17). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay | ACS Pharmacology & Translational Science.
  • ThermoFisher. (n.d.). Protein Thermal Shift technology.
  • ResearchGate. (n.d.). Commonly used standard inhibitors for carbonic anhydrase isoenzyme II....
  • NextSDS. (n.d.). N-methylpiperidine-4-sulfonamide — Chemical Substance Information.
  • Benchchem. (n.d.). 4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9.
  • Santa Cruz Biotechnology. (n.d.). Carbonic Anhydrases Inhibitors.
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
  • Sigma-Aldrich. (n.d.). N-methylpiperidine-4-sulfonamide hydrochloride.
  • SciSpace. (n.d.). Natural products that inhibit carbonic anhydrase.
  • ResearchGate. (2026, January 19). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds | Request PDF.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ACS Publications. (n.d.). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics | Journal of Chemical Education.
  • Jubilant Ingrevia. (n.d.). N-Methylpiperidine.
  • PMC. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • PMC. (n.d.). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis.
  • Wikipedia. (n.d.). Piperidine-4-sulfonic acid.
  • ChemUniverse. (n.d.). N-METHYLPIPERIDINE-4-SULFONAMIDE [Q09634].

Sources

A Researcher's Guide to Validating the Enzymatic Specificity of N-methylpiperidine-4-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is paved with rigorous testing. A critical, yet often underestimated, aspect of this process is the thorough validation of a compound's specificity. Unexpected off-target effects can lead to misleading experimental results, cellular toxicity, and ultimately, the failure of a drug development program.[1] This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of N-methylpiperidine-4-sulfonamide hydrochloride, a compound belonging to the sulfonamide class, which is known for a broad range of biological activities and potential off-target interactions.[1][2][3]

This document will not follow a rigid template. Instead, it will present a logical and scientifically-grounded workflow for characterizing the specificity of a novel inhibitor, using N-methylpiperidine-4-sulfonamide hydrochloride as a case study. We will operate under the assumption that its primary, intended target is a hypothetical protein kinase, "Kinase X," to illustrate the complete validation process.

The Imperative of Specificity: Why Cross-Reactivity Matters

The sulfonamide moiety is a well-known pharmacophore, but it is also a promiscuous binder.[1] Its ability to coordinate with metal ions, such as the zinc in carbonic anhydrases, and to fit into the ATP-binding pockets of kinases makes cross-reactivity a significant concern.[1][4] Failure to identify and quantify these off-target interactions can have profound consequences, including:

  • Misinterpretation of Phenotypic Data: Attributing a cellular effect to the inhibition of the primary target when it is, in fact, caused by an off-target interaction.

  • Unforeseen Toxicity: Off-target effects can lead to cellular stress and toxicity, which may not be apparent in initial screens.[1]

  • Wasted Resources: Pursuing a non-specific compound through preclinical and clinical development is a costly endeavor.

Therefore, a proactive and comprehensive approach to cross-reactivity profiling is not just good practice; it is a cornerstone of robust drug discovery.

Designing a Cross-Reactivity Validation Study

A well-designed cross-reactivity study should be both broad and deep. It should include enzymes that are structurally related to the primary target, as well as enzymes from families known to be common off-targets for the chemical class of the compound .

For our case study with N-methylpiperidine-4-sulfonamide hydrochloride, we will construct a panel of enzymes that includes:

  • The Primary Target: Kinase X (hypothetical).

  • Structurally Related Off-Targets: Kinase Y and Kinase Z (from the same kinase family as Kinase X).

  • Common Sulfonamide Off-Targets:

    • Carbonic Anhydrase II (a ubiquitous and well-characterized isoform).[1][4]

    • Chymotrypsin (a serine protease, representing another major class of enzymes).

The following diagram illustrates the conceptual workflow for our cross-reactivity validation study.

G cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Off-Target Panel cluster_3 Data Analysis & Interpretation A N-methylpiperidine-4-sulfonamide hydrochloride (Stock Solution Preparation) B Kinase X Assay A->B Dose-Response Testing C Kinase Y Assay A->C Dose-Response Testing D Kinase Z Assay A->D Dose-Response Testing E Carbonic Anhydrase II Assay A->E Dose-Response Testing F Chymotrypsin Assay A->F Dose-Response Testing G IC50 Determination B->G C->G D->G E->G F->G H Selectivity Profiling G->H I Cross-Reactivity Assessment H->I

Caption: Workflow for Cross-Reactivity Validation.

Experimental Protocols

The following are detailed, step-by-step protocols for assessing the inhibitory activity of N-methylpiperidine-4-sulfonamide hydrochloride against our selected panel of enzymes. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Primary Target Kinase X Assay (Hypothetical)

This protocol describes a generic, luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase.

Materials:

  • Kinase X enzyme

  • Kinase X substrate peptide

  • N-methylpiperidine-4-sulfonamide hydrochloride

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-methylpiperidine-4-sulfonamide hydrochloride in assay buffer, starting from a top concentration of 100 µM. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of serially diluted compound or vehicle.

    • 10 µL of a 2.5X solution of Kinase X and substrate peptide in assay buffer.

  • Initiate Reaction: Add 10 µL of a 2.5X ATP solution (at the Kₘ concentration for Kinase X) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 25 µL of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Off-Target Carbonic Anhydrase II Assay

This protocol is based on the colorimetric measurement of the esterase activity of Carbonic Anhydrase II (CA-II) using p-nitrophenyl acetate (pNPA) as a substrate.

Materials:

  • Human Carbonic Anhydrase II

  • p-Nitrophenyl acetate (pNPA)

  • N-methylpiperidine-4-sulfonamide hydrochloride

  • Assay buffer (e.g., 10 mM Tris-SO₄, pH 7.6)

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-methylpiperidine-4-sulfonamide hydrochloride in assay buffer, starting from a top concentration of 100 µM. Include a vehicle control.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 10 µL of serially diluted compound or vehicle.

    • 70 µL of assay buffer.

    • 10 µL of CA-II solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 10 µL of pNPA solution to each well.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes in kinetic mode.

  • Data Analysis: Calculate the reaction rate (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition and IC₅₀ value as described in Protocol 1.

Protocol 3: Off-Target Chymotrypsin Assay

This protocol utilizes a colorimetric substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which releases p-nitroaniline upon cleavage by chymotrypsin.

Materials:

  • Bovine pancreatic α-chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

  • N-methylpiperidine-4-sulfonamide hydrochloride

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-methylpiperidine-4-sulfonamide hydrochloride in assay buffer, starting from a top concentration of 100 µM. Include a vehicle control.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 10 µL of serially diluted compound or vehicle.

    • 80 µL of chymotrypsin solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of the substrate solution to each well.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Determine the percent inhibition and IC₅₀ value as described in Protocol 1.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table to facilitate comparison.

Enzyme TargetIC₅₀ (µM) of N-methylpiperidine-4-sulfonamide hydrochlorideSelectivity Ratio (IC₅₀ Off-Target / IC₅₀ Primary Target)
Primary Target
Kinase X0.1-
Structurally Related
Kinase Y2.525
Kinase Z> 100> 1000
Common Off-Targets
Carbonic Anhydrase II15150
Chymotrypsin> 100> 1000

Interpreting the Results:

  • Potency: The low IC₅₀ value against Kinase X (0.1 µM) suggests that N-methylpiperidine-4-sulfonamide hydrochloride is a potent inhibitor of its intended target.

  • Selectivity: A selectivity ratio of at least 100-fold is generally considered a good starting point for a specific inhibitor.

    • The compound shows moderate selectivity against Kinase Y (25-fold). This warrants further investigation, as inhibition of this related kinase could contribute to the observed cellular phenotype.

    • The compound demonstrates excellent selectivity against Kinase Z, Carbonic Anhydrase II, and Chymotrypsin (>1000-fold, 150-fold, and >1000-fold, respectively). This provides confidence that these enzymes are unlikely to be significant off-targets at concentrations where the compound is active against Kinase X.

The following diagram illustrates the concept of inhibitor selectivity.

G cluster_0 Inhibitor cluster_1 Primary Target cluster_2 Off-Targets A N-methylpiperidine-4- sulfonamide hydrochloride B Kinase X A->B High Potency (Low IC50) C Kinase Y A->C Moderate Potency D Carbonic Anhydrase II A->D Low Potency (High IC50) E Chymotrypsin A->E Low Potency (High IC50)

Caption: Conceptual Diagram of Inhibitor Selectivity.

Conclusion and Best Practices

This guide has outlined a comprehensive strategy for validating the cross-reactivity of N-methylpiperidine-4-sulfonamide hydrochloride. While we used a hypothetical primary target, the principles and protocols described are broadly applicable to any enzyme inhibitor.

Key Takeaways for Researchers:

  • Assume Nothing: Do not assume that a potent inhibitor is a specific one. Rigorous cross-reactivity testing is essential.

  • Choose Your Panel Wisely: Select off-targets based on structural similarity to the primary target and known promiscuity of the compound's chemical class.

  • Standardize Your Assays: Ensure that assay conditions are comparable to allow for meaningful comparisons of IC₅₀ values.

  • Look Beyond the IC₅₀: Consider the mechanism of inhibition (e.g., competitive, non-competitive) for any significant off-target interactions.

  • Iterate and Optimize: If significant cross-reactivity is observed, consider chemical modifications to improve selectivity.[1]

By adhering to these principles, researchers can build a robust data package that provides a clear and accurate picture of their compound's specificity, ultimately leading to more reliable and translatable scientific findings.

References

  • Dasgupta, S., et al. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. Chemistry & Biodiversity. Available at: [Link]. Accessed March 15, 2026.

  • MDPI. (2019). Sulfonamide Allergies. MDPI. Available at: [Link]. Accessed March 15, 2026.

  • Ghamdi, S., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Available at: [Link]. Accessed March 15, 2026.

  • U.S. National Library of Medicine. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available at: [Link]. Accessed March 15, 2026.

  • U.S. National Library of Medicine. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. PMC. Available at: [Link]. Accessed March 15, 2026.

  • Northeast BioLab. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Northeast BioLab. Available at: [Link]. Accessed March 15, 2026.

  • U.S. National Library of Medicine. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Available at: [Link]. Accessed March 15, 2026.

  • U.S. National Library of Medicine. (2005). Sulfonamide cross-reactivity: fact or fiction?. PubMed. Available at: [Link]. Accessed March 15, 2026.

  • U.S. National Library of Medicine. INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES. PMC. Available at: [Link]. Accessed March 15, 2026.

  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]. Accessed March 15, 2026.

  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. Available at: [Link]. Accessed March 15, 2026.

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 117-162.
  • Jacobson, R. H. (1998). Principles of validation of diagnostic assays for infectious diseases. IAEA. Available at: [Link]. Accessed March 15, 2026.

  • U.S. National Library of Medicine. (2022). Development and validation of an enzyme-linked immunoassay kit for diagnosis and surveillance of COVID-19. PMC. Available at: [Link]. Accessed March 15, 2026.

  • Preprints.org. (2023). Development and Validation of an Enzyme-Linked Immunosorbent Assay-Based Protocol for Evaluation of Respiratory Syncytial Virus. Preprints.org. Available at: [Link]. Accessed March 15, 2026.

Sources

Safety Operating Guide

N-methylpiperidine-4-sulfonamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Blueprint: N-Methylpiperidine-4-Sulfonamide Hydrochloride

As a critical building block in drug discovery, N-methylpiperidine-4-sulfonamide hydrochloride (CAS: 956034-30-3)[1] is frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. However, its unique physicochemical profile—combining a basic piperidine moiety, a sulfonamide group, and a hydrochloride salt—presents specific logistical and safety challenges during laboratory operations and waste disposal.

This guide provides an authoritative, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring compliance, environmental safety, and operational excellence.

Section 1: Physicochemical & Hazard Profiling

Understanding the molecular behavior of N-methylpiperidine-4-sulfonamide hydrochloride is the foundation of safe disposal. The compound presents as a powder and carries specific hazard classifications that dictate its handling[1].

ParameterDataOperational Implication
CAS Number 956034-30-3[1]Primary identifier for EHS waste tracking and compliance.
Molecular Formula C6H15ClN2O2S[2]Contains N, S, and Cl; dictates strict incineration requirements.
Molecular Weight 214.71 g/mol [3]Used for molarity calculations during aqueous neutralization.
Physical State Solid (Powder)High risk of aerosolization; requires local exhaust ventilation.
GHS Hazards H315, H319, H335, H336Skin/eye irritant; STOT SE 3 (respiratory irritation/drowsiness)[1].
Signal Word WarningRequires GHS07 (Exclamation mark) labeling on all waste containers.

Expertise & Experience (Causality Insight): Why does this compound require specialized disposal? The hydrochloride salt form enhances aqueous solubility but renders the resulting solution acidic. Furthermore, the presence of heteroatoms (nitrogen and sulfur) and chloride ions means that improper disposal (e.g., standard municipal waste or drain disposal) can lead to the environmental release of nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.

Section 2: Pre-Disposal Handling & Operational Workflow

Before generating waste, a clear operational workflow must be established to prevent cross-contamination and ensure self-validating safety.

DisposalWorkflow Start Waste Generation (Solid/Aqueous) Segregation Chemical Segregation (Isolate from Oxidizers) Start->Segregation SolidWaste Solid Waste (Powder/Contaminated PPE) Segregation->SolidWaste AqueousWaste Aqueous Waste (Rinses/Solutions) Segregation->AqueousWaste Packaging Secondary Containment & GHS Labeling SolidWaste->Packaging Neutralization pH Adjustment (Target pH 6-8) AqueousWaste->Neutralization Neutralization->Packaging EHS EHS Pickup & Final Verification Packaging->EHS Incineration High-Temp Incineration (NOx/SOx/HCl Scrubbers) EHS->Incineration

Operational workflow for the segregation, treatment, and disposal of the compound.

Section 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management (Powders, Consumables, and PPE)
  • Collection: Gather all contaminated solid materials (weighing boats, spatulas, gloves, and residual powder) inside a certified fume hood. This prevents inhalation of the H335/H336-classified powder.

  • Segregation: Place the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Crucial: Do not mix with strong oxidizing agents, as the piperidine ring can undergo exothermic oxidation.

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS 956034-30-3[1], and the GHS07 pictogram.

  • Disposal Route: Route exclusively to high-temperature incineration facilities equipped with flue-gas desulfurization and NOx scrubbers to safely break down the sulfonamide and piperidine structures.

Protocol B: Aqueous Waste Treatment (Solutions and Rinses)

Because the hydrochloride salt dissociates in water to form an acidic solution, direct disposal into general organic waste streams can trigger incompatible acid-base reactions.

  • Initial Assessment: Measure the pH of the aqueous waste using a calibrated pH meter or universal indicator strips. Expect a pH between 3.0 and 5.0 depending on the concentration of the dissolved salt.

  • Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring constantly.

  • Self-Validation: Continuously monitor the pH until it stabilizes between 6.0 and 8.0. This self-validating step provides empirical proof that the solution is chemically neutralized and safe to mix with other compatible aqueous waste.

  • Containment: Transfer the neutralized solution to an aqueous hazardous waste carboy. Ensure the carboy is vented if there is any risk of residual gas evolution.

Section 4: Spill Response and Decontamination

In the event of an accidental spill, immediate and structured action is required to mitigate exposure to skin and respiratory tracts[1].

  • Isolate: Evacuate non-essential personnel and ensure local exhaust ventilation is maximized to clear potential aerosols.

  • Contain (Dry Spill): Do not use water initially, as it will dissolve the salt, turn acidic, and spread the contamination. Gently sweep the powder using a damp, static-free absorbent pad to minimize aerosolization.

  • Decontaminate: Wash the spill area with a mild alkaline detergent solution to neutralize any residual hydrochloride salt, followed by a thorough water rinse.

  • Verification: Swab the area and check the pH of the swabbing solution to confirm the complete removal of the acidic residue.

References

  • NextSDS. (n.d.). N-methylpiperidine-4-sulfonamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of N-methylpiperidine-4-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazards: A Data-Driven Approach

N-methylpiperidine-4-sulfonamide, the free base of the compound of interest, is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) [1]

These classifications indicate that the compound can cause skin and eye irritation upon contact and may affect target organs after a single exposure. Due to the hydrochloride salt formulation, the compound is expected to be a solid with good water solubility. The safety profile of structurally related compounds, such as N-methylpiperidine, reveals additional potential hazards including flammability, corrosivity, and toxicity if inhaled or swallowed[2][3][4]. Therefore, a cautious approach is warranted.

Hazard Summary Table

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2Notified C&L for N-methylpiperidine-4-sulfonamide[1]
Causes serious eye irritationEye Irrit. 2ANotified C&L for N-methylpiperidine-4-sulfonamide[1]
May cause respiratory irritation or drowsinessSTOT SE 3Notified C&L for N-methylpiperidine-4-sulfonamide[1]
Harmful if swallowed, in contact with skinAcute Tox. 4Inferred from related compounds like N-methylpiperidine[3][4]
Causes severe skin burns and eye damageSkin Corr. 1BData for N-methylpiperidine[3][4]
Highly flammable liquid and vaporFlam. Liq. 2Data for N-methylpiperidine[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling N-methylpiperidine-4-sulfonamide hydrochloride. The following PPE is mandatory:

  • Eye and Face Protection : Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashes or when handling larger quantities of the solid or its solutions[2].

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene gloves. It is crucial to check the manufacturer's specifications for compatibility with sulfonamides and piperidines. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.

  • Body Protection : A professional lab coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection : All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan ensures the safety of personnel and the integrity of the research.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

  • The storage area should be clearly labeled with the compound's name and hazard symbols.

3.2. Weighing and Solution Preparation

All procedures involving the solid compound must be performed in a chemical fume hood.

  • Designate a specific area within the fume hood for weighing.

  • Use a disposable weighing boat to prevent contamination.

  • Carefully transfer the desired amount of the solid, avoiding the creation of dust.

  • To prepare solutions, slowly add the solid to the solvent with stirring.

  • Ensure all equipment used is compatible with the chemical.

3.3. Experimental Use

  • Conduct all experiments involving N-methylpiperidine-4-sulfonamide hydrochloride and its solutions within a chemical fume hood.

  • Keep containers closed when not in use.

  • Be mindful of potential ignition sources if flammable solvents are used in conjunction with this compound, drawing on the flammability data of related piperidines[2][3].

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is paramount to environmental and personal safety.

4.1. Chemical Waste

  • All waste containing N-methylpiperidine-4-sulfonamide hydrochloride, including unused solids and solutions, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

4.2. Contaminated PPE

  • Disposable gloves should be removed without touching the outer surface and disposed of in the designated hazardous waste stream immediately after handling the compound.

  • Any lab coats or other PPE that become contaminated should be decontaminated if possible or disposed of as hazardous waste according to institutional guidelines.

Emergency Procedures: Preparedness is Key
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment (Review Hazards) ppe 2. Don PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe weighing 3. Weigh Solid ppe->weighing dissolution 4. Prepare Solution weighing->dissolution experiment 5. Experimental Use dissolution->experiment waste_collection 6. Collect Chemical Waste experiment->waste_collection decontamination 7. Decontaminate Work Area waste_collection->decontamination ppe_disposal 8. Dispose of Contaminated PPE decontamination->ppe_disposal waste_disposal 9. Final Waste Disposal (Follow Institutional Protocol) ppe_disposal->waste_disposal

Caption: Workflow for the safe handling of N-methylpiperidine-4-sulfonamide hydrochloride.

References

  • N-methylpiperidine-4-sulfonamide hydrochloride — Chemical Substance Information. (n.d.).
  • N-methylpiperidine-4-sulfonamide — Chemical Substance Information - NextSDS. (n.d.).
  • Material Safety Data Sheet - n-Methylpiperidine, 99% - Cole-Parmer. (2005, October 3).
  • N-Methylpiperidine SDS, 626-67-5 Safety Data Sheets - ECHEMI. (n.d.).
  • N-Methylpiperidine - Jubilant Ingrevia. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylpiperidine-4-sulfonamide hydrochloride
Reactant of Route 2
N-methylpiperidine-4-sulfonamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.